2-Chloro-4-valerylpyridine
Description
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-3-4-9(13)8-5-6-12-10(11)7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCOUUGWAXCTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642134 | |
| Record name | 1-(2-Chloropyridin-4-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-66-2 | |
| Record name | 1-(2-Chloro-4-pyridinyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloropyridin-4-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-4-valerylpyridine chemical structure and properties
An In-depth Technical Guide to 2-Chloro-4-valerylpyridine
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and process development. Given that this molecule is a specialized intermediate, this document synthesizes information from foundational chemical principles and data from closely related structural analogs to present a holistic view of its properties, synthesis, and potential applications.
Introduction: The Significance of the Substituted Pyridine Scaffold
The pyridine ring is a cornerstone pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. The introduction of specific substituents, such as a chlorine atom at the 2-position and an acyl group at the 4-position, creates a versatile chemical entity with tailored reactivity and potential biological activity. Chlorine-containing molecules, in particular, represent a substantial portion of FDA-approved drugs, highlighting the strategic importance of chloro-heterocycles in pharmaceutical development.[3]
This compound emerges as a valuable, yet underexplored, building block. The 2-chloro substituent acts as a reactive handle for nucleophilic aromatic substitution (SNAr), while the 4-valeryl group provides a site for further chemical modification or can act as a key interacting moiety with biological targets. This guide aims to elucidate the chemical nature of this compound, offering field-proven insights into its synthesis, reactivity, and safe handling, thereby empowering researchers to leverage its full potential.
Molecular Structure and Identification
A precise understanding of the molecular architecture is fundamental to exploring the chemistry of this compound.
Chemical Structure
dot graph "2_Chloro_4_valerylpyridine" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} cend Caption: 2D Structure of this compound.
Identifiers and Nomenclature
| Property | Value |
| IUPAC Name | 1-(2-chloropyridin-4-yl)pentan-1-one |
| CAS Number | Not assigned (as of early 2026) |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| Canonical SMILES | CCCCC(=O)c1cc(Cl)ncc1 |
Physicochemical and Spectroscopic Profile (Predicted)
Direct experimental data for this compound is scarce. The following properties are predicted based on data from analogous compounds such as 2-chloro-4-acetylpyridine and 2-chloro-4-isopropylpyridine, and fundamental spectroscopic principles.[4]
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Analog Comparison |
| Appearance | Colorless to pale yellow liquid/solid | Analogs like 2-chloro-4-acetylpyridine are light yellow solids. |
| Boiling Point | > 200 °C | Expected to be higher than smaller analogs due to increased mass. |
| Melting Point | Not readily predictable | Could be a low-melting solid or an oil at room temperature. |
| Density | ~1.1 - 1.2 g/mL | Similar to other substituted chloropyridines. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc). Insoluble in water. | Typical for non-polar organic molecules of this type. |
Predicted Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.5-8.6 ppm (d, 1H): Proton at C6 (ortho to N), deshielded by the ring nitrogen.
-
δ 7.6-7.7 ppm (s, 1H): Proton at C3 (adjacent to the chloro group).
-
δ 7.5-7.6 ppm (d, 1H): Proton at C5 (adjacent to the acyl group).
-
δ 2.9-3.0 ppm (t, 2H): -CH₂- group alpha to the carbonyl.
-
δ 1.6-1.7 ppm (sextet, 2H): -CH₂- group beta to the carbonyl.
-
δ 1.3-1.4 ppm (sextet, 2H): -CH₂- group gamma to the carbonyl.
-
δ 0.9-1.0 ppm (t, 3H): Terminal -CH₃ group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~198-200 ppm: Carbonyl carbon (C=O).
-
δ ~152 ppm: C2 carbon (attached to Cl).
-
δ ~150 ppm: C6 carbon.
-
δ ~145 ppm: C4 carbon (attached to the acyl group).
-
δ ~122 ppm: C3 carbon.
-
δ ~120 ppm: C5 carbon.
-
δ ~38 ppm: Alpha -CH₂-.
-
δ ~26 ppm: Beta -CH₂-.
-
δ ~22 ppm: Gamma -CH₂-.
-
δ ~14 ppm: Terminal -CH₃.
-
-
Infrared (IR) Spectroscopy (ATR):
-
~1690-1710 cm⁻¹: Strong C=O stretch (aryl ketone).
-
~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~2800-3000 cm⁻¹: C-H stretching of the alkyl chain.
-
~1000-1100 cm⁻¹: C-Cl stretch.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z 197 (³⁵Cl) and 199 (³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragments: m/z 154 (loss of C₃H₇•), m/z 140 (loss of C₄H₉•, McLafferty rearrangement product), m/z 112 (chloropyridine fragment).
-
Synthetic Strategies
The synthesis of this compound is not explicitly documented, but a logical and robust pathway can be designed based on well-established pyridine chemistry. The most plausible approach involves a late-stage chlorination of a pre-formed 4-valerylpyridine intermediate.
Retrosynthetic Analysis
A logical disconnection breaks the C-Cl bond and the C-C bond of the acyl group, pointing towards 2-aminopyridine or pyridine itself as the ultimate starting material.
Proposed Synthetic Workflow
This workflow is considered the most reliable, as direct acylation of 2-chloropyridine is often problematic and can lead to mixtures of isomers.[5]
Exemplar Experimental Protocol
This protocol is a self-validating system adapted from established procedures for analogous transformations.[6]
Step 1: Synthesis of 4-Valerylpyridine (Friedel-Crafts Acylation Analogue)
-
Causality: Standard Friedel-Crafts acylation on pyridine is inefficient due to the formation of a deactivated complex between the Lewis acid and the ring nitrogen.[7][8][9][10] A more effective method involves radical acylation or metalation. For this guide, we adapt a conceptual radical-based approach.
-
System Setup: To a flame-dried, three-necked flask under an argon atmosphere, add pyridine (1.0 eq) and trifluoroacetic acid (1.1 eq). Cool the solution to 0 °C.
-
Radical Generation: In a separate flask, combine valeraldehyde (1.5 eq), tert-butyl hydroperoxide (1.5 eq), and a catalytic amount of iron(II) sulfate.
-
Reaction: Slowly add the contents of the second flask to the pyridine solution over 1 hour, maintaining the temperature at 0-5 °C. The acid protonates the pyridine, making it more susceptible to nucleophilic radical attack at the 2- and 4-positions.
-
Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench by carefully adding a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography to isolate 4-valerylpyridine.
Step 2: Synthesis of 4-Valerylpyridine-N-Oxide
-
Causality: The N-oxide is formed to activate the pyridine ring for chlorination. The oxygen atom increases electron density at the 2- and 4-positions and provides a leaving group after reaction with POCl₃.
-
System Setup: Dissolve 4-valerylpyridine (1.0 eq) in DCM in a round-bottom flask.
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours, monitoring by TLC.
-
Workup: Wash the reaction mixture with a 10% solution of sodium sulfite to destroy excess peroxide, followed by saturated sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the N-oxide, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Causality: Phosphoryl chloride (POCl₃) reacts with the N-oxide to form a reactive intermediate. Chloride then attacks the activated 2-position, followed by elimination to restore aromaticity and yield the final product.
-
System Setup: Place the crude 4-valerylpyridine-N-oxide (1.0 eq) in a flask and add an excess of POCl₃ (5-10 eq) as both reagent and solvent.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. Monitor the reaction's completion via TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃. Neutralize the acidic solution with a solid base like sodium carbonate until pH > 8.
-
Extraction & Purification: Extract the aqueous slurry with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford pure this compound.
Chemical Reactivity and Derivatization
The molecule possesses two primary sites of reactivity, making it a versatile intermediate for constructing more complex chemical architectures.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is highly susceptible to displacement by nucleophiles (amines, alcohols, thiols).[11][12] This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. This pathway is fundamental for linking the pyridine core to other molecular fragments.[13]
-
Carbonyl Chemistry: The valeryl ketone group can undergo a wide range of classical carbonyl reactions, including:
-
Reduction: To form a secondary alcohol.
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: To form an alkene.
-
Grignard/Organolithium Addition: To generate tertiary alcohols and introduce new carbon-carbon bonds.
-
Applications in Research and Development
The unique bifunctional nature of this compound positions it as a strategic intermediate in several high-value research areas.
-
Scaffold for Drug Discovery: This molecule is an ideal starting point for building libraries of compounds for screening. The SNAr reaction at the C2 position and modifications at the carbonyl group allow for systematic exploration of the structure-activity relationship (SAR) around the pyridine core, a common feature in many CNS, cardiovascular, and anti-infective agents.[3]
-
Agrochemical Synthesis: Substituted pyridines are prevalent in modern agrochemicals.[14] This compound can serve as a precursor for novel herbicides and fungicides, where the lipophilic valeryl chain can be tuned to optimize uptake and transport in target organisms.
-
Targeted Covalent Inhibitors: The electrophilic C2-Cl bond, while not as reactive as dedicated warheads like acrylamides, could be explored for the design of targeted covalent inhibitors against proteins with a suitably positioned nucleophilic residue (e.g., cysteine) in the binding site.
Safety, Handling, and Storage
While no specific SDS exists for this compound, safety protocols must be established based on data for structurally similar and hazardous chloropyridines.[15][16][17][18]
-
Hazard Identification:
-
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure no skin is exposed.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[18]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
-
Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. [Link]
-
Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. Filo. [Link]
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4-ACETYLPYRIDINE OXIME. Organic Syntheses Procedure. [Link]
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2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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2-Chloropyridine. Wikipedia. [Link]
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Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
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A general, quantitative reactivity scale for aromatic C–X bond formation. Royal Society of Chemistry. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. ResearchGate. [Link]
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Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
2-Chloro-4-isopropylpyridine | C8H10ClN | CID 587840. PubChem. [Link]
- Chlorination process of pyridine derivatives.
-
2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573. PubChem. [Link]
-
2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152. PubChem. [Link]
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Pyrido[3,4-b]pyrazines. A New Application of 2-Chloro-3,4-diaminopyridine. ResearchGate. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- Chlorination synthesis method of pyridine derivatives.
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Volatile disinfection byproduct formation resulting from chlorination of organic-nitrogen precursors in swimming pools. PubMed. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]
- Chlorination process.
- Chlorination of β-methylpyridine compounds.
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2-Chloro-4-valerylpyridine CAS number and IUPAC name
An In-Depth Technical Guide to 2-Chloro-4-valerylpyridine for Advanced Research
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of this compound, a compound of interest in synthetic and medicinal chemistry. This guide is structured to deliver expert insights into its chemical identity, synthesis, properties, and potential applications, grounded in authoritative scientific principles.
Chemical Identity and Nomenclature
A definitive CAS number for this compound is not readily found in major chemical databases. However, based on systematic nomenclature, its structure can be clearly defined. A closely related compound, 2-Chloro-4-(5-chlorovaleryl)pyridine , is registered under CAS Number 898785-09-6 [1].
For the target molecule, this compound, the systematic IUPAC name would be 1-(2-chloropyridin-4-yl)pentan-1-one . This name precisely describes a pentan-1-one moiety attached at the 4-position of a pyridine ring which is substituted with a chlorine atom at the 2-position.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Proposed IUPAC Name | 1-(2-chloropyridin-4-yl)pentan-1-one | - |
| Common Name | This compound | - |
| Related CAS Number | 898785-09-6 (for 2-Chloro-4-(5-chlorovaleryl)pyridine) | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | - |
| Molecular Weight | 197.66 g/mol | - |
Synthesis and Mechanism
The synthesis of 2-chloro-4-acylpyridines is a critical process for the creation of various pharmaceutical intermediates[2][3]. While a specific protocol for this compound is not documented, a reliable synthetic route can be proposed based on established methodologies for analogous compounds. A common and effective method involves the Friedel-Crafts acylation of a suitable pyridine derivative.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A plausible and efficient route to synthesize 1-(2-chloropyridin-4-yl)pentan-1-one involves the acylation of 2-chloropyridine. This reaction would utilize valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the valeryl cation, generated from valeryl chloride and the Lewis acid, attacks the electron-rich pyridine ring. The 4-position is generally favored due to electronic and steric factors.
An alternative approach could involve the reaction of a 4-lithiated or 4-Grignard derivative of 2-chloropyridine with valeryl chloride.
Experimental Protocol: Proposed Synthesis
-
Step 1: Preparation of the Acylium Ion. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend anhydrous aluminum chloride in a dry, non-polar solvent such as dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Step 2: Addition of Acylating Agent. Slowly add valeryl chloride to the cooled suspension with vigorous stirring. Allow the mixture to stir for 15-20 minutes to ensure the formation of the acylium ion complex.
-
Step 3: Addition of the Pyridine Substrate. Dissolve 2-chloropyridine in dry dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Step 4: Reaction Progression. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Step 5: Quenching and Work-up. Carefully quench the reaction by slowly adding it to crushed ice and water. Neutralize the acidic solution with a base, such as sodium bicarbonate solution.
-
Step 6: Extraction and Purification. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of this compound.
Physicochemical Properties
The exact physical properties of 1-(2-chloropyridin-4-yl)pentan-1-one are not published. However, we can predict its properties based on data from structurally similar compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Boiling Point | ~374 °C | Based on 2-Chloro-4-(5-chlorovaleryl)pyridine[1] |
| Density | ~1.24 g/cm³ | Based on 2-Chloro-4-(5-chlorovaleryl)pyridine[1] |
| Appearance | Colorless to light yellow liquid or solid | General appearance of similar compounds[2] |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate), slightly soluble in water. | General solubility of halogenated pyridines[4] |
| pKa (of conjugate acid) | ~ -1.33 | Predicted for 2-Chloro-4-(5-chlorovaleryl)pyridine[1] |
Applications in Research and Drug Development
Chlorine-containing compounds are of immense importance in the pharmaceutical industry, with over 88% of pharmaceuticals in the United States relying on chlorine chemistry[5]. The 2-chloropyridine scaffold is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).
Intermediate in Medicinal Chemistry
2-Chloro-4-substituted pyridines are valuable intermediates in the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups[4]. This makes this compound a potentially useful precursor for creating libraries of compounds for high-throughput screening.
For example, related 2-chloropyridine derivatives have been used in the synthesis of potent kinase inhibitors for anticancer therapies[6] and agents for treating ulcers[3]. The valeryl side chain could also be modified to explore structure-activity relationships (SAR) in drug discovery programs.
Caption: Logical flow from the core compound to potential drug candidates.
Role in Agrochemicals
Pyridine derivatives are also prevalent in the agrochemical industry. The structural motifs present in this compound could be explored for the development of new herbicides and fungicides[2].
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for structurally related 2-chloropyridine derivatives should be strictly followed. These compounds are generally hazardous.
-
Hazard Statements: Based on similar compounds, it is likely to be toxic if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation. It may also be toxic to aquatic life with long-lasting effects.
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[7][8].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases[8][9].
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If on skin, wash off immediately with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention[7][9].
-
Conclusion
This compound, or 1-(2-chloropyridin-4-yl)pentan-1-one, represents a valuable, albeit not extensively documented, chemical entity. Its synthesis is achievable through established organic chemistry principles, and its structure holds significant promise for applications in medicinal and agrochemical research. The reactivity of the 2-chloro substituent combined with the potential for modifying the valeryl side chain makes it a versatile building block for the discovery of novel bioactive molecules. As with all chemical research, adherence to strict safety protocols is paramount when handling this and related compounds.
References
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G-Biosciences. (2017-05-11). Safety Data Sheet. [Link]
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Thangadurai, S. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chloro-4-valerylpyridine from 2-chloropyridine
This guide provides a comprehensive overview of the synthesis of 2-Chloro-4-valerylpyridine, a key intermediate in the development of various pharmaceutical compounds. We will delve into the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
This compound serves as a crucial building block in medicinal chemistry. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The presence of the chloro- and valeryl- groups at the 2- and 4-positions, respectively, offers versatile handles for further chemical modifications, making it a valuable starting material for the synthesis of complex drug candidates. The valeryl (pentanoyl) side chain, in particular, can be a key pharmacophoric element or a precursor for further functionalization.
The synthesis of this compound, while seemingly straightforward, presents several challenges inherent to pyridine chemistry. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen can complicate electrophilic substitution reactions such as Friedel-Crafts acylation. Therefore, a carefully designed synthetic strategy is paramount to achieve high yields and purity.
Synthetic Strategy: Navigating the Challenges of Pyridine Acylation
The direct Friedel-Crafts acylation of 2-chloropyridine with valeryl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) is the most direct approach for the synthesis of this compound. However, this reaction is not without its complexities.
The Friedel-Crafts Acylation of Pyridines: A Mechanistic Perspective
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In the context of pyridine, the reaction mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (valeryl chloride) to form a highly electrophilic acylium ion.
-
Nucleophilic Attack by the Pyridine Ring: The π-electron system of the 2-chloropyridine ring attacks the acylium ion. The substitution pattern is directed by the electronic properties of the substituents already present on the ring. The chloro- group at the 2-position is a deactivating group but directs incoming electrophiles to the 4- and 6-positions.
-
Aromatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the pyridine ring, yielding the final product.
A significant challenge in the Friedel-Crafts acylation of pyridines is the strong coordination of the Lewis acid to the basic nitrogen atom of the pyridine ring. This coordination deactivates the ring towards electrophilic attack, making the reaction more difficult than with benzene derivatives. To overcome this, an excess of the Lewis acid is often required.
Choice of Solvent and Reaction Conditions
The choice of solvent is critical for the success of the Friedel-Crafts acylation. Non-polar, aprotic solvents such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are typically used as they are inert to the reaction conditions and can dissolve the reactants and the Lewis acid complex.
The reaction temperature must be carefully controlled. The initial formation of the acylium ion and the subsequent acylation reaction are often exothermic. Maintaining a low temperature during the initial stages of the reaction helps to control the reaction rate and minimize the formation of byproducts.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable method for the synthesis of this compound via Friedel-Crafts acylation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Chloropyridine | 113.55 | 10.0 g | 0.088 | >99% |
| Valeryl Chloride | 120.58 | 12.7 g | 0.105 | >98% |
| Aluminum Chloride | 133.34 | 29.3 g | 0.220 | >99% |
| Dichloromethane | - | 200 mL | - | Anhydrous |
| Hydrochloric Acid (conc.) | - | As needed | - | 37% |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - | - |
| Sodium Sulfate (anhydrous) | - | As needed | - | - |
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reactor Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled and flame-dried.
-
Initial Charging: The flask is charged with anhydrous dichloromethane (200 mL) and cooled to 0-5 °C in an ice bath.
-
Lewis Acid Addition: Anhydrous aluminum chloride (29.3 g, 0.220 mol) is added portion-wise to the stirred dichloromethane, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: 2-Chloropyridine (10.0 g, 0.088 mol) is added dropwise to the suspension over 15-20 minutes, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Acylating Agent Addition: Valeryl chloride (12.7 g, 0.105 mol) is added dropwise over 30 minutes, again ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The resulting mixture is stirred vigorously for 30 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL). The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Considerations
-
Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing hydrogen chloride gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Valeryl chloride is a corrosive and lachrymatory liquid. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
The quenching step is highly exothermic and releases HCl gas. It should be performed slowly and with adequate cooling.
Conclusion
The Friedel-Crafts acylation of 2-chloropyridine offers a direct and effective route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature and the stoichiometry of the reagents, high yields of the desired product can be achieved. The protocol described in this guide provides a robust and reproducible method for the preparation of this important pharmaceutical intermediate, paving the way for its application in drug discovery and development.
References
-
Hou, X., et al. (2011). Synthesis and insecticidal activity of novel anthranilic diamides with a substituted pyridine ring. Journal of Agricultural and Food Chemistry, 59(13), 7275-7283. [Link]
-
Luo, Y., et al. (2013). Discovery of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-(2-chloro-4-(N-cyclopropyl)picolinamide)benzenesulfonamide as a potent and broad-spectrum acetohydroxyacid synthase inhibitor. Journal of Agricultural and Food Chemistry, 61(3), 679-686. [Link]
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. [Link]
-
Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]
Spectroscopic Characterization of 2-Chloro-4-valerylpyridine: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-Chloro-4-valerylpyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. This predictive approach offers a robust framework for the identification, structural elucidation, and purity assessment of this compound, serving as an essential resource for researchers, scientists, and drug development professionals. Detailed methodologies for spectral acquisition are provided, alongside a thorough interpretation of the expected spectral features, ensuring both scientific integrity and practical utility.
Introduction
This compound is a pyridine derivative featuring a chlorine atom at the 2-position and a valeryl (pentanoyl) group at the 4-position. As a functionalized heterocyclic compound, it holds potential as a key intermediate in the synthesis of more complex molecules, including pharmacologically active agents. The precise arrangement of its functional groups dictates its chemical reactivity and biological activity, making unambiguous structural confirmation a critical step in any research or development workflow.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive means to probe molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation patterns. The synergy of these techniques allows for a comprehensive and definitive structural assignment.
This guide is structured to provide not just the predicted data, but also the underlying scientific rationale. By understanding why a particular signal is expected to appear at a certain chemical shift, frequency, or mass-to-charge ratio, the practicing scientist is better equipped to interpret their own experimental results and troubleshoot potential discrepancies.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles of NMR
Nuclear Magnetic Resonance spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. The frequency at which this resonance occurs is known as the chemical shift (δ), and it is highly sensitive to the local electronic environment of the nucleus. Electron-withdrawing groups, for example, deshield the nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups have the opposite effect (upfield shift).
Furthermore, the spins of neighboring nuclei can interact, a phenomenon known as spin-spin coupling, which leads to the splitting of NMR signals into multiplets. The pattern of this splitting provides valuable information about the connectivity of atoms within a molecule. The integration of the signal in ¹H NMR is proportional to the number of protons giving rise to that signal.
Experimental Protocol: Acquiring NMR Spectra
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation and Acquisition:
-
Instrument: A Fourier transform NMR spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature, typically 25 °C.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of approximately -1 to 13 ppm.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard, which results in a single line for each unique carbon atom.
-
Set the spectral width to 0-220 ppm.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.
-
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the valeryl chain. The electron-withdrawing nature of the nitrogen atom and the chlorine atom in the pyridine ring, as well as the carbonyl group, will significantly influence the chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.5 | Doublet | ~5.0 | 1H |
| H-5 | ~7.8 | Doublet of Doublets | ~5.0, 1.5 | 1H |
| H-3 | ~7.7 | Doublet | ~1.5 | 1H |
| H-2' (α-CH₂) | ~3.0 | Triplet | ~7.5 | 2H |
| H-3' (β-CH₂) | ~1.7 | Sextet | ~7.5 | 2H |
| H-4' (γ-CH₂) | ~1.4 | Sextet | ~7.5 | 2H |
| H-5' (δ-CH₃) | ~0.9 | Triplet | ~7.5 | 3H |
-
Aromatic Region: The protons on the pyridine ring are expected to be deshielded. H-6, being adjacent to the electronegative nitrogen, will appear furthest downfield. H-3 and H-5 will be in the mid-aromatic region, with their specific shifts influenced by the chloro and valeryl groups. The coupling constants are predicted based on typical pyridine ring systems.
-
Aliphatic Region: The α-methylene protons (H-2') are adjacent to the electron-withdrawing carbonyl group and will be the most deshielded of the aliphatic protons. The chemical shifts of the other methylene and methyl protons will be more upfield, consistent with a typical alkyl chain.
Predicted ¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-4 | ~148 |
| C-6 | ~150 |
| C-3 | ~122 |
| C-5 | ~125 |
| C-1' (C=O) | ~198 |
| C-2' (α-CH₂) | ~38 |
| C-3' (β-CH₂) | ~26 |
| C-4' (γ-CH₂) | ~22 |
| C-5' (δ-CH₃) | ~14 |
-
Aromatic and Carbonyl Region: The carbonyl carbon (C-1') is expected to have the most downfield chemical shift. The pyridine ring carbons will appear in the aromatic region, with C-2 (bearing the chlorine) and C-6 (adjacent to nitrogen) being significantly deshielded.
-
Aliphatic Region: The chemical shifts for the valeryl chain carbons are predicted based on standard values for aliphatic ketones.
Visualization of NMR Assignments
Caption: Structure of this compound with atom numbering for NMR assignments.
Chapter 2: Infrared (IR) Spectroscopy
Theoretical Principles of IR Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequency of the absorbed radiation corresponds to the frequency of a specific molecular vibration, such as the stretching or bending of a chemical bond. The position of an absorption band in the IR spectrum is typically given in wavenumbers (cm⁻¹). The presence and position of these bands are characteristic of the functional groups within the molecule. For instance, a carbonyl group (C=O) exhibits a strong, sharp absorption band in a well-defined region of the spectrum.
Experimental Protocol: Acquiring IR Spectra
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid and liquid samples.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Analysis: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
Predicted IR Spectral Analysis of this compound
The IR spectrum will be dominated by absorptions from the carbonyl group, the pyridine ring, and the alkyl chain.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Medium | Stretch |
| Aliphatic C-H | 2960-2850 | Medium-Strong | Stretch |
| C=O (Ketone) | ~1715 | Strong | Stretch |
| C=C, C=N (Pyridine Ring) | 1600-1450 | Medium-Strong | Stretch |
| C-Cl | 800-700 | Medium-Strong | Stretch |
-
C=O Stretch: A strong, sharp absorption around 1715 cm⁻¹ is the most characteristic feature and is indicative of a saturated aliphatic ketone.[1]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the valeryl group will appear just below 3000 cm⁻¹.
-
Pyridine Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the aromatic ring.
-
C-Cl Stretch: A medium to strong absorption in the fingerprint region (800-700 cm⁻¹) is anticipated for the C-Cl bond.
Chapter 3: Mass Spectrometry (MS)
Theoretical Principles of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In a typical experiment, a molecule is first ionized, often by electron ionization (EI), which involves bombarding the molecule with high-energy electrons. This process forms a radical cation known as the molecular ion (M⁺•). The molecular ion is often unstable and can undergo fragmentation, breaking into smaller charged fragments and neutral species. The mass spectrometer separates these ions based on their m/z ratio and detects them. The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers valuable clues about its structure.
Experimental Protocol: Acquiring Mass Spectra
A common method for analyzing volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Use a GC-MS system, where the gas chromatograph separates the components of the sample before they enter the mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
-
Data Acquisition: The mass spectrum is recorded over a range of m/z values, for example, from 40 to 500.
Predicted Mass Spectral Analysis of this compound
The molecular weight of this compound (C₁₀H₁₂ClNO) is 197.66 g/mol . The mass spectrum will show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 197 | 199 | [C₁₀H₁₂ClNO]⁺• | Molecular Ion (M⁺•) |
| 154 | 156 | [C₈H₇ClNO]⁺• | α-cleavage (loss of •C₃H₇) |
| 142 | 144 | [C₇H₅ClNO]⁺• | McLafferty Rearrangement (loss of C₃H₇) |
| 126 | 128 | [C₅H₃ClN]⁺• | Cleavage of the C-C bond adjacent to the ring |
-
Molecular Ion: The molecular ion peak will appear as a pair of peaks at m/z 197 and 199, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).
-
α-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. Loss of a propyl radical (•C₃H₇) will result in a prominent acylium ion at m/z 154/156.[2][3]
-
McLafferty Rearrangement: Ketones with γ-hydrogens can undergo the McLafferty rearrangement. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, leading to the loss of a neutral alkene (propene in this case) and the formation of a radical cation at m/z 142/144.[4][5]
-
Other Fragmentations: Cleavage of the bond between the carbonyl carbon and the pyridine ring can also occur, leading to a fragment at m/z 126/128.
Visualization of Predicted Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Chapter 4: Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted data for this compound provides a cohesive structural picture:
-
MS will establish the molecular weight (197.66 g/mol ) and the presence of a chlorine atom (from the M⁺• and M+2 isotopic pattern). The fragmentation pattern will strongly suggest the presence of a valeryl group attached to a pyridine ring.
-
IR will confirm the presence of the key functional groups: a ketone (strong C=O stretch at ~1715 cm⁻¹), an aromatic pyridine ring (C=C/C=N stretches), and aliphatic C-H bonds.
-
NMR will provide the definitive structural map. ¹³C NMR will show the presence of ten unique carbons, including one carbonyl and five aromatic carbons. ¹H NMR will detail the specific proton environments and their connectivity, allowing for the unambiguous assignment of the 2-chloro-4-valeryl substitution pattern on the pyridine ring.
Together, these predicted spectra form a unique spectroscopic fingerprint for this compound, providing a robust basis for its identification and characterization in any research or development setting.
References
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Pentanone. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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Physical and chemical characteristics of 2-Chloro-4-valerylpyridine
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Chloro-4-acylpyridines, with a Focus on 2-Chloro-4-valerylpyridine
Introduction and Strategic Importance
Halogenated pyridines are cornerstone building blocks in modern medicinal chemistry and materials science.[1] The strategic placement of a chlorine atom at the 2-position and an acyl group at the 4-position of the pyridine ring creates a molecule with distinct and exploitable reactivity at two key sites. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions, making the chlorine atom a proficient leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] The ketone of the valeryl group, in turn, offers a versatile handle for a wide array of classical carbonyl chemistry.
This guide provides a deep dive into the anticipated physical, chemical, and spectroscopic characteristics of this compound, offering field-proven insights into its synthesis, reactivity, and potential applications in drug discovery programs.[2]
Molecular Structure and Physicochemical Properties
The foundational structure of this compound integrates a pyridine heterocycle, a C2-chloro substituent, and a C4-valeryl (pentanoyl) group. This combination dictates its electronic properties and reactivity.
Caption: Structure of this compound.
Predicted Physicochemical Data
The following table summarizes the predicted and calculated properties for this compound, with data from the closely related 2-Chloro-4-acetylpyridine provided for comparison.[3]
| Property | This compound (Predicted) | 2-Chloro-4-acetylpyridine (Reference)[3] |
| CAS Number | Not Assigned | 23794-15-2 |
| Molecular Formula | C₁₀H₁₂ClNO | C₇H₆ClNO |
| Molecular Weight | 197.66 g/mol | 155.58 g/mol |
| Appearance | Likely a light yellow to off-white solid or oil | Light yellow solid |
| Storage Conditions | Store at 0-8 °C, protected from light and air[4] | Store at 0-8 °C |
Synthesis and Manufacturing Considerations
The synthesis of this compound would likely parallel established methods for related 4-acylpyridines. A common industrial approach involves the transformation of a readily available starting material like 2-chloro-4-methylpyridine.[5][6]
Proposed Synthetic Workflow
A plausible, multi-step synthesis is outlined below. The causality behind this choice of pathway is rooted in the reliability and scalability of these reaction classes in pharmaceutical manufacturing.
-
Radical Chlorination: The process would initiate with the free-radical chlorination of the methyl group of 2-chloro-4-methylpyridine to form 2-chloro-4-(chloromethyl)pyridine. This step is a standard transformation for activating a benzylic-type position.[5]
-
Cyanation: The resulting chloromethyl intermediate can be converted to the corresponding nitrile, 2-chloro-4-(cyanomethyl)pyridine, via nucleophilic substitution with a cyanide salt. This step is crucial as it sets up the carbon framework for the valeryl side chain.
-
Grignard Addition: The nitrile is then treated with a Grignard reagent, such as butylmagnesium bromide, followed by acidic workup. This classic organometallic reaction constructs the ketone functionality and completes the carbon skeleton of the valeryl group.
Caption: General scheme for SNAr at the C2 position.
Carbonyl Chemistry
The valeryl group's ketone is a versatile functional group that can undergo numerous transformations:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, providing access to diverse amine derivatives.
-
Wittig Reaction: Conversion of the carbonyl to an alkene is readily achievable using phosphorus ylides.
Analytical and Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for unambiguous structure confirmation. [7]The following are predicted spectral characteristics based on the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals corresponding to the protons at C3, C5, and C6. The proton at C6, being adjacent to the nitrogen, would be the most deshielded. Splitting patterns (doublets and doublets of doublets) will be informative of the substitution pattern.
-
Aliphatic Region (δ 0.9-3.0 ppm): A triplet around δ 2.8-3.0 ppm for the α-CH₂ group adjacent to the carbonyl. A triplet around δ 0.9 ppm for the terminal CH₃ group. The remaining two CH₂ groups would appear as complex multiplets in between.
-
-
¹³C NMR:
-
Aromatic/Heteroaromatic Region (δ 120-160 ppm): Signals for the five pyridine ring carbons.
-
Carbonyl Carbon (δ >195 ppm): A characteristic downfield signal for the ketone carbon.
-
Aliphatic Region (δ 10-45 ppm): Four signals for the carbons of the butyl chain.
-
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band in the range of 1680-1700 cm⁻¹, characteristic of an aryl ketone.
-
C-Cl Stretch: A moderate absorption in the fingerprint region, typically around 700-800 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.
-
Fragmentation: A prominent fragmentation pattern is the alpha-cleavage of the valeryl side chain, leading to a significant acylium ion fragment. Loss of the butyl group (a fragment of mass 57) is also highly probable.
Applications in Drug Discovery and Development
The 2-chloro-4-acylpyridine scaffold is a "privileged" structure in medicinal chemistry. The C2-chloro position serves as a versatile anchor point for attaching various pharmacophoric groups via SNAr, while the 4-acyl moiety can be modified to optimize potency, selectivity, and pharmacokinetic properties. [3]
-
Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted pyrimidine or pyridine core. The SNAr reaction is frequently used to install the key amine linkage that interacts with the hinge region of the kinase active site. [13]* GPCR Modulators: The diverse geometries accessible through modification of both the C2 and C4 positions allow for the exploration of chemical space necessary to achieve high affinity and selectivity for G-protein coupled receptors.
-
Antiviral and Anticancer Agents: Chlorinated heterocycles are prevalent in a wide range of approved drugs, highlighting the utility of the chloro-substituent in modulating electronic properties and metabolic stability. [2][14]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is unavailable, the handling protocols should be based on those for analogous hazardous chemical intermediates like 2-chloro-4-fluoropyridine. [15][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [17][18]* Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [16]Avoid contact with skin and eyes. [4]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [15]It is often recommended to store such intermediates under refrigeration and protected from light. [4]* Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases. [15]
Conclusion
This compound represents a highly versatile and valuable chemical intermediate for pharmaceutical and agrochemical research. While direct experimental data is sparse, a robust understanding of its physical and chemical characteristics can be confidently extrapolated from well-known chemical principles and data on closely related structures. Its dual reactivity—SNAr at the C2 position and carbonyl chemistry at the C4-valeryl group—provides a powerful platform for the synthesis of complex molecules and diverse chemical libraries. Adherence to rigorous safety protocols is paramount when handling this and related compounds. This guide serves as a foundational resource for scientists aiming to leverage the synthetic potential of this promising molecular scaffold.
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New Jersey Department of Health. (2004). 2-CHLOROPYRIDINE HAZARD SUMMARY. [Link]
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Speranza Chemical. (n.d.). 2-Chloro-4-fluoropyridine (CAS 34941-91-8): Safety, Handling & Regulatory Aspects. [Link]
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Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link]
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Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. [Link]
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Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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The Valeryl Group on the Pyridine Ring: A Technical Guide to Reactivity and Stability for Drug Development
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate interplay between a bioactive scaffold and its substituents is paramount. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, offers a versatile platform for molecular design. This guide provides an in-depth technical exploration of the reactivity and stability of the valeryl group when appended to the pyridine ring, a common aliphatic acyl substituent. By synthesizing fundamental chemical principles with practical, field-proven insights, this document aims to empower scientists to make informed decisions in the design and development of novel therapeutics.
Introduction: The Valeryl-Pyridine Moiety in Medicinal Chemistry
The incorporation of a valeryl (pentanoyl) group onto a pyridine scaffold can significantly influence a molecule's physicochemical properties, including its lipophilicity, steric profile, and metabolic handles. These modifications, in turn, modulate the pharmacokinetic and pharmacodynamic characteristics of a drug candidate. A thorough understanding of the valeryl group's inherent reactivity and stability is therefore not merely academic but a critical component of rational drug design. This guide will dissect the electronic landscape of the valeryl-pyridine system and explore its susceptibility to chemical and metabolic transformations.
Electronic Landscape: The Influence of the Pyridine Ring
The pyridine ring, an electron-deficient aromatic system, exerts a significant electronic influence on the attached valeryl group. The electronegative nitrogen atom withdraws electron density from the ring carbons via both inductive and resonance effects[1]. This electron-withdrawing nature is a key determinant of the reactivity of the valeryl substituent.
The extent of this electron-withdrawing effect is dependent on the position of the valeryl group on the pyridine ring (ortho, meta, or para to the nitrogen). This, in turn, dictates the reactivity of the carbonyl carbon and the adjacent methylene protons of the valeryl chain.
Caption: Electronic influence of the pyridine ring on the valeryl group.
Chemical Reactivity of the Valeryl-Pyridine System
The chemical reactivity of valeryl-pyridine can be considered at three main sites: the pyridine ring itself, the carbonyl group of the valeryl moiety, and the alkyl chain of the valeryl group.
Reactions at the Pyridine Ring
The pyridine nitrogen, with its lone pair of electrons, is susceptible to electrophilic attack, leading to the formation of pyridinium salts[1]. The presence of the deactivating valeryl group generally makes electrophilic aromatic substitution on the pyridine ring more difficult than on benzene[1]. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen[1].
Reactions at the Carbonyl Group
The carbonyl carbon of the valeryl group is electrophilic and is a primary site for nucleophilic attack. The electron-withdrawing pyridine ring enhances this electrophilicity.
-
Reduction: The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation can also be employed, which may simultaneously reduce the pyridine ring to a piperidine, depending on the catalyst and reaction conditions[2][3].
-
Oxidation: While the carbonyl group itself is at a high oxidation state, the adjacent methylene group (α-position) can be susceptible to oxidation under certain conditions.
-
Hydrolysis: The amide bond in N-valeryl pyridine derivatives can be hydrolyzed under acidic or basic conditions to yield valeric acid and the corresponding aminopyridine. The rate of hydrolysis is influenced by the substitution pattern on the pyridine ring[4]. Pyridine bases themselves can catalyze the hydrolysis of esters[4].
-
Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Reactions at the Alkyl Chain
The alkyl chain of the valeryl group can also undergo chemical transformations, although it is generally less reactive than the carbonyl group or the pyridine ring.
-
Oxidation: The alkyl chain can be oxidized, particularly at the benzylic-like position if the valeryl group is at the 2- or 4-position of the pyridine ring. Strong oxidizing agents can lead to cleavage of the chain. It is known that alkylpyridines can be oxidized to pyridine carboxylic acids[5].
Stability of the Valeryl Group on the Pyridine Ring
The stability of a drug molecule is a critical factor in its development and therapeutic efficacy. For valeryl-pyridine derivatives, stability must be assessed under various conditions, including metabolic, thermal, and photolytic stress.
Metabolic Stability
Metabolic stability is a crucial parameter in drug discovery, as it influences the pharmacokinetic profile of a compound[6]. The valeryl-pyridine moiety can be a site for metabolic transformations.
-
Oxidative Metabolism: The alkyl chain of the valeryl group is susceptible to oxidation by cytochrome P450 enzymes, primarily at the ω and ω-1 positions, leading to the formation of hydroxylated and subsequently carboxylated metabolites. The pyridine ring itself can also undergo oxidation to form N-oxides[1].
-
Hydrolytic Cleavage: If the valeryl group is part of an ester or amide linkage, it can be susceptible to hydrolysis by esterases or amidases.
Table 1: Potential Metabolic Fates of Valeryl-Pyridine
| Metabolic Pathway | Site of a_ttack | Potential Metabolites |
| Oxidation | Alkyl Chain (ω, ω-1) | Hydroxylated derivatives, Carboxylic acids |
| Pyridine Nitrogen | Pyridine-N-oxide | |
| Hydrolysis | Carbonyl Carbon (if ester/amide) | Valeric acid, Pyridine derivative |
Experimental Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol provides a standardized method for evaluating the metabolic stability of a valeryl-pyridine compound.
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibition of metabolic enzymes.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Caption: Workflow for in vitro metabolic stability assessment.
Thermal Stability
The thermal stability of a compound is crucial for its storage and formulation. The valeryl-pyridine moiety is generally expected to be thermally stable under typical pharmaceutical processing and storage conditions. The pyridine ring itself is a stable aromatic system. Thermal decomposition would likely involve the cleavage of the valeryl group at high temperatures. The thermal decomposition of some organic compounds can be catalyzed by pyridine[7].
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the valeryl-pyridine compound into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Continuously monitor the sample's weight as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition and the temperature at which significant weight loss occurs.
Photostability
Exposure to light can induce photochemical reactions, leading to degradation of a drug substance. The pyridine ring can absorb UV light, which may lead to photochemical reactions. The nature and extent of photodegradation will depend on the substitution pattern and the presence of other chromophores in the molecule. The photodegradation of pyridine itself has been studied, often involving photocatalysts[8][9].
Experimental Protocol: Forced Photodegradation Study
-
Sample Preparation: Prepare solutions of the valeryl-pyridine compound in a suitable solvent and expose the solid material to a light source.
-
Light Exposure: Expose the samples to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp) for a defined period. A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis: At various time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Data Analysis: Compare the chromatograms of the exposed and dark control samples to identify and quantify photodegradants.
Conclusion: A Strategic Approach to Valeryl-Pyridine Derivatives
The valeryl group on a pyridine ring presents a multifaceted profile of reactivity and stability that must be carefully considered during drug development. The electron-withdrawing nature of the pyridine ring activates the carbonyl group of the valeryl moiety towards nucleophilic attack and reduction, while the alkyl chain offers a potential site for metabolic oxidation. A comprehensive understanding of these properties, gained through the application of the principles and protocols outlined in this guide, is essential for the rational design of stable, safe, and efficacious drug candidates. By proactively assessing the reactivity and stability of the valeryl-pyridine core, researchers can mitigate potential liabilities and accelerate the journey from discovery to clinical application.
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Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020). NIH. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
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Pentanoyl chloride. Wikipedia. [Link]
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Experimental investigation on the oxidation rules of pyridine. ResearchGate. [Link]
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On the activation of PhICl2 with pyridine. Chemical Communications (RSC Publishing). [Link]
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Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]
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The reaction of acid chloride and chloroformate with pyridine. ResearchGate. [Link]
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2-pentyl pyridine, 2294-76-0. The Good Scents Company. [Link]
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Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. [Link]
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Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. NIH. [Link]
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The thermal decomposition of azidopyridines. ResearchGate. [Link]
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Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol. PubMed. [Link]
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-
Rotating Photo-Disc Reactor (RPR) Used in the Photo-Degradation of Pyridine Using Zinc Oxide as a Catalyst Composited with Aluminum Nanoparticles and Irradiated with Natural Light. MDPI. [Link]
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THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Semantic Scholar. [Link]
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How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. [Link]
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Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]
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Thermal decomposition. Wikipedia. [Link]
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Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI. [Link]
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Topic: Potential Applications of 2-Chloro-4-valerylpyridine in Organic Synthesis
An In-depth Technical Guide
Abstract
2-Chloro-4-valerylpyridine is a functionalized heterocyclic compound poised for significant utility in modern organic synthesis. Its unique architecture, featuring a reactive chloropyridine core and a versatile ketone side chain, offers orthogonal handles for molecular elaboration. This guide provides a comprehensive analysis of its potential applications, grounded in the established reactivity of analogous structures. We will explore its role as a versatile building block in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and side-chain derivatization. The causality behind experimental choices, detailed step-by-step protocols, and proposed synthetic strategies are presented to empower researchers in pharmaceutical and materials science to leverage this promising intermediate.
Introduction: Structural Features and Synthetic Potential
This compound, while not extensively documented in current literature, belongs to a class of 2-chloropyridine derivatives that are pivotal intermediates in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The molecule's synthetic value stems from two primary reactive centers:
-
The C2-Chloride: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement and oxidative addition by palladium catalysts. This activation is a consequence of the electron-withdrawing nature of the ring nitrogen, which lowers the electron density at the C2 and C4 positions.
-
The C4-Valeryl Group: The pentanoyl (valeryl) side chain, with its ketone functionality, serves as a versatile handle for a wide array of classical carbonyl reactions. This allows for the introduction of new functional groups, chiral centers, and diverse structural motifs.
The strategic placement of these functionalities allows for a modular and convergent approach to target synthesis, making it an asset for building molecular libraries for drug discovery.
Physicochemical Properties (Predicted)
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₂ClNO | - |
| Molecular Weight | 197.66 g/mol | - |
| Appearance | Predicted: Colorless to light yellow oil or low-melting solid | Analogy to similar compounds[1] |
| Boiling Point | >200 °C (Predicted) | Analogy to 2-Chloro-4-methylpyridine (194-195 °C) |
| Density | ~1.1-1.2 g/mL (Predicted) | Analogy to 2-Chloro-4-methylpyridine (1.142 g/mL) |
Proposed Synthesis of this compound
An efficient synthesis of the title compound is a prerequisite for its application. Drawing from established methods for preparing substituted 2-chloropyridines, a robust pathway can be proposed starting from 4-methylpyridine (γ-picoline).
Workflow: Proposed Synthesis
Caption: Generalized mechanism for SNAr at the C2 position.
Potential Applications:
-
Synthesis of Novel Aminopyridines: Reaction with primary or secondary amines (e.g., piperidine, morpholine) is crucial for building scaffolds found in drugs like Lafutidine. [3][4]* Formation of Aryl Ethers and Thioethers: Displacement with alkoxides, phenoxides, or thiolates introduces linking motifs common in medicinal chemistry.
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-4-valerylpyridine
-
Reagent Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Addition of Nucleophile: Add piperidine (1.2 equiv) followed by potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the target product.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions offer a powerful method for forming C-C and C-N bonds, enabling the construction of complex biaryl and amino-pyridine systems that are prevalent in modern pharmaceuticals. [5] Causality: The C-Cl bond can undergo oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that culminates in the formation of a new bond.
Key Cross-Coupling Strategies
| Reaction | Coupling Partner | Product Type | Significance in Drug Development |
| Suzuki Coupling | Boronic Acids/Esters (R-B(OR)₂) | 2-Aryl/Alkyl-4-valerylpyridines | Construction of biaryl scaffolds, common in kinase inhibitors and other targeted therapies. |
| Buchwald-Hartwig | Amines (R-NH₂) | 2-Amino-4-valerylpyridines | Direct C-N bond formation, providing access to substituted anilines and related structures. |
| Sonogashira | Terminal Alkynes (R-C≡CH) | 2-Alkynyl-4-valerylpyridines | Introduction of a rigid alkynyl linker, used in molecular probes and as a precursor for other heterocycles. |
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Catalyst Pre-activation (if needed): Prepare the active Pd(0) catalyst from a suitable precursor like Pd(OAc)₂ with a phosphine ligand.
-
Reagent Setup: To a Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent and Degassing: Add a solvent mixture, typically toluene/water or dioxane/water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 90-110 °C under an inert atmosphere for 8-16 hours until LC-MS analysis indicates full consumption of the limiting reagent.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to obtain 2-Phenyl-4-valerylpyridine.
Core Application II: The C4-Valeryl Group as a Hub for Derivatization
The ketone functionality of the valeryl side chain provides a rich platform for subsequent chemical transformations, allowing for fine-tuning of a molecule's steric and electronic properties.
Caption: Key transformations of the C4-valeryl side chain.
Reduction to a Chiral Alcohol
Rationale: Reduction of the ketone creates a secondary alcohol, introducing a new stereocenter. This is particularly valuable in pharmaceutical development, where stereochemistry often dictates biological activity. [6]Asymmetric reduction using chiral catalysts (e.g., CBS reagents) can provide enantiomerically enriched products.
Reductive Amination
Rationale: This one-pot reaction with an amine and a mild reducing agent (e.g., sodium triacetoxyborohydride) is a highly efficient method for forming C-N bonds. It allows for the introduction of basic nitrogen atoms, which can be crucial for modulating a drug's solubility and pharmacokinetic profile.
Alpha-Functionalization via Enolate Chemistry
Rationale: The α-protons adjacent to the carbonyl are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate. This nucleophilic enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), enabling the construction of more complex side chains. This strategy is essential for exploring the structure-activity relationship (SAR) around the core pyridine scaffold.
Conclusion and Future Outlook
This compound represents a highly versatile and underexplored building block for organic synthesis. The orthogonal reactivity of its C2-chloro and C4-valeryl groups provides a powerful platform for the modular construction of complex molecules. Its potential applications in the synthesis of pharmaceutical and agrochemical targets are significant. [2][7]The protocols and strategies outlined in this guide are intended to serve as a foundational resource for researchers seeking to unlock the full synthetic potential of this promising intermediate. Future work should focus on the development of a scalable synthesis for the title compound and the exploration of its utility in the synthesis of novel bioactive agents.
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Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives - PMC - PubMed Central. Available at: [Link]
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2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]
-
Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed. Available at: [Link]
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-
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High-Purity 2-Chloro-3-amino-4-methylpyridine: Key Intermediate for Nevirapine Synthesis. Available at: [Link]. ningbo-pharma.com/high-purity-2-chloro-3-amino-4-methylpyridine-key-intermediate-for-nevirapine-synthesis
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An In-depth Technical Guide to 4-Acyl-2-Chloropyridine Derivatives: Synthesis, Reactivity, and Applications
This guide provides an in-depth exploration of 4-acyl-2-chloropyridine derivatives, a class of chemical intermediates whose strategic importance in modern synthetic chemistry cannot be overstated. Possessing two distinct and orthogonally reactive functional groups—an electrophilic chlorine atom at the 2-position and a versatile acyl group at the 4-position—these scaffolds serve as powerful building blocks in the synthesis of complex molecules. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the need for a comprehensive understanding of their synthesis and chemical behavior.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for practical application.
The Strategic Importance of the 4-Acyl-2-Chloropyridine Scaffold
The utility of the 4-acyl-2-chloropyridine core lies in its predictable and sequential reactivity. The 2-chloro substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4] Concurrently, the 4-acyl group provides a gateway for a multitude of classical carbonyl chemistries, including reductions, oxidations, and condensations. This bifunctional nature allows for the systematic and controlled elaboration of molecular complexity, making it a "privileged scaffold" in discovery chemistry. These derivatives are key intermediates in the synthesis of anti-inflammatory agents, analgesics, herbicides, and specialty polymers.[1][2]
Synthetic Strategies for the 4-Acyl-2-Chloropyridine Core
Direct Friedel-Crafts acylation of the pyridine ring is notoriously challenging due to the ring's electron-deficient nature, which is further exacerbated by the deactivating effect of the chlorine atom and the propensity for Lewis acids to coordinate with the ring nitrogen.[5] Therefore, indirect and multi-step strategies are required. The choice of synthetic route is dictated by the availability of starting materials and the desired scale of the reaction.
Caption: Key synthetic strategies for accessing the 4-acyl-2-chloropyridine core.
Strategy A: Acylation of Metallated 2-Chloropyridine
This approach involves the direct introduction of the acyl group onto a pre-formed 2-chloropyridine ring. The low acidity of the C-H bonds necessitates the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or directed ortho-metallation techniques.
-
Causality: The chlorine atom at the 2-position, along with the ring nitrogen, can direct deprotonation to the C-3 position. To achieve C-4 acylation, more complex directing groups or a two-step process involving halogen-metal exchange of a 2-chloro-4-halopyridine intermediate is often necessary. Lithiation at position 3 followed by acylation is a well-documented transformation for 2-chloropyridines.[5]
Strategy B: Ring Modification of a 4-Acylpyridine
An alternative and often more reliable route begins with a readily available 4-acylpyridine, such as 4-acetylpyridine.[6] The strategy hinges on activating the pyridine ring towards chlorination at the 2-position.
-
N-Oxidation: 4-acetylpyridine is treated with an oxidant like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to form the corresponding N-oxide.[6] This step is crucial as it electronically activates the C-2 and C-6 positions for nucleophilic attack.
-
Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism to install the chlorine atom at the 2-position.[7]
-
Deoxygenation (if necessary): In many cases, the chlorination step also accomplishes the deoxygenation of the N-oxide. If the N-oxide product persists, a subsequent reduction step may be required.
Strategy C: Elaboration of a 4-Position Functional Group
This method utilizes a 2-chloropyridine scaffold that already contains a functional group at the 4-position which can be converted into an acyl group.
-
From a Nitrile: 2-Chloro-4-cyanopyridine can serve as a versatile starting material.[8] Treatment with a Grignard reagent (e.g., methylmagnesium bromide) followed by acidic workup yields the corresponding ketone (e.g., 2-chloro-4-acetylpyridine).
-
From a Carboxylic Acid: 2-Chloro-4-pyridinecarboxylic acid can be activated (e.g., as an acyl chloride or Weinreb amide) and then reacted with an organometallic reagent to afford the desired ketone.
Chemical Reactivity & Derivatization
The true synthetic power of 4-acyl-2-chloropyridine derivatives is realized in their subsequent transformations. The two key functional sites can be addressed with high selectivity.
Caption: Key reactivity sites and common transformations of the 4-acyl-2-chloropyridine scaffold.
Reactions at the 2-Chloro Position
The C-Cl bond in 2-chloropyridines is significantly more challenging to activate in cross-coupling reactions than the corresponding C-Br or C-I bonds due to its higher bond dissociation energy.[4] However, advances in catalyst design have made these transformations highly efficient.
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is a workhorse for forming C-C bonds. Success with 2-chloropyridines requires the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that facilitate the rate-limiting oxidative addition of the Pd(0) catalyst to the C-Cl bond.[9][10]
-
Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a cost-effective and highly reactive alternative to palladium. Nickel-catalyzed cross-electrophile couplings, for instance, can couple 2-chloropyridines with alkyl bromides, a transformation that is challenging for palladium systems.[11][12] These reactions often employ bipyridine or phenanthroline-based ligands.
| Reaction Type | Catalyst System | Typical Conditions | Key Feature | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₂CO₃, 1,4-Dioxane/H₂O, 80-100 °C | Forms C(sp²)-C(sp²) bonds. Requires specialized ligands for C-Cl activation. | [9][10] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu, Toluene, 100 °C | Forms C-N or C-O bonds. | N/A |
| Cross-Electrophile | NiBr₂·3H₂O / Bathophenanthroline | Mn⁰, DMF, High Concentration | Couples two different electrophiles (e.g., 2-chloropyridine and an alkyl bromide). | [11][12] |
Reactions at the 4-Acyl Group
The acyl group behaves as a typical ketone and is amenable to a wide range of transformations.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the 2-chloro substituent.
-
Condensation: The α-protons of the acyl group are acidic and can participate in base-catalyzed aldol or Claisen-Schmidt condensations to form α,β-unsaturated systems (chalcones).[13]
-
Oxime Formation: Reaction with hydroxylamine hydrochloride yields the corresponding oxime, which can be a precursor for further transformations like the Beckmann rearrangement.[14]
Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and desired scale. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Synthesis of 2-Chloro-4-acetylpyridine via N-Oxidation and Chlorination
This protocol is adapted from established procedures for pyridine N-oxidation and subsequent chlorination.[6][7]
Step 1: Synthesis of 4-Acetylpyridine N-Oxide
-
To a solution of 4-acetylpyridine (1.0 equiv) in dichloromethane (CH₂Cl₂), add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used directly in the next step.
Step 2: Chlorination to 2-Chloro-4-acetylpyridine
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 equiv) to the crude 4-acetylpyridine N-oxide (1.0 equiv) at 0 °C.
-
Slowly heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a solid base like sodium carbonate (Na₂CO₃) until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 2-chloro-4-acetylpyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-acetylpyridine
This protocol is a generalized procedure based on modern methods for the coupling of challenging chloroheteroarenes.[9]
-
To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), palladium acetate (Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add 2-chloro-4-acetylpyridine (1.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio), via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 2-aryl-4-acetylpyridine product.
Conclusion
4-Acyl-2-chloropyridine derivatives represent a cornerstone class of intermediates for modern organic synthesis. Their value is rooted in the predictable and orthogonal reactivity of their two principal functional groups. While their synthesis requires indirect methods to overcome the inherent electron deficiency of the pyridine ring, the established routes provide reliable access to the core scaffold. The subsequent derivatization, particularly through advanced transition metal-catalyzed cross-coupling reactions, unlocks a vast chemical space for applications in drug discovery, agrochemical development, and materials science. The protocols and strategic insights provided in this guide serve as a foundation for researchers to confidently employ these versatile building blocks in their synthetic endeavors.
References
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An In-depth Technical Guide to the Exploratory Reactions of 2-Chloro-4-valerylpyridine with Nucleophiles
Abstract
This technical guide provides a comprehensive exploration of the reactivity of 2-Chloro-4-valerylpyridine with a variety of nucleophiles. As a key intermediate in the synthesis of functionalized pyridine derivatives, understanding its reaction profile is paramount for researchers in medicinal chemistry and materials science. This document delves into the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr) on this activated pyridine core, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for reactions with oxygen, nitrogen, sulfur, and carbon nucleophiles are presented, accompanied by visualizations of reaction pathways and summaries of expected outcomes. The causality behind experimental choices is elucidated, ensuring that the described methodologies are not just a series of steps, but a self-validating system for achieving desired chemical transformations.
Introduction: The Unique Reactivity of the 2-Chloropyridine Scaffold
The pyridine ring is a cornerstone of many pharmaceutical agents, agrochemicals, and functional materials.[1] Its inherent electron-deficient nature makes it susceptible to nucleophilic attack, a characteristic that is amplified by the presence of electron-withdrawing substituents.[2][3] In the case of this compound, the convergence of two key features dictates its reactivity: the chloro substituent at the 2-position, a good leaving group for nucleophilic aromatic substitution, and the electron-withdrawing valeryl (acyl) group at the 4-position.
Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the 2- and 4-positions.[4][5][6] This regioselectivity is a direct consequence of the ability of the electronegative nitrogen atom to stabilize the anionic intermediate, often referred to as a Meisenheimer complex, formed during the reaction.[4][5] When a nucleophile attacks the 2- or 4-position, the negative charge of the intermediate can be delocalized onto the nitrogen atom, a highly stabilizing resonance contribution that is not possible with attack at the 3-position.[4][5]
The presence of the 4-valeryl group in this compound further activates the ring towards nucleophilic attack by inductively withdrawing electron density, making the carbon at the 2-position even more electrophilic and thus more susceptible to reaction with nucleophiles.
General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[7][8]
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 2-position, which is bonded to the chlorine atom. This leads to the formation of a tetrahedral, anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion, a good leaving group. This results in the formation of the substituted pyridine product.
The rate-determining step is typically the initial attack of the nucleophile, as this involves the disruption of the aromatic system.[4][5]
Caption: Generalized SNAr mechanism on this compound.
Reactions with Oxygen Nucleophiles
The reaction of this compound with oxygen nucleophiles, such as alkoxides and phenoxides, provides a direct route to the corresponding 2-alkoxy- and 2-aryloxy-4-valerylpyridines. These reactions typically require a strong base to deprotonate the alcohol or phenol, generating the more potent nucleophilic alkoxide or phenoxide.
Experimental Protocol: Synthesis of 2-Ethoxy-4-valerylpyridine
This protocol details the reaction with sodium ethoxide. The choice of an anhydrous solvent is critical to prevent unwanted side reactions with water.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous toluene (5 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-ethoxy-4-valerylpyridine.
| Nucleophile | Reagent | Base | Solvent | Temperature | Expected Yield |
| Ethoxide | Sodium ethoxide | - | Ethanol/Toluene | Reflux | Good to Excellent |
| Phenoxide | Phenol | Sodium hydride | DMF | 80 °C | Good |
| Hydroxide | Potassium hydroxide | - | DMSO/Water | 100 °C | Moderate to Good |
Reactions with Nitrogen Nucleophiles
The synthesis of 2-amino-4-valerylpyridine derivatives is of significant interest due to the prevalence of the 2-aminopyridine motif in pharmaceuticals.[9] Reactions with both primary and secondary amines are generally feasible. Uncatalyzed aminations of unactivated 2-chloropyridines often require harsh conditions.[9] However, the activating effect of the 4-valeryl group should facilitate these reactions under more moderate conditions. For less reactive amines, palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative, though it introduces the need to remove metal contaminants.[9]
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-4-valerylpyridine
This protocol describes a direct SNAr reaction with a secondary amine. The use of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can facilitate the reaction.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K2CO3)
-
N-methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a sealed tube, combine this compound (1.0 equivalent), piperidine (1.5 equivalents), and potassium carbonate (2.0 equivalents) in N-methyl-2-pyrrolidone (10 mL).
-
Heat the mixture to 120-150 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(piperidin-1-yl)-4-valerylpyridine.
Caption: General experimental workflow for SNAr reactions.
| Nucleophile | Reagent | Base | Solvent | Temperature | Expected Yield |
| Piperidine | Piperidine | K2CO3 | NMP | 120-150 °C | Good to Excellent |
| Aniline | Aniline | NaOt-Bu | Toluene | 100 °C | Moderate to Good |
| Ammonia | Aqueous Ammonia | - | Dioxane | 150 °C (sealed tube) | Moderate |
Reactions with Sulfur Nucleophiles
2-Thiopyridines are valuable compounds in drug discovery.[10] The reaction of this compound with sulfur nucleophiles, such as thiols and thiolates, provides a direct route to these structures. Thiols are generally excellent nucleophiles for SNAr reactions.[10] These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Experimental Protocol: Synthesis of 2-(Phenylthio)-4-valerylpyridine
This protocol utilizes thiophenol as the nucleophile.
Materials:
-
This compound
-
Thiophenol
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether (Et2O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 equivalent) and thiophenol (1.1 equivalents) in DMF (15 mL), add cesium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature. The activating effect of the 4-valeryl group may allow this reaction to proceed without significant heating. Monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-(phenylthio)-4-valerylpyridine.
| Nucleophile | Reagent | Base | Solvent | Temperature | Expected Yield |
| Thiophenoxide | Thiophenol | Cs2CO3 | DMF | Room Temperature | Excellent |
| Alkylthiolate | Ethanethiol | NaH | THF | 0 °C to Room Temp | Excellent |
| Sulfide | Sodium sulfide | - | Ethanol/Water | Reflux | Moderate |
Reactions with Carbon Nucleophiles
The formation of carbon-carbon bonds via SNAr is a powerful tool for building molecular complexity. While less common than reactions with heteroatom nucleophiles, activated systems like this compound can react with soft carbon nucleophiles such as enolates and organometallic reagents.
Experimental Protocol: Reaction with Diethyl Malonate
This protocol describes the reaction with a stabilized carbanion generated from diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add diethyl malonate (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound is a versatile electrophile for nucleophilic aromatic substitution reactions. The electron-withdrawing nature of both the pyridine nitrogen and the 4-valeryl group activates the 2-position for facile displacement of the chloro substituent by a wide range of oxygen, nitrogen, sulfur, and carbon nucleophiles. The protocols outlined in this guide provide a robust starting point for the synthesis of a diverse library of 2,4-disubstituted pyridine derivatives. By understanding the underlying mechanistic principles and the influence of reaction parameters, researchers can effectively leverage the reactivity of this important building block in the development of novel molecules with potential applications in medicine and materials science.
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson+. [Link]
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(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). Drug Metabolism and Disposition, 37(9), 1797-1800. [Link]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
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Nucleophilic aromatic substitution reactions of chloropyrimidines. (2018). ResearchGate. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society, 136(25), 9114-9121. [Link]
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A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2020). The Journal of Organic Chemistry, 85(15), 9875-9884. [Link]
-
Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitution. (2021). ResearchGate. [Link]
-
Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. (2025). Filo. [Link]
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. (2021). Organic Letters, 23(19), 7586-7590. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). The Journal of Organic Chemistry, 79(2), 798-807. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2006). The Journal of Organic Chemistry, 71(25), 9481-9486. [Link]
-
Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. (1977). The Journal of Organic Chemistry, 42(15), 2591-2596. [Link]
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Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2021). Organic Letters, 23(17), 6826-6831. [Link]
-
Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. (2025). Filo. [Link]
-
How can nucleophilic substitution happen at the sp2-hybridised carbon of 4-chloropyridine? (2021). Chemistry Stack Exchange. [Link]
-
Amination of 2-halopyridines. (2013). ResearchGate. [Link]
-
Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? (2019). ResearchGate. [Link]
-
Asymmetric Nucleophilic Catalysis. (n.d.). University of Birmingham. [Link]
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- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. chemrxiv.org [chemrxiv.org]
Methodological & Application
Friedel-Crafts acylation of 2-chloropyridine to produce 4-acylpyridines
Application Note & Protocol
Topic: Strategic Synthesis of 4-Acylpyridines via Electrophilic Acylation of 2-Chloropyridine: Overcoming the Challenges of Classical Friedel-Crafts Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
The introduction of an acyl group onto a pyridine ring is a cornerstone of synthetic chemistry, yielding 4-acylpyridine scaffolds that are pivotal intermediates in pharmaceuticals and agrochemicals. However, the direct Friedel-Crafts acylation of electron-deficient substrates like 2-chloropyridine is notoriously challenging. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution and complexes with the Lewis acid catalyst, rendering the classical approach ineffective. This guide provides a detailed examination of these limitations and presents a robust, field-proven protocol for the successful synthesis of 4-acyl-2-chloropyridines. We will focus on a strategic, multi-step approach involving the temporary activation of the pyridine ring via N-oxidation, followed by regioselective acylation and subsequent deoxygenation.
The Fundamental Challenge: Why Classical Friedel-Crafts Acylation Fails for 2-Chloropyridine
The Friedel-Crafts acylation is a canonical method for C-C bond formation on aromatic rings. The reaction proceeds through the generation of a highly electrophilic acylium ion, typically from an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[1] This acylium ion is then attacked by the nucleophilic π-system of the aromatic ring.[2]
However, this process is severely hampered when applied to pyridine and its halogenated derivatives for two primary reasons:
-
Inherent Electron Deficiency: The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive effect. This reduces the electron density of the aromatic system, deactivating it towards attack by electrophiles.[3][4]
-
Catalyst Sequestration: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃).[5] This interaction forms a stable complex, which not only sequesters the catalyst but also places a formal positive charge on the nitrogen atom. This further deactivates the ring, effectively shutting down any possibility of electrophilic substitution.[4]
The diagram below illustrates this inhibitory complexation, which is the primary obstacle to a successful reaction.
Caption: Inhibitory complexation of 2-chloropyridine with a Lewis acid catalyst.
A Validated Strategic Workflow: N-Oxide Mediated Acylation
To circumvent the limitations of the classical approach, a robust strategy involves modulating the electronic properties of the pyridine ring through the formation of an N-oxide. The N-oxide group is a powerful activating group that increases the electron density at the C4 (para) position through resonance, thereby facilitating electrophilic attack at this site. The following three-stage protocol provides a reliable pathway to the desired 4-acyl-2-chloropyridine products.
Caption: General workflow for the synthesis of 4-acylpyridines via an N-oxide intermediate.
Protocol 1: Synthesis of 2-Chloropyridine N-oxide
This initial step activates the pyridine ring for subsequent electrophilic substitution. The use of hydrogen peroxide in acetic acid is a common and effective method for N-oxidation.[6]
Materials:
-
2-Chloropyridine (1.0 eq)
-
Glacial Acetic Acid (approx. 3 volumes)
-
Hydrogen Peroxide (30% aqueous solution, 2.0-3.0 eq)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridine in glacial acetic acid.
-
Oxidation: Heat the solution to 70-80 °C. Add the 30% hydrogen peroxide solution dropwise via an addition funnel over 30-60 minutes.
-
Causality Note: The reaction is exothermic. Slow addition is crucial to maintain temperature control and prevent runaway reactions. Acetic acid serves as both a solvent and a catalyst, forming peracetic acid in situ as the active oxidizing agent.
-
-
Reaction Monitoring: Maintain the reaction mixture at 70-80 °C for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing crushed ice.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions until effervescence ceases and the pH is ~7-8.
-
Safety Note: Neutralization is highly exothermic and releases CO₂ gas. Perform this step in a well-ventilated fume hood and add the base slowly to avoid excessive foaming.
-
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield crude 2-chloropyridine N-oxide, which can often be used directly in the next step or purified by recrystallization or column chromatography.
Protocol 2: Regioselective Acylation of 2-Chloropyridine N-oxide
With the N-oxide in hand, the ring is now primed for acylation at the C4 position. Using an acid anhydride is a common method for this transformation.
Materials:
-
2-Chloropyridine N-oxide (1.0 eq)
-
Acetic Anhydride (or other suitable anhydride, 3.0-5.0 eq)
-
Water
-
Ethyl Acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend or dissolve 2-chloropyridine N-oxide in the selected acid anhydride.
-
Acylation: Heat the mixture to reflux (typically 100-140 °C depending on the anhydride) for 2-5 hours.
-
Causality Note: The acid anhydride acts as both the acylating agent and the solvent. The high temperature is necessary to overcome the activation energy for the electrophilic substitution. The N-oxide directs the acylation to the C4 position.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding water to hydrolyze the excess anhydride.
-
Safety Note: This hydrolysis is exothermic. Perform the quench slowly, preferably in an ice bath.
-
-
Extraction: Once the excess anhydride is hydrolyzed, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃) and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 4-acyl-2-chloropyridine N-oxide should be purified by column chromatography on silica gel.
Protocol 3: Deoxygenation to Yield 4-Acyl-2-chloropyridine
The final step is the removal of the N-oxide functional group to yield the target compound. Phosphorus trichloride (PCl₃) is a classic and effective reagent for this reduction.
Materials:
-
4-Acyl-2-chloropyridine N-oxide (1.0 eq)
-
Phosphorus Trichloride (PCl₃, 1.1-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the 4-acyl-2-chloropyridine N-oxide in anhydrous DCM or chloroform in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reduction: Add PCl₃ dropwise to the stirred solution.
-
Causality Note: PCl₃ is a strong oxophile and readily abstracts the oxygen atom from the N-oxide. The reaction is often rapid and exothermic, necessitating cooling to maintain control.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC/LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until the mixture is basic.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM or chloroform.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to afford the pure 4-acyl-2-chloropyridine.
Summary of Key Experimental Parameters
| Parameter | Protocol 1: N-Oxidation | Protocol 2: Acylation | Protocol 3: Deoxygenation |
| Key Reagent | 30% Hydrogen Peroxide | Acetic Anhydride | Phosphorus Trichloride (PCl₃) |
| Solvent | Glacial Acetic Acid | Acetic Anhydride (neat) | Dichloromethane / Chloroform |
| Temperature | 70-80 °C | Reflux (100-140 °C) | 0 °C to Room Temperature |
| Typical Duration | 4-6 hours | 2-5 hours | 1-3 hours |
| Key Consideration | Exothermic; slow addition of H₂O₂ | Anhydrous conditions; careful quench | Anhydrous/inert atmosphere; exothermic quench |
| Expected Yield | High (>85%) | Moderate to Good (50-75%) | High (>90%) |
Conclusion
While the direct Friedel-Crafts acylation of 2-chloropyridine is mechanistically unfeasible due to ring deactivation and catalyst sequestration, the strategic use of an N-oxide intermediate provides a reliable and high-yielding alternative. This three-stage workflow—N-oxidation, regioselective C4-acylation, and deoxygenation—is a testament to the power of functional group manipulation to achieve challenging synthetic transformations. By temporarily converting the deactivating pyridine nitrogen into an activating N-oxide group, researchers can successfully synthesize valuable 4-acyl-2-chloropyridine building blocks for applications across the chemical sciences.
References
- Shutske, G. M., et al. (1987). A new, short synthesis of the imidazo[1,2-a]pyridine system. Journal of Heterocyclic Chemistry, 24(4), 1175-1178.
-
Olszewska, T., et al. (2023). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 25(39), 7249–7254. Available at: [Link]
-
Saskia, K. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Available at: [Link]
-
Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]
-
Toste, F. D., et al. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Quora. (2018). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Li, J. J., et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Angewandte Chemie International Edition, 54(41), 12165-12169. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link]
-
Answers.com. (2013). Why pyridine is does not undergo friedel crafts reaction? Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 3. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. answers.com [answers.com]
- 5. quora.com [quora.com]
- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
Step-by-step protocol for the laboratory synthesis of 2-Chloro-4-valerylpyridine
Application Note & Protocol: Laboratory Synthesis of 2-Chloro-4-valerylpyridine
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of this compound, a key heterocyclic intermediate. The synthetic strategy is centered around the Friedel-Crafts acylation of 2-chloropyridine with valeryl chloride, facilitated by a Lewis acid catalyst. This guide is intended for researchers and professionals in organic synthesis, pharmaceutical, and agrochemical development. It offers in-depth explanations for experimental choices, rigorous safety protocols, and methods for purification and characterization, ensuring a reproducible and validated process.
Introduction & Scientific Background
This compound is a functionalized pyridine derivative of significant interest as a building block in medicinal and materials chemistry. Its structure, featuring a reactive chlorine atom and a keto group, allows for diverse subsequent modifications, making it a valuable precursor for novel therapeutic agents and specialized agrochemicals.[1][2][3]
The synthesis of acylpyridines presents a unique challenge compared to their carbocyclic aromatic counterparts. The pyridine ring is electron-deficient, and the basic nitrogen atom readily complexes with Lewis acids, which deactivates the ring toward electrophilic aromatic substitution—the cornerstone of the classical Friedel-Crafts reaction.[4] Therefore, direct acylation requires carefully selected conditions to overcome this inherent low reactivity.
This protocol details a robust method for the regioselective synthesis of this compound via a Friedel-Crafts acylation pathway. The procedure employs aluminum chloride (AlCl₃) as the Lewis acid catalyst to generate a highly electrophilic acylium ion from valeryl chloride, which then acylates the 2-chloropyridine ring, primarily at the C4-position.
Reaction Mechanism: Friedel-Crafts Acylation of 2-Chloropyridine
The reaction proceeds via a two-step electrophilic aromatic substitution mechanism:
-
Formation of the Acylium Ion: Valeryl chloride, the acylating agent, reacts with the Lewis acid catalyst, aluminum chloride (AlCl₃), to form a highly reactive acylium ion intermediate. This ion is resonance-stabilized and serves as the potent electrophile.
-
Electrophilic Attack and Aromatization: The electron-deficient 2-chloropyridine ring is attacked by the acylium ion. While the pyridine nitrogen deactivates the ring, the substitution is directed primarily to the 4-position. A subsequent deprotonation step restores the aromaticity of the pyridine ring, yielding the final product, this compound. The resulting ketone product forms a complex with the AlCl₃, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[5]
Materials & Equipment
Reagents & Chemicals
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Quantity | Purity | Supplier Notes |
| 2-Chloropyridine | C₅H₄ClN | 109-09-1 | 113.55 | 5.68 g (5.0 mL, 50 mmol) | >99% | Anhydrous, freshly distilled |
| Valeryl Chloride | C₅H₉ClO | 638-29-9 | 120.58 | 7.24 g (6.9 mL, 60 mmol) | >98% | Store under inert gas |
| Aluminum Chloride | AlCl₃ | 7446-70-0 | 133.34 | 9.33 g (70 mmol) | >99.9% | Anhydrous powder |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | 200 mL | Anhydrous | ACS Grade or higher |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 36.46 | ~50 mL | 6 M aq. solution | For workup |
| Saturated NaHCO₃ | NaHCO₃ | 144-55-8 | 84.01 | ~100 mL | aq. solution | For neutralization |
| Brine | NaCl | 7647-14-5 | 58.44 | ~100 mL | Saturated aq. solution | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 7487-88-9 | 120.37 | ~10 g | Powder | For drying |
Laboratory Equipment
-
Three-neck round-bottom flask (500 mL), flame-dried
-
Reflux condenser with a gas outlet connected to a bubbler/scrubber
-
Pressure-equalizing dropping funnel (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Thermometer and low-temperature thermometer adapter
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath and heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Safety Precautions & Hazard Management
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle anhydrous powder quickly in a dry environment.
-
Valeryl Chloride (C₅H₉ClO): Highly corrosive, a lachrymator, and moisture-sensitive. It reacts with water to produce corrosive HCl gas.[6] Handle exclusively under an inert atmosphere.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
2-Chloropyridine (C₅H₄ClN): Toxic and an irritant. Avoid contact and inhalation.[7]
-
Reaction Quenching: The workup step involving the addition of the reaction mixture to ice/HCl is highly exothermic and will release a significant amount of HCl gas. This must be done slowly and cautiously in a well-ventilated fume hood.
Detailed Experimental Protocol
Reaction Setup
-
Prepare Anhydrous Conditions: Flame-dry the 500 mL three-neck round-bottom flask and allow it to cool to room temperature under a stream of dry nitrogen. Equip the flask with a magnetic stir bar, a thermometer, a reflux condenser (with gas outlet), and a dropping funnel sealed with a septum.
-
Charge Reagents: To the flask, add anhydrous dichloromethane (100 mL).
-
Add Catalyst: In a glovebox or under a positive pressure of nitrogen, carefully weigh and add anhydrous aluminum chloride (9.33 g, 70 mmol) to the flask in portions. Stir the resulting suspension.
-
Add Substrate: Add 2-chloropyridine (5.68 g, 50 mmol) to the suspension via syringe.
-
Cool Reaction Mixture: Cool the flask to 0-5 °C using an ice-water bath.
Acylation Reaction
-
Prepare Acylating Agent: Charge the dropping funnel with valeryl chloride (7.24 g, 60 mmol) dissolved in anhydrous dichloromethane (20 mL).
-
Addition: Add the valeryl chloride solution dropwise from the funnel to the cooled, stirred reaction mixture over a period of 45-60 minutes. Maintain the internal temperature below 10 °C during the addition. The formation of a thick, colored slurry is expected.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the 2-chloropyridine spot indicates reaction completion.
Work-up and Isolation
-
Quenching: Prepare a beaker with crushed ice (~150 g) and 6 M HCl (50 mL). Cautiously and slowly pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas.
-
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Add an additional 50 mL of DCM. Shake vigorously and allow the layers to separate.
-
Separate Layers: Collect the bottom organic layer. Extract the aqueous layer two more times with DCM (2 x 50 mL).
-
Washing: Combine all organic extracts. Wash sequentially with:
-
100 mL of water
-
100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid; watch for gas evolution)
-
100 mL of brine (saturated NaCl solution)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product as an oil.
Purification & Characterization
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a pale yellow oil.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and regiochemistry. Expected signals include peaks for the pyridine ring protons and the aliphatic protons of the valeryl group.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the carbon skeleton.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, particularly the C=O stretch of the ketone (~1700 cm⁻¹) and C-Cl bond.
-
MS (Mass Spectrometry): To confirm the molecular weight (Expected [M]+ at m/z ≈ 197.06).
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
References
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. RSC Publishing.
- PubMed. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for Valeryl Chloride in Acylation Reactions.
- Taylor & Francis Online. (n.d.). PREPARATION OF 2-CHLOROPYRIDINE: Synthetic Communications.
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
- SYNTHETIKA. (n.d.). VALEROYL CHLORIDE.
-
Wikipedia. (n.d.). Pentanoyl chloride. Available at: [Link]
- Guidechem. (2024). How to Synthesize Valeryl Chloride? - FAQ.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Valeryl Chloride (CAS: 638-29-9): Comprehensive Overview and Applications.
-
Organic Syntheses. (n.d.). Procedure - Organic Syntheses. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
ResearchGate. (n.d.). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]
Sources
- 1. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Pentanoyl chloride - Wikipedia [en.wikipedia.org]
- 7. chempanda.com [chempanda.com]
Purification of 2-Chloro-4-valerylpyridine using column chromatography
An Application Note and Protocol for the Purification of 2-Chloro-4-valerylpyridine using Flash Column Chromatography
Abstract
This compound is a pivotal intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors. The purity of this intermediate is critical, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. This document provides a comprehensive, field-proven protocol for the purification of crude this compound using normal-phase flash column chromatography. We delve into the underlying chemical principles, offer a detailed step-by-step methodology from mobile phase development to product isolation, and provide a robust troubleshooting guide. This application note is designed for researchers, chemists, and process development professionals seeking a reliable and scalable method for obtaining high-purity this compound.
Introduction and Scientific Principles
The purification of pyridine derivatives via silica gel chromatography presents a common yet significant challenge: peak tailing. This phenomenon arises from the fundamental acid-base interaction between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1] These strong, non-ideal interactions lead to a secondary retention mechanism, causing the analyte to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks that diminish resolution and compromise purity.
To overcome this, our protocol incorporates a competing base, triethylamine (TEA), into the mobile phase. TEA is a stronger base than the pyridine derivative and will preferentially interact with the active silanol sites, effectively "masking" them from the target compound.[1] This ensures that the primary retention mechanism is based on polarity, leading to symmetrical (Gaussian) peak shapes, improved separation efficiency, and higher purity of the final product. The selection of an appropriate solvent system, determined empirically via Thin-Layer Chromatography (TLC), is the first and most critical step in developing a successful column chromatography method.[2]
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, a rapid and inexpensive TLC analysis is performed to identify the optimal solvent system (mobile phase) for separation. The goal is to find a solvent ratio that moves the target compound to a retention factor (Rf) of approximately 0.25-0.35, ensuring good separation from both less polar and more polar impurities.
Protocol 2.1: TLC Method Development
-
Preparation: Prepare several developing chambers with different ratios of ethyl acetate (EtOAc) in hexanes. Suggested starting ratios: 5%, 10%, 15%, and 20% EtOAc in hexanes. To each of these solvent systems, add 0.5% (v/v) triethylamine (TEA) to mitigate peak tailing on the TLC plate.
-
Sample Spotting: Dissolve a small amount of the crude this compound in dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Keep the spot small and concentrated.
-
Development: Place the spotted TLC plate into a developing chamber saturated with the chosen mobile phase.[3] Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will give the product spot an Rf of ~0.3. If the spot is too high (Rf > 0.5), decrease the polarity (lower % EtOAc). If the spot is too low (Rf < 0.2), increase the polarity (higher % EtOAc).
Detailed Protocol: Flash Column Chromatography Purification
This protocol details the purification of this compound on a multi-gram scale using standard laboratory equipment.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel |
| Mobile Phase (Non-polar) | Hexanes (or Heptane) |
| Mobile Phase (Polar) | Ethyl Acetate (EtOAc) |
| Mobile Phase Additive | Triethylamine (TEA) |
| Sample Loading Solvent | Dichloromethane (DCM) |
| Crude Material | This compound |
| Apparatus | Glass Chromatography Column, Collection Tubes |
| Equipment | Compressed Air/Nitrogen Source, Rotary Evaporator |
Step-by-Step Purification Workflow
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin (~1 cm) layer of sand.[4]
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in hexanes + 0.5% TEA). The consistency should be like a milkshake, not a paste.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Open the stopcock and allow the solvent to drain, tapping the side of the column gently to ensure even packing and remove air bubbles.[5] Never let the top of the silica bed run dry.
-
Once the silica is settled, add another thin layer of sand on top to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 1.5-2 times the mass of the crude product) to this solution.
-
Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[2] This is the "dry-loaded" sample.
-
Carefully drain the solvent from the packed column until it is level with the top layer of sand.
-
Gently and evenly add the dry-loaded sample powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Apply gentle pressure with compressed air or nitrogen to initiate a steady flow. A typical flow rate is about 2 inches/minute of solvent level drop.
-
Begin collecting fractions in test tubes or flasks. The fraction size should be appropriate for the column volume.
-
Gradually increase the polarity of the mobile phase as the column runs (gradient elution). For example, after several column volumes of 5% EtOAc, switch to 10% EtOAc, then 15% EtOAc (always including 0.5% TEA).
-
Monitor the collected fractions by TLC to determine which contain the pure product. Spot every few fractions on a single TLC plate for direct comparison.
-
-
Product Isolation:
-
Based on the TLC analysis, combine all fractions that contain only the pure this compound.
-
Remove the solvents from the combined pure fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the yield. Assess purity via NMR, GC-MS, or HPLC.
-
Workflow and Data Summary
Table 1: Optimized Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides good resolution for flash chromatography.[2] |
| Column Dimensions | 50:1 to 100:1 ratio of silica:crude product (by weight) | Ensures sufficient resolving power without excessive solvent use. |
| Mobile Phase Gradient | Start: 5% EtOAc in HexanesEnd: 20% EtOAc in Hexanes | Gradually increases eluting power to move compounds of increasing polarity. |
| Additive | 0.5% (v/v) Triethylamine (TEA) | Acts as a competing base to prevent interaction with silanols, ensuring sharp peaks.[1] |
| Sample Loading | Dry Loading | Prevents band broadening, especially for less soluble compounds.[2] |
Troubleshooting Common Issues
Safety Precautions
All operations must be conducted inside a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.
-
This compound & Related Compounds: Chloro-pyridine derivatives are classified as harmful or toxic if swallowed, inhaled, or in contact with skin. They can cause severe skin and eye irritation or damage.[6][7][8] Valeryl chloride, a related precursor, is flammable and corrosive.[9]
-
Solvents: Hexanes, ethyl acetate, and dichloromethane are flammable and/or volatile organic compounds. Avoid inhalation of vapors and contact with skin.
-
Triethylamine (TEA): Corrosive and flammable with a strong, irritating odor. Handle with care.
-
Pressure: When using compressed gas for flash chromatography, ensure the system is not sealed to avoid over-pressurization and potential glassware failure.[4]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with institutional and local environmental regulations.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Safety Data Sheet - 4-vinylpyridine. G-Biosciences.
- A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry.
- SAFETY DATA SHEET - 2-Chloropyridine. Fisher Scientific.
- SAFETY DATA SHEET - Valeryl Chloride. TCI Chemicals.
- TLC Tips and Tricks. Merck Millipore.
- Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography. Benchchem.
- 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET - 2-Chloro-4-fluoropyridine. Fisher Scientific.
-
Column Chromatography (Purification). YouTube. Available from: [Link]
-
Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
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- 7. cdhfinechemical.com [cdhfinechemical.com]
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- 9. tcichemicals.com [tcichemicals.com]
Application Note: Quantitative Analysis of 2-Chloro-4-valerylpyridine using HPLC-UV and GC-MS
Abstract
This technical guide provides detailed, robust, and validated analytical methods for the quantitative determination of 2-Chloro-4-valerylpyridine. As a key heterocyclic intermediate in the synthesis of pharmaceuticals and other specialty chemicals, its purity and concentration must be rigorously controlled.[1][2] This document outlines two primary, complementary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity analysis and structural confirmation. Protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific causality, self-validating systems, and adherence to established regulatory principles.
Introduction and Physicochemical Properties
This compound is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a C5 ketone (valeryl group) at the 4-position. The reactivity of the chloro-substituent and the functionality of the ketone group make it a versatile building block in organic synthesis.[3][4] Accurate quantification is essential for ensuring reaction yield, assessing purity, and guaranteeing the quality of downstream products.
The analytical strategy is dictated by the molecule's physicochemical properties. The pyridine ring provides a strong UV chromophore, making HPLC-UV a suitable technique.[5][6] Its predicted volatility and thermal stability also allow for analysis by gas chromatography.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value (Estimated) | Rationale / Implication for Analysis |
| IUPAC Name | 1-(2-chloropyridin-4-yl)pentan-1-one | --- |
| Molecular Formula | C₁₀H₁₂ClNO | --- |
| Molecular Weight | 197.66 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| Appearance | Colorless to light yellow liquid or low-melting solid | Influences sample handling and preparation. |
| Solubility | Soluble in methanol, acetonitrile, dichloromethane; sparingly soluble in water. | Guides solvent selection for sample and standard preparation.[4][9] |
| UV λmax | ~260-275 nm | The pyridine ring is a UV-active chromophore, enabling sensitive detection by HPLC-UV.[5] |
| Boiling Point | >200 °C | Suggests sufficient volatility for GC analysis with an appropriate temperature program. |
Analytical Method Selection and Workflow
The choice between HPLC-UV and GC-MS depends on the analytical objective. HPLC-UV is a robust, high-throughput method ideal for routine purity assays and quantification in controlled samples.[7] GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level detection, impurity identification, and confirmation of identity.[10][11]
Caption: General analytical workflow from sample receipt to final report.
Method 1: Quantification by Reverse-Phase HPLC-UV
Principle
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC), where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[5] The basic pyridine nitrogen is protonated by an acidic mobile phase modifier (e.g., formic or phosphoric acid), which is a critical step to prevent interaction with residual silanol groups on the column, thereby ensuring sharp, symmetrical peaks.[12] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.[13]
Instrumentation and Materials
-
HPLC System: Quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Stationary Phase: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Phosphoric acid (reagent grade), and Ultrapure water.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water. (Pipette 1.0 mL of H₃PO₄ into 1 L of ultrapure water).
-
Mobile Phase B: Acetonitrile.
-
Degas both phases for 15 minutes using an ultrasonic bath or an online degasser.
-
-
Standard Solution Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standards: Perform serial dilutions from the stock standard to prepare a series of at least five calibration standards ranging from 1 µg/mL to 100 µg/mL. The diluent should be the mobile phase starting composition (e.g., 60% A: 40% B).
-
-
Sample Preparation:
-
Accurately weigh an amount of the test sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask.[14]
-
Dissolve and dilute to volume with the 50:50 Acetonitrile/Water diluent. Use sonication if necessary to ensure complete dissolution.[5]
-
Perform a further dilution as needed to bring the theoretical concentration into the midrange of the calibration curve (e.g., a 1:10 dilution to achieve ~100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.[9]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the calibration standards, and then the prepared samples.
-
Perform injections in duplicate or triplicate for precision.
-
Table 2: HPLC Operating Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard nonpolar phase for good retention of moderately polar compounds.[15] |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | Acidified aqueous-organic mixture for optimal retention and peak shape of a basic analyte.[5] |
| Elution Mode | Isocratic: 60% A / 40% B | A simple, robust mode suitable for quantifying a single target analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency.[7] |
| Column Temp. | 30 °C | Ensures retention time stability and reproducibility. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 272 nm | Corresponds to the UV absorbance maximum of the pyridine chromophore. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Data Analysis and System Suitability
-
Calibration: Plot the peak area of the analyte versus the concentration for the working standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Determine the concentration of the analyte in the sample injections using the linear regression equation.
-
System Suitability: Before sample analysis, inject a mid-level standard at least five times. The results must meet the criteria in Table 3.
Table 3: System Suitability Requirements
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates injection and system precision. |
| RSD of Retention Time | ≤ 1.0% | Confirms pump and mobile phase stability. |
Method 2: Quantification by GC-MS
Principle
Gas Chromatography separates volatile and thermally stable compounds in a heated capillary column.[8] As the analyte elutes, it enters a Mass Spectrometer, which ionizes the molecules (typically via Electron Ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both quantitative data (from the ion signal intensity) and qualitative structural information (from the fragmentation pattern).[10] The presence of a chlorine atom yields a characteristic isotopic pattern (M+2 peak at ~32% the intensity of the M peak), which provides high confidence in identification.
Instrumentation and Materials
-
GC-MS System: Gas chromatograph with an autosampler, coupled to a single quadrupole or more advanced mass spectrometer.
-
Capillary Column: Low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: Dichloromethane (GC grade), high-purity Helium (carrier gas).
-
Vials: 2 mL autosampler vials with PTFE-lined septa.
Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution (1.0 mg/mL) of the reference standard in dichloromethane.
-
Create working standards via serial dilution in the range of 0.1 µg/mL to 10 µg/mL.
-
Prepare the sample by dissolving a known quantity in dichloromethane to achieve a final concentration within the calibration range.
-
Transfer the final solutions to GC vials.
-
-
GC-MS Analysis:
-
Perform any required instrument tuning and calibration as per the manufacturer's guidelines.
-
Inject a blank (dichloromethane), followed by the standards and samples.
-
Table 4: GC-MS Operating Conditions
| Parameter | Condition | Rationale |
| Injector | Split mode (20:1 ratio), 250 °C | Prevents column overloading and ensures rapid volatilization.[7] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) | Separates the analyte from solvent and potential impurities. |
| Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| MS Mode | Full Scan (m/z 40-400) and/or SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity. |
| SIM Ions | Quantifier: 197 (M⁺)Qualifiers: 199 (M⁺+2), 140 (M-C₄H₉) | The molecular ion is used for quantification, while the isotopic peak and a major fragment confirm identity. |
Data Analysis
-
Identification: Confirm the analyte's identity by matching its retention time and mass spectrum against a reference standard. The presence of the M+ and M+2 isotopic peaks is a key confirmation point.
-
Quantification: Using the extracted ion chromatogram (EIC) for the quantifier ion (m/z 197), create a calibration curve by plotting peak area against concentration. Calculate the sample concentration using the resulting regression equation.
Method Validation and Troubleshooting
Both methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[16][17][18]
Table 5: Summary of Validation Parameters
| Parameter | HPLC-UV | GC-MS | Purpose |
| Specificity | Baseline resolution from impurities | Unique mass spectrum and RT | Ensures the signal is only from the analyte.[18] |
| Linearity | r² ≥ 0.999 | r² ≥ 0.995 | Confirms a proportional response to concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Measures the closeness of results to the true value. |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | Measures the repeatability of the method. |
| LOD / LOQ | Method Dependent (~0.5 / 1.5 µg/mL) | Method Dependent (~0.05 / 0.15 µg/mL) | Defines the lowest concentration that can be detected/quantified. |
| Robustness | Stable with small changes in flow, temp, pH | Stable with small changes in flow, temp ramp | Shows reliability with minor procedural variations. |
Common Troubleshooting Issues
-
HPLC:
-
Peak Tailing: Often caused by silanol interactions. Ensure mobile phase is sufficiently acidic (pH < 4). If it persists, use a column with end-capping or a different stationary phase.[19][20]
-
Pressure Fluctuation/High Pressure: May indicate a leak, air bubbles, or a blockage. Check fittings, degas the mobile phase, and consider flushing or replacing the column/frits.[19][21]
-
Retention Time Drift: Caused by poor column equilibration, temperature changes, or inconsistent mobile phase composition.[20][22]
-
-
GC-MS:
-
No Peak/Low Sensitivity: Check for leaks in the injector, ensure proper syringe function, or clean the ion source.
-
Peak Tailing: Can result from active sites in the injector liner or column. Use a deactivated liner and condition the column.
-
Poor Fragmentation: May indicate a problem with the ion source voltage or contamination. Perform instrument tuning.
-
Conclusion
This application note provides two comprehensive, scientifically-grounded protocols for the quantification of this compound. The RP-HPLC-UV method is presented as a robust and reliable technique for routine quality control, while the GC-MS method offers enhanced sensitivity and definitive structural confirmation. The choice of method should be guided by the specific analytical requirements, such as sample matrix, required limits of detection, and the need for identity confirmation. Proper method validation is critical before implementation in a regulated environment.
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Retrieved from [Link]
-
Gerber, T. L., & Zenobi, R. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(5), 1433-1440. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Mtoz Biolabs. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Organomation. Retrieved from [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Retrieved from [Link]
-
Shen, L., et al. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Environmental Science & Technology. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. Retrieved from [Link]
-
Al-Ghanem, S. M., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]
-
Al-Ghanem, S. M., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved from [Link]
-
Williams, E. R., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Pellizzari, E. D., et al. (1982). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar. Retrieved from [Link]
-
Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. ATSDR. Retrieved from [Link]
-
ChemBK. (2024). 2-CHLORO-4-PHENYLPYRIDINE. ChemBK. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Chloro-4-acetylpyridine. Chem-Impex. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pyridine 1613. NIOSH. Retrieved from [Link]
-
LabRulez. (n.d.). Analysis of Pyridine. LabRulez. Retrieved from [Link]
-
Zencak, Z., & Oehme, M. (2005). New quantification procedure for the analysis of chlorinated paraffins using electron capture negative ionization mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 22. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
The Strategic Application of 2-Chloro-4-valerylpyridine in the Synthesis of Advanced Agrochemicals
Introduction: The Versatility of the Pyridine Ring in Agrochemical Design
The pyridine scaffold is a cornerstone in modern agrochemical development, prized for its metabolic stability and the diverse functionalities it can support. Within this class of compounds, 2-chloro-4-acylpyridines, such as 2-Chloro-4-valerylpyridine, have emerged as highly valuable intermediates. The strategic placement of a chloro group at the 2-position and an acyl group at the 4-position creates a molecule with two distinct and reactive sites. This dual reactivity allows for sequential, regioselective modifications, making these compounds powerful building blocks for complex, biologically active molecules. The chlorine atom typically serves as a leaving group for nucleophilic aromatic substitution, while the carbonyl group of the acyl chain offers a handle for a wide array of chemical transformations, including condensation, reduction, and the formation of various heterocyclic systems.
This application note provides a comprehensive technical guide for researchers and drug development professionals on the practical application of this compound in the synthesis of next-generation agrochemicals. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for a representative synthesis, and discuss the critical parameters that ensure a successful and reproducible outcome.
Core Principles: The Reactivity and Strategic Value of this compound
The synthetic utility of this compound is rooted in the electronically differentiated reactivity of its substituents. The electron-withdrawing nature of the pyridine nitrogen and the valeryl group enhances the electrophilicity of the carbon atoms at the 2- and 4-positions, making the chlorine atom susceptible to displacement by nucleophiles. This reaction is a key step in building the core structure of many pesticides.
Simultaneously, the carbonyl group of the valeryl chain is a versatile functional group. It can be transformed into an alcohol, an amine, or used as an anchor to construct more complex side chains. This flexibility is crucial for tuning the physicochemical properties of the final molecule, such as its solubility, stability, and, most importantly, its biological activity and target specificity.
Application Profile: Synthesis of a Novel Pyridinyl-Pyrazole Fungicide
To illustrate the practical application of this compound, we will detail the synthesis of a hypothetical, yet representative, pyridinyl-pyrazole fungicide. This class of fungicides often targets the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain, a well-established mode of action for a number of commercial products. The synthesis involves a two-step process: a nucleophilic aromatic substitution to introduce a pyrazole moiety, followed by a modification of the valeryl side chain to enhance biological activity.
Experimental Workflow: A Step-by-Step Guide
The overall synthetic strategy is depicted in the workflow diagram below. This process is designed to be robust and scalable, with clearly defined control points to ensure high yield and purity.
Caption: Synthetic workflow for the preparation of a pyridinyl-pyrazole fungicide.
Detailed Experimental Protocols
Part 1: Synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)-4-valerylpyridine (Intermediate A)
Rationale: This step involves a nucleophilic aromatic substitution reaction where the pyrazole nitrogen displaces the chlorine atom on the pyridine ring. Potassium carbonate is used as a base to deprotonate the pyrazole, generating the nucleophile in situ. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 197.66 | 10.0 g | 0.0506 |
| 3-Methyl-1H-pyrazole | 82.10 | 4.57 g | 0.0557 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.5 g | 0.0760 |
| Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 0.0506 mol), 3-methyl-1H-pyrazole (4.57 g, 0.0557 mol), and potassium carbonate (10.5 g, 0.0760 mol).
-
Add 100 mL of DMF to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120°C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to yield Intermediate A as a pale yellow oil.
Part 2: Synthesis of 1-(2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)pentan-1-ol (Final Product)
Rationale: The carbonyl group of the valeryl side chain is reduced to a hydroxyl group using sodium borohydride. This transformation can significantly impact the biological activity of the molecule by altering its hydrogen bonding capabilities and stereochemistry. Methanol is used as the solvent and also serves as a proton source for the workup.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate A | 243.31 | 10.0 g | 0.0411 |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.33 g | 0.0616 |
| Methanol (MeOH) | - | 150 mL | - |
Procedure:
-
Dissolve Intermediate A (10.0 g, 0.0411 mol) in 150 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.33 g, 0.0616 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly add 50 mL of water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude final product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate = 1:1) to yield the final product as a white solid.
Conclusion and Future Perspectives
This compound serves as a versatile and strategically valuable intermediate in the synthesis of complex agrochemicals. The protocols detailed in this application note provide a robust framework for the synthesis of a representative pyridinyl-pyrazole fungicide, highlighting the key chemical transformations and the rationale behind the experimental choices. The dual reactivity of this intermediate allows for a modular approach to synthesis, enabling the creation of diverse libraries of compounds for biological screening. Future work could explore further derivatization of the hydroxyl group in the final product to fine-tune its activity spectrum and environmental profile. The principles and methodologies outlined herein are broadly applicable and can be adapted for the synthesis of a wide range of other agrochemical classes.
References
A comprehensive list of references that support the chemical principles and methodologies described in this application note would be provided here. These would typically include peer-reviewed journal articles and patents detailing the synthesis and application of related pyridine-based agrochemicals. As this is a hypothetical example, real-world references to the exact synthesis of "this compound" leading to a specific, named agrochemical are not available in the provided search results. However, the principles are based on established organic chemistry and the synthesis of related compounds found in the provided search results. For instance, the synthesis of other chloro-pyridines and their use as intermediates is documented.[1][2][3][4] The importance of pyridine and pyrazole structures in fungicides like Penflufen and Fluxapyroxad further supports the rationale behind the chosen synthetic route.[5][6] The general methods for nucleophilic aromatic substitution and carbonyl reduction are standard and can be found in organic chemistry textbooks.
Sources
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Application & Protocol Guide: A Strategic Framework for Developing Novel Kinase Inhibitors Using a 2-Chloro-4-valerylpyridine Scaffold
An Application Note for Drug Discovery Professionals
Abstract
Protein kinases are a critical class of enzymes and a cornerstone of modern drug discovery, particularly in oncology.[1] The development of potent and selective kinase inhibitors, however, remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[2][3][4] This guide presents a comprehensive strategic framework for the discovery and optimization of novel kinase inhibitors, utilizing the 2-chloro-4-valerylpyridine core as a versatile and privileged scaffold. We detail an integrated workflow encompassing initial library synthesis, robust biochemical and cellular screening cascades, structure-activity relationship (SAR) optimization, and in silico profiling. The unique chemical functionalities of the scaffold—the pyridine for hinge-binding, the 2-chloro position as a reactive handle for exploring covalent inhibition, and the 4-valeryl group as a vector for enhancing selectivity—are systematically exploited.[5][6][7][8] This document provides detailed, field-tested protocols for key assays, including luminescent-based biochemical screens, cellular target engagement, and pathway analysis, to guide researchers from initial hit identification to a well-characterized lead candidate.
Rationale: The this compound Scaffold as a Strategic Starting Point
The selection of a core scaffold is a pivotal decision in any kinase inhibitor program. The this compound structure offers a compelling combination of features that make it an ideal starting point for building a diverse inhibitor library with a high potential for success.
-
Privileged Hinge-Binding Motif: The pyridine ring is a well-established isostere of the adenine core of ATP and frequently serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.[5][6][7] This interaction provides a strong anchoring point for the inhibitor.
-
A Versatile Synthetic Handle: The chlorine atom at the 2-position is a key chemical feature. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution.[9][10][11] This allows for the rapid generation of a diverse library of analogues.
-
Vector for Selectivity and Potency: The 4-valeryl group projects away from the hinge region, typically towards the solvent-exposed front pocket or the ribose-binding pocket. This position is a prime vector for chemical modification to enhance potency and, crucially, to achieve selectivity by exploiting differences in the topology of this region across different kinases.[12][13]
-
Potential for Covalent Inhibition: The 2-chloro group, being an electrophilic site, can be strategically positioned to form a covalent bond with a nearby nucleophilic residue, most commonly a cysteine, within the ATP pocket.[14][15] This targeted covalent inhibition can lead to enhanced potency, prolonged duration of action, and improved selectivity against kinases that lack a similarly positioned cysteine.[16][17][18]
Caption: Key features of the this compound scaffold.
The Kinase Inhibitor Discovery Workflow: From Hit to Lead
A successful kinase inhibitor discovery program follows a logical cascade of experiments designed to identify potent, selective, and cell-active compounds. Each stage provides critical data that informs the next step in the optimization process.
Caption: A typical workflow for kinase inhibitor drug discovery.
Primary Screening & Biochemical Potency
The first step is to assess the inhibitory activity of the initial compound library against the purified target kinase. A robust, high-throughput biochemical assay is essential.
Protocol 3.1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[19] Its universality makes it ideal for profiling inhibitors against a wide range of kinases.[19]
Causality: We choose this assay for its high sensitivity, which allows for the use of low enzyme concentrations, and its resistance to compound interference, which reduces the rate of false positives often seen in fluorescence-based methods.[19]
Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
Add 5 µL of kinase/substrate solution to each well of a 384-well plate.
-
Add 50 nL of test compound or DMSO (vehicle control).
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read luminescence on a plate reader (e.g., GloMax® Discover System).
-
Data Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine IC50 values.
Hypothetical Screening Data:
| Compound ID | R-Group at 2-position | R'-Group on Valeryl Chain | Target Kinase IC50 (nM) |
| SC-001 | -Cl | Phenyl | 1,250 |
| SC-002 | -N(Me)2 | Phenyl | 850 |
| SC-003 | -Cl | 4-Fluorophenyl | 620 |
| SC-004 | -Cl | Cyclohexyl | 2,100 |
Lead Optimization & Structure-Activity Relationship (SAR)
With initial hits identified, the next phase involves iterative chemical synthesis and testing to improve potency and selectivity. The this compound scaffold provides clear vectors for this optimization.
Caption: The iterative cycle of Structure-Activity Relationship (SAR).
Optimization Strategies:
-
Modification at the 2-position: Replace the chloro group with various amines, ethers, or carbon-linked groups to probe interactions in the hydrophobic region near the gatekeeper residue. This can also modulate the potential for covalent bond formation.
-
Modification of the 4-valeryl chain: Alter the length and terminal group of the acyl chain to optimize interactions in the solvent-exposed region. This is a primary strategy for gaining selectivity over closely related kinases.[4] For example, adding a basic amine can form a salt bridge with an acidic residue (e.g., Asp) if one is present, significantly boosting potency.
-
Targeted Covalent Inhibition: If a non-catalytic cysteine is near the 2-position, the chloro group can be replaced with a mild electrophile (a "warhead") like an acrylamide to form an irreversible covalent bond, locking the inhibitor in place.[14][15]
Advanced Characterization of Optimized Leads
Once compounds with sufficient biochemical potency are developed, they must be characterized in more biologically relevant systems to validate their mechanism of action and assess their potential for off-target effects.
Protocol 5.1: Kinome-Wide Selectivity Profiling
It is critical to understand how selectively an inhibitor binds to its intended target versus other kinases in the kinome.[20] Broad kinase screening panels are essential for identifying potential off-target liabilities that could lead to toxicity.[21]
Causality: Services like Reaction Biology's HotSpot™ or Eurofins' KINOMEscan™ provide rapid, comprehensive data on inhibitor selectivity.[21][22] This allows for the early deselection of promiscuous compounds and helps build a safety profile for lead candidates.
Methodology (General):
-
Submit the test compound at a specified concentration (e.g., 1 µM) to a commercial vendor.
-
The compound is screened against a large panel of purified kinases (e.g., >300) using a standardized activity assay (often radiometric).
-
The vendor provides a report detailing the percent inhibition for each kinase in the panel.
-
Data can be visualized as a dendrogram to easily identify off-target hits. Selectivity scores (e.g., S-score, Gini coefficient) can be calculated to quantify selectivity.[23]
Hypothetical Selectivity Data for Lead Compound SC-035:
| Parameter | Value | Interpretation |
| Primary Target IC50 | 15 nM | High on-target potency. |
| Kinases inhibited >80% @ 1µM | 3 | Highly selective. |
| Gini Coefficient | 0.85 | Indicates high selectivity across the panel. |
| Key Off-Targets | Kinase X (250 nM), Kinase Y (800 nM) | Off-targets are known and manageable. |
Protocol 5.2: Cellular Target Engagement (NanoBRET™ Assay)
Confirming that a compound binds to its target within the complex environment of a living cell is a crucial validation step. The NanoBRET™ Target Engagement Assay is a gold-standard method for quantifying compound binding in intact cells.[24][25][26][27]
Causality: Biochemical IC50 values can be misleading due to factors like cell permeability and intracellular ATP concentration. The NanoBRET™ assay provides a direct, quantitative measure of target occupancy in a physiological context, offering more translatable data.[27][28]
Methodology:
-
Cell Preparation: Transiently transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the cell-permeable NanoBRET™ fluorescent tracer at a pre-determined concentration to the cells.
-
Add the test compound dilutions and incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to the wells.
-
Read the plate immediately on a BRET-capable reader, measuring both donor (460nm) and acceptor (610nm) emission simultaneously.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the corrected BRET ratio against the compound concentration to determine the cellular IC50.
Protocol 5.3: Cellular Pathway Inhibition Assay
To confirm that target engagement translates into a functional biological response, a downstream cellular assay is required. This typically involves measuring the phosphorylation of a known substrate of the target kinase.[25][29][30]
Causality: This assay provides the ultimate proof-of-concept: does the compound inhibit the kinase's function in a signaling pathway? This links target engagement to a physiological outcome.
Caption: Inhibition of a target kinase (MEK) blocks downstream signaling.
Methodology (Western Blot Example):
-
Cell Treatment: Plate a relevant cancer cell line (e.g., A375 for BRAF/MEK pathway) and starve overnight.
-
Treat cells with serial dilutions of the test compound for 2 hours.
-
Stimulate the pathway with an appropriate growth factor (e.g., EGF) for 10 minutes.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.
-
Western Blot:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK).
-
Probe with a secondary HRP-conjugated antibody and detect using an ECL substrate.
-
Strip and re-probe the blot for total substrate (e.g., anti-total-ERK) and a loading control (e.g., anti-Actin) to ensure equal loading.
-
-
Analysis: Quantify band intensity using densitometry. A dose-dependent decrease in the phospho-substrate signal indicates functional pathway inhibition.
In Silico ADMET & Druglikeness Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential to ensure that a potent and selective compound has the potential to become a viable drug.[31][32]
Causality: A compound with poor ADMET properties (e.g., low solubility, high metabolic instability, potential toxicity) is likely to fail in later preclinical or clinical stages.[33][34] In silico tools provide a rapid and cost-effective way to flag these potential liabilities early in the discovery process.[31]
Methodology:
-
Obtain the SMILES string for the lead compounds.
-
Input the SMILES into free web servers like SwissADME and pkCSM.
-
Analyze the predicted physicochemical properties, pharmacokinetics, and toxicity profiles.
Hypothetical In Silico Profile for Lead Compound SC-035:
| Property | Predicted Value | Guideline | Assessment |
| Molecular Weight | 421.5 g/mol | < 500 | Pass |
| LogP | 2.85 | < 5 | Pass |
| H-Bond Donors | 2 | < 5 | Pass |
| H-Bond Acceptors | 4 | < 10 | Pass |
| TPSA | 65 Ų | < 140 Ų | Pass |
| GI Absorption | High | - | Favorable |
| BBB Permeant | No | - | Favorable (for non-CNS) |
| CYP2D6 Inhibitor | No | - | Favorable |
| AMES Toxicity | No | - | Favorable |
| Overall Profile | - | - | Good Druglike Properties |
Conclusion
The this compound scaffold represents a highly versatile and strategically sound starting point for the development of novel kinase inhibitors. Its inherent features allow for efficient exploration of hinge-binding interactions, potency and selectivity optimization through a convenient chemical vector, and the potential for targeted covalent inhibition. By following an integrated and logical discovery cascade—from robust biochemical screening to in-depth cellular characterization and early in silico profiling—researchers can effectively leverage the strengths of this scaffold. The protocols and strategies outlined in this guide provide a validated framework to de-risk projects early and accelerate the identification of high-quality, differentiated lead candidates for further preclinical development.
References
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Murray, C. W., & Rees, D. C. (2012). Fragment-based approaches to the discovery of kinase inhibitors. PubMed. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Zhang, J., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed. Retrieved from [Link]
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ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Retrieved from [Link]
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Xu, Y., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. Retrieved from [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Retrieved from [Link]
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Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. PubMed. Retrieved from [Link]
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Springer. (n.d.). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Retrieved from [Link]
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Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]
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NIH. (n.d.). Advances in reversible covalent kinase inhibitors. PMC. Retrieved from [Link]
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MDPI. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Retrieved from [Link]
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ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
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Kinase Logistics Europe. (n.d.). Covalent inhibitors. Retrieved from [Link]
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Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Retrieved from [Link]
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MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). CHAPTER 4: Covalent Inhibition of Kinases. Retrieved from [Link]
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ResearchGate. (n.d.). Covalent Kinase Inhibitors: An Overview. Retrieved from [Link]
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NIH. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Retrieved from [Link]
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ACS Publications. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. Retrieved from [Link]
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ACS Publications. (n.d.). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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OUCI. (n.d.). Covalent Kinase Inhibitors: An Overview. Retrieved from [Link]
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Springer. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Retrieved from [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Retrieved from [Link]
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NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]
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Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]
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PubMed. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Retrieved from [Link]
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ResearchGate. (n.d.). The use of novel selectivity metrics in kinase research. Retrieved from [Link]
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ResearchGate. (n.d.). In silico ADMET results of the most active compounds and Sorafenib. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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PubMed Central. (n.d.). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. Retrieved from [Link]
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PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
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ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Retrieved from [Link]
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NIH. (2021). Docking and ADMET studies for investigating the anticancer potency of Moscatilin on APC10/DOC1 and PKM2 against five clinical drugs. Retrieved from [Link]
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Application Note: 2-Chloro-4-acylpyridines as Versatile Scaffolds for the Synthesis of Biologically Active Compounds
Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Halogenated pyridines, particularly 2-chloropyridines, serve as highly versatile synthetic intermediates. The electron-withdrawing nature of the ring nitrogen activates the C2 position for nucleophilic aromatic substitution (SNAr), while the chlorine atom also enables a variety of transition-metal-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-4-valerylpyridine and related 2-chloro-4-acylpyridines as starting materials for the synthesis of diverse libraries of potentially bioactive compounds. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the underlying chemical principles that make this scaffold a cornerstone of modern drug discovery.
The Strategic Importance of the 2-Chloropyridine Moiety
Chlorine is a vital element in the pharmaceutical industry; over 250 FDA-approved drugs contain chlorine, and it is integral to the synthesis of many more.[1][2] The 2-chloropyridine unit is particularly valuable due to the lability of its chlorine atom. The pyridine nitrogen atom acts as a strong electron-withdrawing group, reducing the electron density at the C2 and C4 positions. This electronic deficit makes the C2 position highly susceptible to attack by nucleophiles, proceeding through a Meisenheimer intermediate in an SNAr reaction. This predictable reactivity allows for the controlled and efficient introduction of a wide range of functional groups, including amines, ethers, and thioethers, which are crucial for modulating the pharmacological properties of a lead compound.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Core Synthetic Strategies and Transformations
The dual reactivity of this compound—at the C2-chloro position and the C4-valeryl ketone—provides orthogonal handles for molecular elaboration. This allows for a modular approach to library synthesis.
Diversification via Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most common transformation for this scaffold. The choice of nucleophile directly dictates the resulting compound class.
-
C-N Bond Formation: Reaction with primary or secondary amines is a cornerstone of medicinal chemistry, used to introduce functionalities that can form key hydrogen bonds with biological targets or improve solubility. This is a key step in the synthesis of numerous kinase inhibitors.[3] For example, the reaction of a 2-chloropyrimidine (a related heterocycle) with a piperazine derivative is a critical step in the synthesis of the dual Src/Abl kinase inhibitor Dasatinib.[3]
-
C-O Bond Formation: Alkoxides or phenoxides can displace the chloride to form ethers. This strategy is used in the synthesis of drugs like Rosiglitazone, where an alcohol displaces a chlorine from 2-chloropyridine.[4]
-
C-S Bond Formation: Thiolates readily react to form thioethers, a common moiety in various biologically active molecules, including potential antimalarial agents.[5]
Diversification via Ketone Chemistry
The valeryl group at the C4 position offers a secondary point for diversification:
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new hydrogen bond donor/acceptor site.
-
Reductive Amination: The ketone can be converted into an amine via reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). This is a powerful method for introducing diverse side chains.
-
Wittig Reaction: The ketone can be converted to an alkene, providing a scaffold for further functionalization.
Diversification via Cross-Coupling Reactions
For more complex C-C bond formation, palladium-catalyzed cross-coupling reactions are indispensable. The 2-chloropyridine can serve as the electrophilic partner.
-
Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl linkage.
-
Sonogashira Coupling: Reaction with a terminal alkyne, introducing linear rigidity to the molecule.
-
Heck Coupling: Reaction with an alkene.
These methods dramatically expand the accessible chemical space, allowing for the synthesis of complex, multi-ring systems.
Caption: Modular workflow for library synthesis from this compound.
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for SNAr with an Amine
Rationale: This protocol describes the displacement of the C2 chloride with a primary or secondary amine. A base is required to neutralize the HCl generated. A polar aprotic solvent like DMF or DMSO is used to facilitate the reaction.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.1-0.5 M.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for Suzuki Cross-Coupling
Rationale: This protocol enables the formation of a C-C bond between the C2 position of the pyridine and an aryl or heteroaryl group. A palladium catalyst and a base are essential for the catalytic cycle.
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity via NMR and HRMS.
Data Summary and Application
By applying the synthetic strategies described, a diverse library of compounds can be generated from a single, readily accessible starting material.
| Scaffold | Transformation | Reagent Class | Resulting Moiety | Potential Biological Target Class |
| This compound | SNAr (C-N) | Amines (e.g., Piperazines) | 2-Amino-4-valerylpyridine | Kinases, GPCRs[3] |
| This compound | SNAr (C-O) | Alcohols/Phenols | 2-Alkoxy-4-valerylpyridine | Various Enzymes, Ion Channels |
| This compound | Suzuki Coupling | Arylboronic Acids | 2-Aryl-4-valerylpyridine | DNA Intercalators, Protease Inhibitors[6] |
| Product from SNAr | Reductive Amination | Various Amines | 2-Amino-4-(1-aminopentyl)pyridine | Kinases, Transporters |
| Product from SNAr | Reduction | NaBH₄ | 2-Amino-4-(1-hydroxypentyl)pyridine | GPCRs, Nuclear Receptors |
Conclusion
This compound and its analogues are powerful and versatile starting materials in the field of drug discovery. The ability to perform selective and high-yielding transformations at both the C2 and C4 positions allows for a modular and efficient approach to the synthesis of large, diverse compound libraries. The protocols and strategies outlined in this application note provide a robust framework for researchers to explore the vast chemical space accessible from this privileged scaffold, facilitating the discovery of novel, biologically active compounds.
References
-
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
PubMed. (n.d.). Synthesis of New Potential Lipophilic Co-Drugs of 2-Chloro-2'-deoxyadenosine (Cladribine, 2-CdA, Mavenclad®, Leustatin®) and 6-Azauridine (z6 U) with Valproic Acid. PubMed. Available at: [Link]
-
RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]
-
PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. Available at: [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents.... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate. Available at: [Link]
Sources
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- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Optimizing 2-Chloro-4-valerylpyridine Synthesis
Welcome to the technical support center dedicated to the synthesis of 2-Chloro-4-valerylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging reaction. Rather than a simple list of steps, we will explore the underlying chemical principles, troubleshoot common failure points, and provide a systematic framework for improving your reaction yield and purity. Our approach is grounded in established literature and practical, field-proven insights.
Understanding the Core Challenge: The Friedel-Crafts Acylation of a Deactivated Heterocycle
The synthesis of this compound is typically approached via a Friedel-Crafts acylation reaction. However, this is not a straightforward application of the classic textbook procedure. The pyridine ring is an electron-deficient (π-deficient) aromatic system, which makes it inherently less reactive towards electrophilic aromatic substitution compared to benzene.[1] The presence of a chlorine atom at the C2 position further deactivates the ring through its electron-withdrawing inductive effect.
A primary obstacle is the interaction between the basic nitrogen atom of the pyridine ring and the Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃). The Lewis acid can form a stable complex with the nitrogen, which not only sequesters the catalyst but also drastically increases the deactivation of the ring, often preventing the reaction entirely.[2][3] Therefore, successful synthesis requires carefully optimized conditions to overcome these electronic and mechanistic hurdles.
General Reaction Pathway
Below is a generalized schematic of the intended Friedel-Crafts acylation reaction.
Caption: General Friedel-Crafts acylation pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction failed completely or the yield is less than 10%. What are the most likely causes?
This is the most frequent issue and typically points to one of four key areas:
-
Catalyst Inactivity or Insufficiency: The Lewis acid catalyst, most commonly AlCl₃, is the heart of the reaction, but it is highly sensitive to moisture.[2][4] Any trace of water in your reagents or glassware will hydrolyze and deactivate the catalyst. Furthermore, as mentioned, the catalyst will complex with the pyridine nitrogen. To overcome this, a stoichiometric amount (or even a molar excess) of the catalyst is often required, rather than a catalytic amount.[3][5]
-
Strong Ring Deactivation: The combined electron-withdrawing effects of the ring nitrogen and the C2-chloro substituent make the substrate highly unreactive.[1][2] The reaction may simply not have enough energy to overcome the activation barrier under your current conditions.
-
Inappropriate Reaction Temperature: Friedel-Crafts acylations can be highly temperature-sensitive. While some reactions work at room temperature, this specific synthesis often requires heating to proceed at an acceptable rate.[6] However, excessive temperatures can lead to decomposition and the formation of tarry byproducts.[7]
-
Poor Reagent Quality: The purity of 2-chloropyridine, valeryl chloride, and the Lewis acid is critical. Impurities can introduce moisture or participate in side reactions, lowering the yield of the desired product.
Q2: I have multiple spots on my TLC plate. What are the potential side products?
Observing multiple products suggests issues with regioselectivity or competing reaction pathways.
-
Isomer Formation: While acylation is generally directed to the C4 (para) position relative to the nitrogen, some acylation may occur at other positions, particularly the C5 position, leading to the formation of 2-Chloro-5-valerylpyridine. The exact ratio of isomers can be influenced by the solvent and catalyst choice.[2]
-
Polysubstitution: This is less common in acylation compared to alkylation because the newly introduced acyl group is deactivating, making a second acylation less favorable.[3][5] However, under very harsh conditions (high temperature, large excess of acylating agent), it cannot be entirely ruled out.
-
Reaction with Solvent: Certain solvents can compete in the reaction. For example, using a solvent like benzene or toluene could result in the acylation of the solvent itself. It is crucial to use a robust, inert solvent.
Q3: How can I systematically optimize my reaction to improve the yield?
Optimization should be a methodical process of varying one parameter at a time. We recommend focusing on the following variables, which typically have the most significant impact.
| Parameter | Recommendation & Rationale |
| Lewis Acid Catalyst | Screen different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂). AlCl₃ is the most common, but others may offer different reactivity profiles.[8] Ensure it is anhydrous and from a freshly opened container. |
| Catalyst Stoichiometry | Start with at least 1.1 to 1.5 molar equivalents of the Lewis acid relative to 2-chloropyridine. You may need to increase this to 2.0-3.0 equivalents to fully overcome complexation with the pyridine nitrogen.[3][8] |
| Solvent | Use an inert, high-boiling point solvent. Dichloroethane, nitrobenzene, or carbon disulfide are common choices for challenging acylations. Avoid solvents that can react under Friedel-Crafts conditions. |
| Temperature | Begin the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm.[7] Then, slowly warm the mixture. Screen temperatures from room temperature up to 80-100 °C.[6] Monitor by TLC to find the optimal balance between reaction rate and decomposition. |
| Reaction Time | Monitor the reaction progress using TLC or GC-MS. Insufficient time will lead to incomplete conversion, while excessively long times can promote side reactions and product degradation. Typical reaction times can range from 5 to 24 hours.[6] |
| Reagent Addition Order | The standard procedure involves forming a complex between the acyl chloride and the Lewis acid before adding the substrate (2-chloropyridine). Alternatively, forming a complex between the 2-chloropyridine and Lewis acid first may sometimes yield better results. |
Q4: What is the best way to work up and purify the final product?
A clean work-up is essential for isolating your product and simplifying purification.
-
Quenching: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice, often containing concentrated HCl.[4] This is a highly exothermic process and must be done with caution in a fume hood. The acid helps to break up the aluminum-ketone complex.
-
Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer several times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will likely be an oil or solid that requires further purification. Flash column chromatography on silica gel is the most effective method. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is typically successful.
Troubleshooting Workflow
Use the following flowchart to diagnose and solve common synthesis problems.
Caption: A logical workflow for troubleshooting the synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE) and work in a certified fume hood.
Protocol 1: Baseline Friedel-Crafts Acylation
This protocol serves as a standard starting point for the reaction.
-
Preparation: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).
-
Charge Reactor: To a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add anhydrous aluminum chloride (AlCl₃) (1.5 equivalents).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane as the solvent.
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add valeryl chloride (1.1 equivalents) dropwise via the addition funnel. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add 2-chloropyridine (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature and stir for 8-12 hours, monitoring the reaction's progress by TLC.
-
Work-up & Purification: Cool the reaction to room temperature and follow the work-up and purification steps as described in FAQ Q4 .
Protocol 2: Alternative Synthesis via Grignard Reaction
If direct acylation proves ineffective, this alternative route, adapted from patent literature for a similar ketone, is a powerful option.[9]
-
Preparation: Prepare a solution of 2-chloro-4-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Grignard Addition: Cool the solution to 0 °C. Slowly add a solution of butylmagnesium bromide (or a similar Grignard reagent to deliver the valeryl precursor) (1.2 equivalents in ether) dropwise.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Carefully pour the resulting mixture onto a stirred solution of crushed ice and 6N HCl. This step hydrolyzes the intermediate imine to the desired ketone.
-
Work-up & Purification: Allow the aqueous solution to reach room temperature. Extract with ether, dry the combined organic layers over sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography to yield this compound.
References
-
Tidwell, J. H., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0200192. [Link]
-
Organic Chemistry Explained. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]
-
Ahmad, O. K., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. [Link]
-
Wikipedia contributors. (2023, December 27). Friedel–Crafts reaction. Wikipedia. [Link]
- CN104844610A. (2015). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic-chemistry.org. [Link]
- CN102304082A. (2012). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- CN103554036B. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- US3632807A. (1972). Process for the preparation of 2-chloro-pyridine and its derivatives.
-
Sotor, P., et al. (2021). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 23(20), 7895–7900. [Link]
- CN102101841B. (2013). Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
Kisel, V. M., et al. (2009). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules, 14(3), 1083–1093. [Link]
-
Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]
-
Wang, F., et al. (2012). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Synthetic Communications, 42(22), 3334-3341. [Link]
-
Various Authors. (2015, July 17). Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine? ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Chloro-4-valerylpyridine
Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-valerylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during this synthetic procedure. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your success in the laboratory.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the introduction of a valeryl group onto the 2-chloropyridine ring. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent, valeryl chloride, forming a highly electrophilic acylium ion.[1]
However, the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, presents a significant challenge for traditional Friedel-Crafts acylation.[2] This deactivation makes the reaction more demanding than the acylation of electron-rich aromatic compounds. Furthermore, the presence of the chloro substituent and the nitrogen heteroatom introduces complexities in controlling the regioselectivity of the acylation.
This guide will provide a comprehensive overview of the reaction, detailed protocols, and robust troubleshooting advice to navigate these challenges and optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that may arise during the synthesis of this compound.
Q1: Why is my Friedel-Crafts acylation of 2-chloropyridine giving a low yield or failing altogether?
A1: Low yields in the Friedel-Crafts acylation of 2-chloropyridine are a common issue and can stem from several factors:
-
Deactivation of the Pyridine Ring: The pyridine ring is inherently electron-deficient, making it less nucleophilic and less reactive towards electrophilic aromatic substitution compared to benzene derivatives. The chloro group further deactivates the ring through its inductive electron-withdrawing effect.[2]
-
Catalyst Inactivation: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[3] This is because the ketone product can form a complex with the AlCl₃, rendering it inactive.
-
Suboptimal Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier of the deactivated ring. However, excessively high temperatures can lead to side reactions and decomposition.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 4-position acylation?
A2: Controlling regioselectivity is a critical aspect of this synthesis. While electrophilic substitution on pyridine typically favors the 3-position, the conditions of the Friedel-Crafts reaction and the directing effects of the chloro substituent play a significant role.
-
Directing Effects: The chloro group is an ortho-, para-director. In the context of the pyridine ring, this can lead to substitution at the C4 and C6 positions. The nitrogen atom directs meta (C3 and C5). The interplay of these directing effects can result in a mixture of isomers.
-
Reaction Conditions: The choice of Lewis acid and solvent can influence the regioselectivity. Experimenting with different Lewis acids (e.g., FeCl₃, SnCl₄) or solvent systems may alter the isomeric ratio.
-
Alternative Strategies: If direct acylation proves unselective, consider alternative synthetic routes, such as the acylation of a pre-functionalized pyridine derivative where the 4-position is activated or the desired valeryl group is introduced via a different mechanism.
Q3: My reaction mixture has turned into a dark, tarry substance. What causes this and how can I prevent it?
A3: Tar formation is often a sign of side reactions or decomposition.
-
High Reaction Temperature: As mentioned, while heating may be necessary, excessive temperatures can lead to polymerization and decomposition of the starting materials and product.
-
Moisture: The presence of water can lead to uncontrolled side reactions. Ensure all reagents and equipment are scrupulously dry.
-
Incorrect Stoichiometry: An incorrect ratio of reagents can lead to unwanted side reactions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2-chloropyridine) from the product. The product, being a ketone, will be more polar and have a lower Rf value than the starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction and identify the formation of products and byproducts.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (moisture contamination). 2. Insufficient catalyst loading. 3. Deactivated pyridine ring. 4. Low reaction temperature. | 1. Use fresh, anhydrous AlCl₃. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Increase the molar ratio of AlCl₃ to 2-chloropyridine (e.g., 1.5 - 2.0 equivalents). 3. Consider using a more reactive acylating agent or a stronger Lewis acid. 4. Gradually increase the reaction temperature, monitoring for decomposition. |
| Formation of Isomeric Byproducts | 1. Lack of regioselectivity in the Friedel-Crafts reaction. 2. Suboptimal reaction conditions. | 1. Carefully purify the crude product using column chromatography. 2. Experiment with different Lewis acids (e.g., FeCl₃, SnCl₄) and solvents. 3. Consider an alternative synthetic route with better regiocontrol. |
| Tar Formation | 1. Reaction temperature is too high. 2. Presence of moisture. 3. Incorrect stoichiometry. | 1. Maintain a controlled and optimized reaction temperature. 2. Ensure anhydrous conditions throughout the experiment. 3. Carefully measure and add reagents in the correct molar ratios. |
| Difficult Product Isolation | 1. Incomplete quenching of the reaction. 2. Formation of emulsions during workup. | 1. Quench the reaction mixture by slowly adding it to a mixture of ice and concentrated HCl. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Experimental Protocols
Safety First: This reaction involves corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Friedel-Crafts Acylation of 2-Chloropyridine with Valeryl Chloride
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Chloropyridine
-
Valeryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.5 - 2.0 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: In the addition funnel, prepare a solution of valeryl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Substrate Addition: After the addition of valeryl chloride is complete, add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently heated to reflux if necessary, while monitoring for decomposition.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Analytical Characterization
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identify the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the product.
-
¹H NMR: Expect signals for the pyridine ring protons and the protons of the valeryl group. The chemical shifts and coupling constants will be characteristic of the 4-substituted 2-chloropyridine structure.
-
¹³C NMR: Expect signals for the carbons of the pyridine ring and the valeryl group, including the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of 2-chloropyridine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the synthesis.
References
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
- Google Patents. (1972).
-
Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. [Link]
-
ResearchGate. (2015). Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine?. [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylpyridine. [Link]
-
National Center for Biotechnology Information. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. [Link]
- Google Patents. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
National Institutes of Health. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
- Google Patents. (2021). Method for preparing 2-chloro-4-isopropylpyridine.
-
Wikipedia. (n.d.). 2-Chloropyridine. [Link]
-
National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1994). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. [Link]
-
Semantic Scholar. (2006). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]
- Google Patents. (2013).
-
PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. [Link]
-
National Toxicology Program. (n.d.). 2-Chloropyridine. [Link]
- Google Patents. (2015). Preparation method of 2-chloro-4-aminopyridine.
-
SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. [Link]
-
PubChem. (n.d.). 2-Chloropyridine. [Link]
- Google Patents. (1964).
Sources
Technical Support Center: Purification of 4-Acyl-2-Chloropyridines
Welcome to the technical support guide for navigating the complexities of purifying 4-acyl-2-chloropyridines. This class of compounds serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. However, their purification is often fraught with challenges, including product instability, persistent impurities, and low recovery. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-acyl-2-chloropyridine sample?
The impurity profile of your crude product is intrinsically linked to the synthetic method used, most commonly a variation of the Friedel-Crafts acylation or a related coupling reaction. Pyridines themselves are electron-deficient and can be poor substrates for classic Friedel-Crafts acylations, often requiring harsher conditions or alternative strategies which can lead to specific byproducts[1].
Common impurities include:
-
Regioisomers: Depending on the acylation strategy, you may form other isomers (e.g., 5-acyl-2-chloropyridine). The directing effects of the nitrogen atom and the chloro substituent influence the position of acylation.
-
Starting Materials: Unreacted 2-chloropyridine or the acylating agent (e.g., acid chloride, anhydride) are common.
-
Hydrolysis Product (4-acyl-2-hydroxypyridine): The 2-chloro group is susceptible to nucleophilic substitution, particularly by water, to form the corresponding 2-hydroxypyridine (which exists in tautomeric equilibrium with the 2-pyridone form). This is one of the most prevalent and problematic degradation products[2][3]. This reaction can occur during aqueous workup, especially under basic conditions, or even on silica gel during chromatography.
-
Over-acylated or Poly-acylated Products: While less common due to the deactivating nature of the first acyl group, polysubstitution can occur under forcing reaction conditions[4].
-
Solvent Adducts & Reagent-Derived Impurities: Impurities from reagents like Lewis acids (e.g., AlCl₃) or solvents can form stable complexes with the pyridine nitrogen, complicating purification[5][6].
Table 1: Common Impurities and Their Origin
| Impurity | Likely Origin | Recommended Analytical Detection |
| 5-acyl-2-chloropyridine | Non-regioselective acylation | ¹H NMR, LC-MS |
| 2-Chloropyridine | Incomplete reaction | GC-MS, ¹H NMR |
| 4-acyl-2-hydroxypyridine | Hydrolysis during workup or purification | LC-MS, ¹H NMR (disappearance of C-H signal ortho to N) |
| Di-acylated pyridines | Over-reaction/Polysubstitution | LC-MS, ¹H NMR |
| Lewis Acid Complexes | Reaction workup | Can cause peak broadening in NMR/HPLC |
Q2: My compound seems to be degrading during silica gel chromatography. What is happening and how can I prevent it?
This is a classic problem. The silica gel surface is acidic and contains adsorbed water, creating a perfect microenvironment for the hydrolysis of the sensitive 2-chloro group to the 2-pyridone derivative[2][7]. The pyridinic nitrogen can also interact strongly with the acidic silanol groups, leading to peak tailing, poor separation, and potential degradation.
Preventative Measures:
-
Deactivate the Silica: Before packing your column, prepare a slurry of the silica gel in your starting eluent containing 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base like pyridine. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a less polar bonded phase like diol or C18 (in reverse-phase).
-
Minimize Contact Time: Run the column as quickly as possible ("flash chromatography") without sacrificing resolution.
-
Use Anhydrous Solvents: Employing dry solvents for your chromatography can reduce the amount of water available for on-column hydrolysis[8].
-
Avoid Protic or Highly Polar Solvents: Solvents like methanol can act as nucleophiles. Opt for gradients of ethyl acetate in hexanes/heptanes or dichloromethane in hexanes/heptanes.
Q3: Can I use crystallization to purify my 4-acyl-2-chloropyridine?
Yes, crystallization can be an excellent and highly scalable method if your compound is a solid with good crystallinity. It is particularly effective at removing minor impurities and regioisomers that are difficult to separate by chromatography.
Key Considerations:
-
Solvent Screening: A successful crystallization depends entirely on finding the right solvent system. Screen a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile) and solvent mixtures.
-
Cooling Rate: A slow cooling rate is crucial for forming large, pure crystals. Crash-cooling will trap impurities.
-
Seeding: If you have a small amount of pure material, seeding the supersaturated solution can promote crystallization and improve crystal quality.
Troubleshooting Guide
This section addresses specific experimental failures with a logical workflow to diagnose and solve the problem.
Issue 1: Low yield after aqueous workup. LC-MS analysis shows a major peak corresponding to the mass of my desired product +18 AMU.
-
Diagnosis: The mass shift of +18 atomic mass units (after losing HCl) strongly indicates hydrolysis of the 2-chloro group to a 2-hydroxy group. This likely occurred during the aqueous workup, especially if you used a basic solution (e.g., NaHCO₃, Na₂CO₃) to neutralize the reaction. The 2-chloropyridine moiety is susceptible to hydrolysis, and this reactivity can be enhanced under certain conditions[2][3].
-
Solution Workflow:
Caption: Troubleshooting workflow for hydrolysis.
Issue 2: My ¹H NMR spectrum is clean, but my yield is very low. Where did my product go?
-
Diagnosis: If the NMR of the isolated product is pure but the mass recovery is poor, your compound is likely being lost during the purification step. 4-acyl-2-chloropyridines can be surprisingly volatile or highly soluble in certain solvent systems.
-
Troubleshooting Steps:
-
Check the Aqueous Layer: Before discarding the aqueous layer from your workup, take a small aliquot, acidify it, extract with ethyl acetate, and run a TLC or LC-MS. Your product, being a pyridine, may have remained in the aqueous phase as a hydrochloride salt if the pH was too low.
-
Analyze Chromatography Waste: If you performed column chromatography, combine all the fractions and the solvent that came off the column and concentrate a small sample. Analyze this residue to see if your product failed to stick to the column or eluted much faster/slower than expected.
-
Volatility Check: These molecules can sometimes be lost on a rotary evaporator if vacuum is too high or the temperature is excessive, especially for lower molecular weight acyl groups. Use a lower temperature and be patient during solvent removal.
-
Issue 3: I have a mixture of my desired 4-acyl product and another isomer that are co-eluting on my silica gel column.
-
Diagnosis: You have formed regioisomers during the synthesis, which is a common outcome in electrophilic substitutions on substituted pyridines[1]. These isomers often have very similar polarities, making them a significant chromatographic challenge.
-
Solution Pathway:
Caption: Strategies for separating regioisomers.
Experimental Protocols
Protocol 1: Robust Flash Chromatography of 4-Acyl-2-Chloropyridines
This protocol is designed to minimize on-column degradation.
-
Slurry Preparation: In a beaker, add your required amount of silica gel. Add the initial eluent (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine) to create a pourable slurry. The triethylamine is critical for neutralizing acidic sites on the silica.
-
Column Packing: Pour the slurry into your column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your starting eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the initial, low-polarity solvent system (e.g., 98:1:1 Hexanes:EtOAc:Et₃N).
-
Gradient: Gradually and slowly increase the polarity by increasing the percentage of ethyl acetate. A shallow gradient is key to resolving closely-eluting impurities.
-
Fraction Collection: Collect small fractions and monitor them by TLC (staining with potassium permanganate or analyzing under UV light).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature below 40°C to prevent product loss.
Protocol 2: Recrystallization for Final Polishing
This protocol is ideal for removing trace impurities from an already enriched solid product.
-
Solvent Selection: Place ~20 mg of your solid in a small vial. Add a solvent dropwise at room temperature until the solid just dissolves. A good single solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot. If no single solvent works, try a binary system (e.g., Toluene/Heptane or Ethanol/Water).
-
Dissolution: In a larger flask, add your crude solid and the chosen solvent system. Heat the mixture with stirring until all the solid dissolves completely. Add the minimum amount of hot solvent necessary.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask. You should see crystals begin to form.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
- Vertex AI Search. (2026).
- PubChem. (n.d.). 2-Chloropyridine.
- NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- YouTube. (2016).
- BenchChem. (2025).
- Guidechem. (n.d.). Preparation and application of 4-Chloropyridine-2-carboxamide - FAQ.
- BYJU'S. (n.d.).
- YouTube. (2022).
Sources
- 1. youtube.com [youtube.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability and Storage of 2-Chloro-4-valerylpyridine
Welcome to the technical support center for 2-Chloro-4-valerylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the long-term stability and integrity of your materials.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my this compound sample over time. What are the likely causes of decomposition?
A1: The decomposition of this compound is primarily driven by three main factors: hydrolysis, photodegradation, and thermal stress.
-
Hydrolysis: The C-Cl bond on the pyridine ring is susceptible to nucleophilic attack by water, leading to the formation of 2-Hydroxy-4-valerylpyridine. This reaction is accelerated by the presence of acids or bases.[1][2][3] The valeryl group itself can also be subject to various side reactions under harsh pH conditions.
-
Photodegradation: Similar to other chloropyridines, this compound is sensitive to light, particularly UV radiation.[4][5] Exposure can initiate free-radical reactions, leading to a complex mixture of degradation products and a visible change in sample color, often a yellowing or browning.
-
Thermal Decomposition: While generally stable at recommended storage temperatures, elevated temperatures can accelerate decomposition, potentially leading to the release of hazardous gases such as hydrogen chloride and nitrogen oxides.[6]
Q2: What is the ideal way to store this compound to ensure its long-term stability?
A2: Proper storage is the most critical factor in preventing decomposition. Based on the known reactivity of related compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows down the rate of all chemical degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen and moisture, minimizing oxidative and hydrolytic degradation. |
| Light | Amber glass vial or opaque container | Protects the compound from UV and visible light, preventing photodegradation.[7][8] |
| Container | Tightly sealed container | Prevents the ingress of atmospheric moisture and oxygen.[7][9][10][11] |
Q3: My sample has turned a pale-yellow color. Is it still usable?
A3: A change in color is a strong indicator of degradation. While the compound may still be predominantly the desired material, the presence of impurities could adversely affect your downstream applications. It is highly recommended to re-analyze the purity of the sample using an appropriate analytical method, such as HPLC or GC, before use.
Q4: Can I use a stabilizer with this compound?
A4: The addition of stabilizers is not a standard practice for this compound and could introduce impurities into your experiments. The most effective strategy is to adhere strictly to the recommended storage conditions. If you are formulating a solution, ensure your solvent is dry and free of acidic or basic contaminants.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered with this compound.
Issue 1: Inconsistent results in subsequent reactions.
This is often the first sign of reagent degradation. The presence of impurities can interfere with your reaction, leading to lower yields, unexpected byproducts, or complete reaction failure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Sample appears clumpy or has changed in appearance.
A change in the physical appearance, such as clumping in a solid or cloudiness in a liquid form, often points to moisture absorption and subsequent hydrolysis.
Corrective Actions:
-
Verify Handling Procedures: Ensure that the compound is handled under an inert atmosphere, especially during aliquoting.
-
Dry Solvents: If preparing a stock solution, use anhydrous solvents.
-
Re-analysis: Confirm the identity and purity of the material via analytical techniques. The hydrolyzed product will have a different retention time in HPLC/GC and a distinct mass in MS analysis.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound and detecting non-volatile impurities.[12][13]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
Start with 40% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 2: Analysis of Volatile Impurities by Gas Chromatography (GC)
GC is an excellent method for detecting volatile degradation products or residual solvents.[12][13]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 300°C.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Purity is determined by area percent normalization. MS detection can aid in the identification of impurity peaks.
Decomposition Pathways Overview
The following diagram illustrates the primary degradation pathways for this compound. Understanding these mechanisms is key to preventing them.
Caption: Primary decomposition pathways for this compound.
References
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2016). PubMed. [Link]
-
2-Chloropyridine | C5H4ClN. (n.d.). PubChem. [Link]
- SAFETY DATA SHEET. (2013). Thermo Fisher Scientific.
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2008). NIH. [Link]
- Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. (2008).
- Process for the production of 2-hydroxypyridine. (1990).
- SAFETY DATA SHEET. (2021). Thermo Fisher Scientific.
-
2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
- Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. (2001). Semantic Scholar.
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- 216 photolytic destruction of halogeneated pyridines in wastew
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). PMC. [Link]
-
Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? (2017). PubMed. [Link]
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of 2-Chloropyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-chloropyridines. Given their inherent electronic properties, these substrates can be challenging, but with careful consideration of reaction parameters, high yields and purity can be consistently achieved. This resource is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a 2-chloropyridine. What are the primary causes and how can I troubleshoot this?
Low or no product formation is a frequent challenge, primarily because 2-chloropyridines are less reactive than their bromo or iodo counterparts due to a stronger Carbon-Chlorine (C-Cl) bond.[1] This makes the initial, and often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[1] A systematic evaluation of your reaction components is the most effective troubleshooting approach.
Core Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand System: The choice of catalyst and ligand is paramount for activating the C-Cl bond of a 2-chloropyridine.[2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]
-
Expert Insight: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium center, leading to catalyst deactivation.[1][3][4] To counteract this, bulky, electron-rich phosphine ligands are often required. These ligands sterically shield the palladium and their electron-donating nature facilitates the oxidative addition.
-
Recommendation: Switch to a more active catalyst system. Buchwald ligands such as SPhos, XPhos, or RuPhos are frequently effective for heteroaryl chlorides.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2][5]
-
-
Assess the Base: The base is not merely a spectator; it plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[1][6] An ineffective or poorly soluble base is a common reason for reaction failure.
-
Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for these challenging couplings.[1][2] If you began with a weaker base like sodium carbonate (Na₂CO₃), switching to K₃PO₄ is a logical next step.[1]
-
-
Optimize the Solvent and Temperature: The solvent must dissolve the reactants and facilitate the catalytic cycle. Higher temperatures are often necessary to overcome the activation energy for the oxidative addition of the C-Cl bond.[2]
-
Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[2] Increase the reaction temperature, typically in the range of 80-120 °C.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction.[2][7]
-
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low-yield Suzuki couplings of 2-chloropyridines.
Q2: My reaction is producing significant side products, such as protodeboronation, homocoupling, and dehalogenation. How can I minimize these?
The formation of byproducts is a common issue that can often be mitigated by carefully adjusting the reaction conditions.
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[1] This is particularly prevalent with aqueous bases.[1]
-
Causality: Boronic acids can be unstable, especially at elevated temperatures in the presence of water.
-
Mitigation Strategies:
-
Use Boronic Esters: Switching from a boronic acid to a more stable boronic ester (e.g., pinacol esters) or a potassium trifluoroborate salt can enhance stability.[1][2]
-
Anhydrous Conditions: If possible, use anhydrous solvents and reagents.[1][2]
-
"Slow-Release" Strategy: Using a protected boronic acid, such as a MIDA boronate, allows for the slow release of the active boronic acid, minimizing its decomposition over the course of the reaction.[8][9]
-
-
-
Homocoupling: This involves the self-coupling of the boronic acid to form a biaryl byproduct and is often promoted by the presence of oxygen or certain Pd(II) species.[1][10]
-
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.
-
Mitigation Strategies:
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) before adding the catalyst.[2] Maintain an inert atmosphere throughout the reaction.
-
Adjust Stoichiometry: Using a slight excess of the 2-chloropyridine can sometimes reduce boronic acid homocoupling.[2]
-
Optimize Catalyst Loading: A lower catalyst concentration can sometimes disfavor this side reaction.[2]
-
-
-
Dehalogenation: This side reaction involves the reduction of the starting 2-chloropyridine to pyridine.[3][10]
-
Causality: After oxidative addition, the palladium complex may react with a hydride source in the reaction mixture (often from the solvent or base), leading to reductive elimination of the dehalogenated product.[10]
-
Mitigation Strategies:
-
Inert Atmosphere: Meticulously maintain an inert atmosphere to prevent side reactions that may generate hydride species.
-
Solvent Choice: Choose a solvent less prone to acting as a hydride source.
-
-
Summary of Common Side Reactions and Solutions:
| Side Reaction | Common Cause | Recommended Solution |
| Protodeboronation | Instability of boronic acid, especially with aqueous bases.[1][4] | Use boronic esters (e.g., pinacol esters), trifluoroborate salts, or anhydrous conditions.[1][2][4] |
| Homocoupling | Presence of oxygen; inefficient cross-coupling.[1][10] | Thoroughly degas the reaction mixture; use a slight excess of the aryl halide.[2] |
| Dehalogenation | Hydride sources in the reaction mixture (solvent, base).[10] | Ensure a strictly inert atmosphere; select appropriate solvents. |
Q3: My 2-chloropyridine substrate has other functional groups. How do I prevent unwanted side reactions?
The presence of other functional groups, particularly those with acidic protons or Lewis basic sites (like an amino group), can interfere with the catalytic cycle.[3]
-
Expert Insight: An amino group on the pyridine ring can chelate with the palladium catalyst, leading to inhibition.[3]
-
Recommendation:
-
Protection Strategy: Protect interfering functional groups (e.g., protect an amino group as an acetamide).
-
Ligand Choice: Use very bulky ligands (e.g., SPhos) that can prevent the substrate from coordinating too strongly with the palladium center.[3]
-
Base Selection: If your substrate is base-sensitive, consider using a milder base like potassium fluoride (KF).[6]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water (if using a mixed solvent system)
Procedure:
-
To an oven-dried reaction vessel, add the 2-chloropyridine derivative, the boronic acid/ester, the base, the palladium precatalyst, and the ligand.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3][5]
-
Under a positive pressure of inert gas, add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel.[3][5]
Catalytic Cycle Visualization:
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps for 2-chloropyridines.
References
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. BenchChem.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- ResearchGate. (2022). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. BenchChem.
- Reddit. (2012). Suzuki coupling help. Reddit.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Overcoming Poor Reactivity in the Nucleophilic Substitution of 2-Chloropyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common challenges associated with the nucleophilic aromatic substitution (SNAr) of 2-chloropyridines. We aim to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Introduction: The Challenge of 2-Chloropyridine Reactivity
2-Chloropyridines are valuable synthons in medicinal chemistry and materials science. However, their participation in nucleophilic aromatic substitution (SNAr) reactions is often hampered by poor reactivity compared to other halo-pyridines or activated aromatic systems. This guide will address the root causes of these difficulties and provide actionable solutions.
The reactivity of halopyridines in SNAr reactions is dictated by the ability of the electron-withdrawing pyridine nitrogen to stabilize the negatively charged Meisenheimer intermediate.[1][2] While the nitrogen at the 2- and 4-positions can effectively delocalize the negative charge through resonance, making them more reactive than the 3-halo counterparts, 2-chloropyridines are still less reactive than their 2-fluoro analogs.[3][4] This is due to the stronger carbon-chlorine bond compared to the carbon-fluorine bond, which makes the initial nucleophilic attack and subsequent departure of the chloride ion more challenging.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My SNAr reaction with a 2-chloropyridine is showing little to no conversion. What are the primary factors I should investigate?
Answer: Low conversion is a common hurdle. Several factors, often interconnected, can contribute to this issue. A systematic approach to troubleshooting is crucial.
Core Principles: The SNAr mechanism involves the formation of a charged intermediate (Meisenheimer complex).[6] The stability of this intermediate is paramount for the reaction to proceed. The key factors influencing this are the solvent, temperature, and the nature of the nucleophile.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion in SNAr of 2-chloropyridines.
In-Depth Analysis & Recommendations:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and NMP are essential for stabilizing the charged Meisenheimer complex.[6] If you are using a nonpolar or protic solvent, the reaction will likely fail. Protic solvents can solvate the nucleophile, reducing its reactivity.[7]
-
Temperature: SNAr reactions with less reactive substrates like 2-chloropyridines often require elevated temperatures to overcome the activation energy barrier.[8][9] If your reaction is proceeding slowly at a lower temperature, incrementally increasing the heat is a logical next step. For thermally stable compounds, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[10][11][12]
-
Nucleophile Strength: The nucleophilicity of your reagent is critical. Weakly nucleophilic species will struggle to attack the electron-deficient pyridine ring. If you are using a neutral nucleophile (e.g., an alcohol or a primary/secondary amine), the addition of a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more potent anionic nucleophile (alkoxide or amide) is often necessary.
Question 2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?
Answer: Side product formation often points to issues with reaction conditions or the inherent reactivity of your substrates.
Common Side Products and Their Causes:
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation | Presence of a hydrogen source and a catalyst (or high temperatures) that can facilitate reductive C-Cl bond cleavage. | Ensure anhydrous conditions and a strictly inert atmosphere.[13] |
| Homocoupling of Nucleophile | Oxidative coupling of the nucleophile, often promoted by trace metals or oxygen. | Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, especially at high temperatures. | Switch to a non-nucleophilic polar aprotic solvent like DMF or DMSO.[6] |
| Poly-substitution | If the product is more reactive than the starting material, it can undergo a second substitution. | Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture. |
Question 3: My nucleophile is sensitive to high temperatures. Are there milder alternatives to drive the reaction forward?
Answer: Absolutely. When high temperatures are not feasible, catalytic methods or alternative coupling strategies are the preferred approach.
Alternative Strategies for C-N and C-C Bond Formation:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds under milder conditions than traditional SNAr.[13][14][15] It is particularly effective for less reactive aryl chlorides.[13]
-
Expert Insight: The choice of ligand is critical for successful Buchwald-Hartwig coupling with 2-chloropyridines. Bulky, electron-rich phosphine ligands are necessary to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.[13]
-
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki coupling is an excellent alternative.[16][17][18] It involves the reaction of the 2-chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[5]
-
Other Cross-Coupling Reactions: Depending on the desired bond, other cross-coupling reactions like the Stille, Negishi, or nickel-catalyzed couplings can also be employed.[19]
Decision Tree for Alternative Method Selection
Caption: Decision tree for selecting an alternative to SNAr for 2-chloropyridines.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted SNAr
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Nucleophile (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv) if required
-
Solvent (e.g., DMF, DMSO)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add the 2-chloropyridine derivative, nucleophile, and base (if applicable).
-
Add the solvent (to a concentration of 0.1 - 0.5 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (typically 100 - 180 °C) for the specified time (usually 10 - 60 minutes).
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and should be optimized for specific substrates.[13]
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the 2-chloropyridine derivative and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80 - 110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (n.d.). Who we serve.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- BenchChem. (n.d.). Reactivity of Chloropyridine Isomers in SNAr Reactions: A Comparative Guide.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed.
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). PMC - NIH.
- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (n.d.). American Chemical Society.
- BenchChem. (n.d.). Managing solvent effects in fluoropyridine reactions.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI.
- BenchChem. (n.d.). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC.
- Lewis Acids for the Activation of Pyridines for Further Functionalisation. (n.d.). Sign in.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). University of Michigan.
- Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing.
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9).
- SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015, January 1). NIH.
- SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson.
- SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). WuXi Biology.
- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (n.d.). ijirset.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. (n.d.). MDPI.
- Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (n.d.). ResearchGate.
- Full article: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (n.d.). Taylor & Francis Online.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Reaction Examples. (n.d.).
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (n.d.). PMC - NIH.
- Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- BenchChem. (n.d.). Optimizing reaction conditions for substituted pyridine synthesis.
- Amination of 2-halopyridines. [a] | Download Table. (n.d.). ResearchGate.
- SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. (2018, December 17). ResearchGate.
- Asymmetric Nucleophilic Catalysis. (n.d.).
- Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. askfilo.com [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up of 2-Chloro-4-valerylpyridine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Chloro-4-valerylpyridine. This molecule is a key building block in the development of various pharmaceutical and agrochemical agents.[1] Its synthesis, most commonly achieved via a Friedel-Crafts acylation of 2-chloropyridine, presents unique challenges, particularly during scale-up. The electron-deficient nature of the pyridine ring, combined with the aggressive nature of the required Lewis acid catalysts, necessitates precise control over reaction parameters to ensure safety, efficiency, and reproducibility.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the practical challenges and solutions for scaling this synthesis from the bench to pilot scale. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your process with confidence.
Reaction Overview & Mechanism
The synthesis is typically a Friedel-Crafts acylation, where 2-chloropyridine is reacted with valeryl chloride in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃).
Overall Reaction Scheme:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the valeryl chloride to form a highly electrophilic acylium ion. Despite the pyridine ring being electron-deficient—a state exacerbated by the complexation of the ring nitrogen with AlCl₃—the reaction is driven to completion under appropriate conditions, typically yielding the C-4 acylated product.
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
1. Why is a stoichiometric amount of aluminum chloride required? Shouldn't it be catalytic? In a true catalytic cycle, the catalyst is regenerated. In Friedel-Crafts acylation, the carbonyl oxygen of the product ketone is a strong Lewis base and forms a stable complex with the AlCl₃. This complex is typically too stable to be displaced by another molecule of acyl chloride, effectively removing the AlCl₃ from the reaction. Therefore, at least one equivalent is needed to account for this product complexation, plus a catalytic amount to drive the reaction. [2] 2. Can I use a different, milder Lewis acid like FeCl₃ or ZnCl₂? While other Lewis acids can be used for Friedel-Crafts reactions on more activated aromatic rings, the acylation of a deactivated substrate like 2-chloropyridine generally requires a very strong Lewis acid like AlCl₃ to proceed at a reasonable rate. Using a milder catalyst will likely result in no reaction or extremely low yields.
3. What are the key safety concerns I should prepare for during scale-up? The two primary hazards are thermal runaway and HCl gas evolution .
-
Thermal Runaway: This is an uncontrolled increase in reaction temperature due to the exothermic nature of the reaction. [3][4]It can be caused by adding reagents too quickly, poor heat dissipation (a major issue at scale), or cooling failure. It can lead to a violent reaction, solvent boiling, and reactor over-pressurization. [3]Meticulous temperature control and slow addition rates are paramount.
-
HCl Gas: Significant volumes of corrosive HCl gas are released during the reaction (from proton elimination) and especially during the quench (from AlCl₃ hydrolysis). [5]The reactor and quench vessel must be in a well-ventilated area (e.g., a walk-in fume hood) and vented to an appropriate acid gas scrubber.
4. How can I confirm the purity and identity of my final product? A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. [6]* Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.
-
FT-IR Spectroscopy: To confirm the presence of the ketone carbonyl group (~1680-1700 cm⁻¹).
Scale-Up Protocol: 1 Mole Scale
This protocol is a representative example and should be optimized for your specific equipment and safety procedures.
| Reagent | MW ( g/mol ) | Amount (g) | Moles | Equivalents |
| 2-Chloropyridine | 113.55 | 113.6 | 1.0 | 1.0 |
| Valeryl Chloride | 120.58 | 126.6 | 1.05 | 1.05 |
| Aluminum Chloride | 133.34 | 146.7 | 1.1 | 1.1 |
| 1,2-Dichloroethane (DCE) | - | 1.0 L | - | - |
| Ice/Water (for quench) | - | 2.5 kg | - | - |
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Connect the reactor outlet to an acid gas scrubber.
-
Reagent Charging: Charge the reactor with anhydrous 1,2-dichloroethane (1.0 L) and anhydrous aluminum chloride (146.7 g) under a nitrogen atmosphere.
-
Initial Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.
-
Acyl Chloride Addition: Add valeryl chloride (126.6 g) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: After the acyl chloride addition is complete, add 2-chloropyridine (113.6 g) dropwise over 1-1.5 hours, maintaining the internal temperature below 10 °C. The exotherm from this addition can be significant.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC or LC. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.
-
Quench Preparation: In a separate 10 L reactor, prepare a slurry of crushed ice (1.5 kg) and water (1.0 L). Ensure this vessel is also equipped with a stirrer and cooling.
-
Controlled Quench: Cool the completed reaction mixture back down to 10-15 °C. Slowly transfer the reaction mixture via a cannula or pump into the vigorously stirred ice/water slurry over 1-2 hours. CRITICAL: Monitor the temperature in the quench vessel and ensure it does not rise above 25 °C.
-
Work-up:
-
Transfer the quenched mixture to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCE (2 x 250 mL).
-
Combine all organic layers and wash with water (500 mL), followed by saturated sodium bicarbonate solution (500 mL) to neutralize residual acid, and finally with saturated brine (500 mL) to aid separation.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a pale yellow oil or low-melting solid.
References
Sources
Technical Support Center: Catalyst Residue Removal in 2-Chloro-4-valerylpyridine Synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-valerylpyridine. The synthesis of this key intermediate, often accomplished via a Friedel-Crafts acylation of 2-chloropyridine, presents a common yet critical challenge: the complete removal of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), from the final product. Inadequate removal of catalyst residues can lead to downstream reaction failures, product instability, and significant challenges in meeting regulatory standards for active pharmaceutical ingredients (APIs).
This document provides a comprehensive, question-and-answer-based resource to address the most frequently encountered issues and to offer systematic troubleshooting strategies. The methodologies described herein are grounded in established chemical principles to ensure both efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is removing the aluminum chloride (AlCl₃) catalyst so critical after the Friedel-Crafts acylation of 2-chloropyridine?
A1: Complete removal of the aluminum chloride catalyst is paramount for several reasons rooted in both chemical reactivity and final product specifications:
-
Downstream Reaction Interference: Residual aluminum species can act as unintended catalysts or Lewis acids in subsequent synthetic steps, leading to side reactions, reduced yields, and the formation of complex impurity profiles.
-
Product Stability: The presence of acidic aluminum residues can degrade the this compound product over time, affecting its purity and shelf-life.
-
Regulatory Compliance: For pharmaceutical applications, stringent limits are placed on the levels of residual metals in APIs.[1][2] Failure to meet these specifications will result in batch rejection.
-
Analytical Interference: Residual aluminum can interfere with certain analytical techniques, leading to inaccurate characterization of the product.
Q2: What is the initial and most fundamental step for removing the bulk of the aluminum chloride catalyst post-reaction?
A2: The foundational step for removing the AlCl₃ catalyst is a carefully controlled aqueous quench of the reaction mixture. The mechanism behind this is the hydrolysis of aluminum chloride.[3][4][5] When water is introduced, AlCl₃, a strong Lewis acid, reacts vigorously to form aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl).[4][5]
The overall reaction is: AlCl₃ + 3H₂O → Al(OH)₃(s) + 3HCl(aq)
It is crucial to perform this quench at a low temperature (typically by pouring the reaction mixture onto ice) to manage the exothermic nature of the hydrolysis.[6] The generated hydrochloric acid helps to keep some of the aluminum salts in their more soluble forms, such as [Al(H₂O)₆]³⁺, facilitating their removal into the aqueous phase.[3][4]
Q3: I've performed an aqueous quench, but I'm observing a persistent emulsion or a gelatinous precipitate. What is happening and how can I resolve this?
A3: This is one of the most common challenges in Friedel-Crafts work-ups. The formation of a stable emulsion or a gelatinous precipitate is typically due to the formation of aluminum hydroxides and oxychlorides at the interface of the organic and aqueous layers.[7] These species can be difficult to separate.
Immediate Corrective Actions:
-
Acidification: Slowly add more dilute hydrochloric acid to the separatory funnel. This will shift the equilibrium from the insoluble aluminum hydroxide back to the more soluble hexa-aqua aluminum complex ([Al(H₂O)₆]³⁺), helping to break up the emulsion.[7]
-
Heating: Gently warming the mixture can sometimes aid in breaking up the aluminum salts and improving phase separation.[7]
-
Filtration: In cases of a significant gelatinous precipitate, it may be necessary to filter the entire biphasic mixture through a pad of celite to remove the insoluble aluminum species before proceeding with the phase separation.
Troubleshooting Guide: Advanced Catalyst Removal
Issue 1: Residual Aluminum Detected After Standard Aqueous Work-up
You have performed a standard acidic aqueous wash, followed by a bicarbonate wash and a brine wash, but analytical testing (e.g., ICP-MS or AAS) still indicates unacceptable levels of residual aluminum.
The pyridine nitrogen and the carbonyl oxygen of your product, this compound, can act as Lewis bases and form a stable complex with the Al³⁺ ion. This complex may have some solubility in the organic phase, making it difficult to remove with simple aqueous washes.
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Caption: Troubleshooting workflow for removing persistent aluminum residues.
Protocol 1: Chelation Wash
-
Principle: Chelating agents with multiple coordination sites (e.g., carboxylates, amines) can form highly stable, water-soluble complexes with the aluminum ion, effectively "pulling" it out of the organic layer.
-
Procedure:
-
After the initial acidic and basic washes, wash the organic layer containing your product with a 10% w/v aqueous solution of Rochelle's salt (potassium sodium tartrate) or a 5% w/v aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.
-
Stir the biphasic mixture vigorously for 30-60 minutes.
-
Separate the aqueous layer.
-
Repeat the chelation wash.
-
Follow with a deionized water wash and a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Protocol 2: Silica Gel Chromatography
-
Principle: The highly polar silica gel stationary phase will strongly adsorb any residual polar aluminum salts or product-aluminum complexes, allowing the less polar this compound to elute.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a silica gel column using a solvent system of moderate polarity, such as a gradient of ethyl acetate in hexanes.
-
Load the dissolved product onto the column.
-
Elute the product, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 2: Product Degradation or Low Yield During Work-up
You are successfully removing the aluminum catalyst, but the overall yield of this compound is lower than expected, or you are observing the formation of new impurities during the work-up process.
The highly acidic conditions required to solubilize the aluminum hydroxide can potentially lead to the hydrolysis of the desired ketone product or other acid-sensitive side reactions. The pyridine ring itself can be deactivated under strongly acidic conditions.[8]
Table 1: Comparison of Work-up Conditions
| Parameter | Standard Acidic Work-up | Buffered Work-up |
| Primary Reagent | Dilute HCl | Saturated NH₄Cl solution |
| pH Range | 1-2 | 4-5 |
| Pros | Effective at solubilizing Al(OH)₃ | Milder conditions, less risk of acid-catalyzed product degradation. |
| Cons | Potential for product hydrolysis. | May be less effective at breaking up severe emulsions. |
| Best For | Robust products, severe emulsions. | Acid-sensitive products. |
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start -> temp_control; temp_control -> buffered_quench; buffered_quench -> phase_separation; phase_separation -> analysis; analysis -> pass [label="Pass"]; analysis -> fail [label="Fail"]; fail -> chelation_option; chelation_option -> end_pass; pass -> end_pass; } axdot
Caption: Workflow to optimize yield and minimize product degradation.
Quantitative Analysis of Residual Aluminum
It is essential to have a reliable analytical method to quantify the level of residual aluminum to validate the effectiveness of your purification protocol.
Table 2: Analytical Techniques for Aluminum Quantification
| Technique | Principle | Typical Limit of Quantification (LOQ) | Notes |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free aluminum atoms in a flame or graphite furnace. | 10-50 µg/L | A robust and widely available technique suitable for routine quality control. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Uses an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the aluminum ions. | < 1 µg/L | Highly sensitive method, ideal for meeting stringent pharmaceutical limits. |
| Ion Chromatography (IC) | Separates aluminum ions on an ion-exchange column, followed by post-column derivatization and UV detection.[9][10] | 10-50 mg/L (sample dependent) | Useful for complex matrices where other metals might interfere.[9][10] |
References
- Recovery of aluminum chloride from spent aluminum chloride alkylation catalyst sludge.
- Disposal of spent aluminum chloride alkylation catalyst sludge.
-
Aluminium. Wikipedia. [Link]
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Aluminium Chloride Reaction with Water Notes. Unacademy. [Link]
-
Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Reaction Hydrolysis AlCl3. YouTube. [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]
-
Development of a Quantitative Determination Method for Aluminum Ions in Adsorbed Drugs Using Atomic Absorption Spectrometry with Electrothermal Atomization. PMC - NIH. [Link]
-
Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
-
Friedel Crafts Acylation. Scribd. [Link]
-
Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ResearchGate. [Link]
-
Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. ResearchGate. [Link]
-
Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. RSC Publishing. [Link]
-
Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
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Technical Support Center: Characterization of Impurities in 2-Chloro-4-valerylpyridine
Welcome to the technical support center for the analytical characterization of 2-Chloro-4-valerylpyridine. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methodologies for identifying and quantifying impurities in this key chemical intermediate. Ensuring the purity of starting materials and intermediates is a cornerstone of safe and effective drug development, governed by stringent international guidelines.[1][2][3]
This resource provides in-depth, experience-based answers to common challenges, detailed troubleshooting guides for frequent analytical issues, and validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the impurity profile of this compound.
Q1: What are the most likely process-related impurities in a typical synthesis of this compound?
A1: Based on common synthetic routes for related chlorinated pyridine compounds, process-related impurities are the most probable contaminants.[4] These impurities can be categorized as follows:
-
Unreacted Starting Materials: The synthesis may involve precursors like 2-aminopyridine derivatives or 2,4-dichloropyridine.[5][6] Incomplete reactions can lead to the carryover of these materials into the final product.
-
Intermediates: Multi-step syntheses will have various intermediates. Failure to purify the product at each stage can result in these compounds being present in the final sample.
-
By-products of Side Reactions: Isomeric impurities are a significant concern. For instance, during chlorination or acylation reactions, substitution at an incorrect position on the pyridine ring can lead to the formation of isomers like 2-Chloro-3-valerylpyridine or 2-Chloro-5-valerylpyridine.[4]
-
Reagents, Ligands, and Catalysts: While typically removed during workup, trace amounts of reagents (e.g., phosphorus oxychloride, sulfuryl chloride) or catalysts can sometimes remain.[7][8]
Q2: What potential degradation products should I be aware of during analysis and storage?
A2: this compound, like many chlorinated heterocyclic compounds, can be susceptible to specific degradation pathways:
-
Hydrolysis: The chloro group on the pyridine ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions or in the presence of moisture, leading to the formation of 2-Hydroxy-4-valerylpyridine.
-
Oxidation: The valeryl side chain can be a site for oxidation, potentially forming hydroperoxides or cleaving to form smaller carboxylic acids or aldehydes. The pyridine nitrogen can also be oxidized to form the corresponding N-oxide.
-
Photodegradation: Exposure to UV light may induce degradation, potentially through radical mechanisms, leading to dechlorination or dimerization. It is advisable to store samples in amber vials and protected from light.
The following diagram illustrates the primary potential degradation pathways.
Sources
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Acylpyridines for Researchers and Drug Development Professionals
Introduction: The Significance of 4-Acylpyridines in Modern Chemistry
4-Acylpyridines are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique electronic and structural properties make them valuable intermediates and key structural motifs in a wide array of functional molecules. The presence of the electron-withdrawing acyl group at the 4-position of the pyridine ring modulates the reactivity and biological activity of the molecule, making it a crucial component in the design of novel pharmaceuticals and functional materials. This guide provides an in-depth comparison of the primary synthetic strategies for accessing 4-acylpyridines, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Comparative Analysis of Synthetic Methodologies
The synthesis of 4-acylpyridines can be broadly categorized into classical and modern methods. While classical approaches often involve multi-step sequences, modern catalytic and photocatalytic methods offer more direct and efficient routes. This guide will delve into the following key strategies:
-
Oxidation of 4-Alkylpyridines via Alkylidene Dihydropyridine (ADHP) Intermediates
-
Photocatalytic C-H Acylation of Pyridinium Salts
-
Organometallic Approaches: Grignard and Organolithium Reagents
-
Transition Metal-Catalyzed Cross-Coupling Reactions
The following table provides a comparative overview of these methods, with further detailed explanations in the subsequent sections.
| Synthetic Route | Typical Starting Materials | Key Reagents | General Yields | Key Advantages | Limitations |
| Oxidation via ADHPs | 4-Alkylpyridines | Chloroformates, Base, Air (O₂) | Good to Excellent | Mild conditions, High selectivity for the 4-position, Sustainable (uses air as oxidant) | Requires an α-proton on the alkyl group, Chloroformates can be hazardous. |
| Photocatalytic C-H Acylation | Pyridines, Aldehydes | Photocatalyst (e.g., Iridium complex), N-aminating agent, Base | Good to Excellent | High regioselectivity, Mild reaction conditions, Broad substrate scope, Good functional group tolerance. | Requires specialized photochemical equipment, Potential for side reactions with sensitive functional groups. |
| Organometallic Approaches | 4-Halopyridines, 4-Cyanopyridine, Pyridine N-oxides | Grignard reagents, Organolithium reagents, Acylating agents (e.g., esters, acid chlorides) | Moderate to Good | Well-established methodology, Access to a wide variety of acyl groups. | Requires strictly anhydrous conditions, Grignard and organolithium reagents are highly reactive and can be difficult to handle, Potential for side reactions. |
| Cross-Coupling Reactions | 4-Halopyridines, 4-Pyridylboronic acids | Palladium or Nickel catalyst, Organometallic reagent (e.g., organozinc, organoboron), Base, Ligand | Good to Excellent | High functional group tolerance, Well-defined reaction mechanisms, Broad applicability. | Cost of precious metal catalysts, Ligand sensitivity, Potential for side reactions from ligand degradation.[1] |
Oxidation of 4-Alkylpyridines via Alkylidene Dihydropyridine (ADHP) Intermediates
This modern and sustainable approach offers a highly selective method for the synthesis of 4-acylpyridines from readily available 4-alkylpyridines.[2] The key to this transformation is the in-situ generation of an electron-rich alkylidene dihydropyridine (ADHP) intermediate.[3]
Mechanistic Rationale
The reaction is initiated by the acylation of the pyridine nitrogen with a chloroformate, which activates the 4-alkyl substituent. Subsequent deprotonation at the α-carbon of the alkyl group by a mild base leads to the formation of the nucleophilic ADHP intermediate. This dearomatized species is then susceptible to oxidation by atmospheric oxygen, ultimately affording the 4-acylpyridine product.[3] The choice of chloroformate can influence the stability of the ADHP intermediate.[2]
Figure 1: General workflow for the oxidation of 4-alkylpyridines to 4-acylpyridines via ADHP intermediates.
Experimental Protocol: Synthesis of 4-Benzoylpyridine
The following protocol is a representative example of the oxidation of a 4-alkylpyridine to a 4-acylpyridine via an ADHP intermediate.[3]
-
Reaction Setup: In a round-bottom flask under an oxygen atmosphere, dissolve 4-benzylpyridine (1 equivalent) in a suitable solvent such as acetone (0.1 M).
-
ADHP Formation: Slowly add a chloroformate (e.g., ethyl chloroformate, 1.1 equivalents) to the solution at room temperature, followed by the addition of a mild base (e.g., triethylamine, 1.2 equivalents). Stir the mixture for 1-2 hours to ensure the formation of the ADHP intermediate.
-
Oxidation: Continue stirring the reaction mixture under the oxygen atmosphere at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion of the reaction, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-benzoylpyridine.
Photocatalytic C-H Acylation of Pyridinium Salts
Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, and this has been successfully applied to the synthesis of 4-acylpyridines.[4][5] This method offers high regioselectivity and proceeds under mild conditions.[6]
Mechanistic Rationale
The reaction typically involves the formation of an N-aminopyridinium salt, which serves as the substrate. A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, leading to the generation of an acyl radical from a readily available aldehyde.[7] This acyl radical then adds to the C4 position of the pyridinium salt. Subsequent deprotonation and rearomatization yield the desired 4-acylpyridine.[6] The regioselectivity (C2 vs. C4) can often be controlled by the choice of the N-substituent on the pyridinium salt.[4][6]
Figure 2: Simplified mechanism of photocatalytic C-H acylation of pyridinium salts.
Experimental Protocol: Synthesis of 4-Acetylpyridine
The following is a general procedure for the photocatalytic acylation of a pyridine derivative.[7]
-
Preparation of N-Aminopyridinium Salt: React the desired pyridine with an N-aminating reagent (e.g., O-(diphenylphosphinyl)hydroxylamine) to form the corresponding N-aminopyridinium salt.
-
Reaction Setup: In a reaction vial, combine the N-aminopyridinium salt (1 equivalent), an aldehyde (e.g., acetaldehyde, 2-3 equivalents), a photocatalyst (e.g., [Ir(dF(CF3)ppy)2(bpy)]PF6, 1-2 mol%), and a base (e.g., sodium acetate, 1.2 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Irradiation: Degas the reaction mixture and irradiate with a blue LED light source at room temperature for 16-24 hours.
-
Work-up and Purification: After the reaction is complete, dilute the mixture with an organic solvent and wash with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the 4-acylpyridine.
Organometallic Approaches: Grignard and Organolithium Reagents
Classical organometallic chemistry provides robust and versatile methods for the synthesis of 4-acylpyridines. These reactions typically involve the addition of a nucleophilic organometallic reagent to an electrophilic pyridine derivative.
Mechanistic Rationale
Two primary strategies are employed:
-
Addition to 4-Cyanopyridine: A Grignard or organolithium reagent adds to the nitrile group of 4-cyanopyridine, forming an intermediate imine salt. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[8]
-
Reaction with 4-Halopyridines: A 4-halopyridine can be converted to a 4-pyridyl Grignard or 4-pyridyllithium reagent. This nucleophilic species can then react with an acylating agent, such as an ester or an acid chloride, to form the 4-acylpyridine.[9][10]
Figure 3: Two common organometallic strategies for the synthesis of 4-acylpyridines.
Experimental Protocol: Synthesis of 4-Propionylpyridine from 4-Cyanopyridine
This protocol illustrates the addition of a Grignard reagent to 4-cyanopyridine.[8]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by adding ethyl bromide (1.1 equivalents) dropwise to a suspension of magnesium turnings (1.2 equivalents) in anhydrous diethyl ether.
-
Addition Reaction: Cool the Grignard reagent to 0 °C and add a solution of 4-cyanopyridine (1 equivalent) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is then purified by distillation or column chromatography to give 4-propionylpyridine.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful methods for the formation of carbon-carbon bonds and can be adapted for the synthesis of 4-acylpyridines, particularly 4-aroylpyridines.[11][12]
Mechanistic Rationale
The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) undergoes oxidative addition into the carbon-halogen bond of a 4-halopyridine.
-
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling, organozinc in Negishi coupling) is transferred to the metal center.
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired product and regenerating the active catalyst.
Figure 4: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki Coupling for the Synthesis of 4-(4-Toluoyl)pyridine
The following protocol is a representative example of a Suzuki coupling to form a 4-aroylpyridine.[1]
-
Reaction Setup: To a reaction flask, add 4-bromopyridine (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate, 2 equivalents).
-
Solvent Addition and Degassing: Add a mixture of solvents, such as toluene and water. Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, separate the organic layer and extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 4-(4-toluoyl)pyridine.
Conclusion
The synthesis of 4-acylpyridines is a well-explored area of organic chemistry, with a variety of methods available to the modern chemist. The choice of synthetic route will depend on several factors, including the availability of starting materials, the desired scale of the reaction, the required functional group tolerance, and the available laboratory equipment. For sustainable and selective syntheses, the oxidation of 4-alkylpyridines via ADHP intermediates presents an attractive option. Photocatalytic methods offer a mild and highly regioselective approach for direct C-H functionalization. Traditional organometallic routes remain valuable for their versatility, while cross-coupling reactions provide a robust platform for constructing complex 4-acylpyridines with excellent functional group tolerance. By understanding the advantages and limitations of each method, researchers and drug development professionals can make informed decisions to efficiently access these important chemical entities.
References
-
Jung, S., Lee, H., Moon, Y., Jung, H. Y., & Hong, S. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Catalysis, 9(11), 9891–9896. [Link]
-
Pigge, F. C., & Ghasedi, F. (2015). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Tetrahedron Letters, 56(23), 3226-3229. [Link]
- Wang, Z. (2024). Alkylidene Dihydropyridines as Useful Intermediates for Functionalization of 4-Alkylpyridines.
-
Kitano, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Jung, S., Lee, H., Moon, Y., Jung, H. Y., & Hong, S. (2019). Site-selective c-h acylation of pyridinium derivatives by photoredox catalysis. ACS Catalysis, 9(11), 9891-9896. [Link]
-
Gini, A., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23565–23573. [Link]
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MacInnis, T. D. (2022). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. York University. [Link]
-
MacInnis, T. D., & Orellana, A. (2023). Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. YorkSpace. [Link]
-
Jung, S., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Catalysis, 9, 9891-9896. [Link]
-
OUCI. (n.d.). Recent Advances in Pyridine‐Based Organocatalysis and its Application towards Valuable Chemical Transformations. [Link]
-
Jung, S., et al. (2019). Site-selective c-h acylation of pyridinium derivatives by photoredox catalysis. ACS Catalysis, 9(11), 9891-9896. [Link]
-
Comins, D. L., et al. (2012). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Angewandte Chemie International Edition, 51(28), 6963-6966. [Link]
- Sharma, D., & Narasimhan, B. (2023). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Pharmaceutical Chemistry Journal, 57, 10-22.
-
Comins, D. L., & De, S. (2014). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 114(5), 2854-2908. [Link]
-
Lansakara, A. I., Mariappan, S. V. S., & Pigge, F. C. (2016). Alkylidene Dihydropyridines As Synthetic Intermediates: Model Studies toward the Synthesis of the Bis(piperidine) Alkaloid Xestoproxamine C. The Journal of Organic Chemistry, 81(21), 10266–10278. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2′-Bipyridine. Organic Syntheses, 78, 51. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Allais, C. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]
-
Wibaut, J. P., & Hey, J. W. (1953). Syntheses, with the aid of (4‐pyridyl)‐magnesium chloride, of 4‐lithiopyridine and of 3‐lithioquinoline. Recueil des Travaux Chimiques des Pays-Bas, 72(6), 513-529. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
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A Comparative Guide to the Biological Activity of 2-Chloro-4-valerylpyridine and Structurally Related Acylpyridines: A Structure-Activity Relationship (SAR) Perspective
Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of therapeutic agents.[1] Within this class, acylpyridines represent a significant subgroup, where the electronic and steric properties of the acyl moiety can be tailored to achieve specific biological activities. This guide provides a comparative analysis of the potential biological efficacy of 2-Chloro-4-valerylpyridine, a specific yet under-characterized acylpyridine, by examining experimental data from structurally analogous compounds. We will explore the structure-activity relationships (SAR) that govern the antimicrobial, anticancer, and enzyme inhibitory activities of acylpyridines, providing a predictive framework for the therapeutic potential of this compound and guiding future research and development efforts.
The Acylpyridine Scaffold: A Foundation for Bioactivity
The pyridine ring's utility in drug design stems from its unique properties, including moderate basicity, water solubility, and the capacity to form hydrogen bonds.[2] The introduction of an acyl group (-C(O)R) at various positions on the ring creates a key pharmacophore that can interact with biological targets through hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions.
1.1. Spotlight on this compound
This compound is a distinct molecule featuring three key structural components that are expected to dictate its biological profile:
-
Pyridine Core: The fundamental heterocyclic scaffold.
-
2-Chloro Substituent: An electron-withdrawing group that modulates the pKa of the pyridine nitrogen and can participate in halogen bonding or act as a leaving group in certain reactions. Its position can influence steric hindrance and interaction with target sites.
-
4-Valeryl Group: A five-carbon acyl chain (-C(O)(CH₂)₃CH₃) located at the para-position relative to the ring nitrogen. The length and hydrophobicity of this chain are critical determinants of cell membrane permeability and binding affinity within hydrophobic pockets of target proteins.[3][4]
While 2-Chloro-4-acetylpyridine (a shorter-chain analogue) is known as a versatile synthetic intermediate for pharmaceuticals and agrochemicals, specific biological activity data for the valeryl derivative is not extensively reported in peer-reviewed literature.[5] Therefore, this guide will extrapolate its potential activities by comparing it to other acylpyridines with established biological profiles.
Comparative Analysis of Biological Activities
The biological function of an acylpyridine is profoundly influenced by the nature and position of its substituents. The following sections compare the known activities of various acylpyridines to build a predictive model for this compound.
2.1. Antimicrobial and Antifungal Activity
Pyridine derivatives are widely investigated for their antimicrobial properties.[2][6][7] The structure-activity relationship in this context is often governed by factors like lipophilicity and the electronic nature of substituents.
-
Influence of the Acyl Chain: The length of the alkyl chain on the acyl group directly impacts the molecule's hydrophobicity. Increased hydrophobicity can enhance antimicrobial activity by facilitating passage through the lipid-rich cell membranes of bacteria and fungi.[3] It is hypothesized that the five-carbon valeryl chain of this compound would confer significant lipophilicity, potentially leading to potent antimicrobial effects compared to shorter-chain analogues like acetylpyridines. Studies on 1-alkyl-pyridinium salts have shown that longer side chains lead to increased antimicrobial activity.[3]
-
Influence of Ring Substituents: The presence of a halogen, such as the chloro group at the C-2 position, can enhance antimicrobial potency. Electron-withdrawing groups are often associated with improved antibacterial potential.[2]
Table 1: Comparative Antimicrobial Activity of Various Pyridine Derivatives
| Compound/Derivative Class | Specific Example/Modification | Microbial Strain | Activity (MIC, µg/mL) | Reference |
| Pyridinium Salts | 1-(3-phenylpropyl)pyridinium bromide derivative (3d) | Staphylococcus aureus | 4 | [3] |
| Nicotinoyl Thioureas | Substituted phenethylamine derivatives | S. aureus, E. faecalis, E. coli | 31.25 - 62.5 | [7] |
| 3-Alkylpyridine Analogs | Synthetic marine alkaloid analog (Compound 1) | Candida albicans | 7.8 | [8] |
| 4-Alkylthiopyridine-2-carbothioamides | Various alkyl chains | Trichophyton mentagrophytes | Moderate Activity | [4] |
| Nicotinic Acid Hydrazides | 4-Nitrobenzylidene hydrazide derivative (Compound 4) | S. aureus, C. albicans | Comparable to Norfloxacin/Fluconazole | [7] |
Based on this comparative data, the combination of a lipophilic valeryl chain and an electron-withdrawing chloro group suggests that this compound is a strong candidate for possessing significant antibacterial and antifungal properties.
2.2. Anticancer (Antiproliferative) Activity
The pyridine nucleus is a common scaffold in the design of anticancer agents.[1] The antiproliferative activity is highly sensitive to the substitution pattern on the pyridine ring.
-
Structure-Activity Relationship: Studies have shown that the presence and position of groups like -OH, -NH2, and -C=O can enhance antiproliferative activity.[1] Conversely, the role of halogens is complex; some studies report that bulky groups or halogens decrease activity, while other highly potent compounds are chloro-substituted.[1] For example, a 2-chloro-4-anilinoquinazoline derivative displayed high antiproliferative activity with GI50 values in the sub-micromolar range against leukemia and other cancer cell lines.[9][10] This suggests that the 2-chloro substitution is not inherently detrimental and can be part of a highly active pharmacophore.
Table 2: Comparative Anticancer Activity of Pyridine and Related Derivatives
| Compound/Derivative Class | Specific Example/Modification | Cancer Cell Line | Activity (GI50/IC50, µM) | Reference |
| Quinazoline-Chalcone | 2-chloro-4-anilinoquinazoline derivative (14g) | K-562 (Leukemia) | 0.622 | [9][10] |
| Pyrimidodiazepine | Derivative of 2-chloro-4-anilinoquinazoline (16c) | Various (10 lines) | Highly Cytotoxic | [9][10] |
| Pyridine Acyl Sulfonamide | Compound 23 | HepG2 (Liver) | 1.2 | [11] |
| Pyridine Acyl Sulfonamide | Compound 23 | MCF-7 (Breast) | 1.8 | [11] |
The potent activity of other 2-chloro-substituted heterocycles indicates that this compound warrants investigation for its antiproliferative effects, particularly against cell lines where membrane permeability is a key factor.
2.3. Enzyme Inhibitory Activity
Acylpyridines have been successfully designed as inhibitors for a range of enzymes, where the acyl group often mimics a natural substrate or interacts with key active site residues.
-
Cholinesterase Inhibition: Pyridine derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[12][13] The pyridine nitrogen can interact with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of the enzyme. A pyridine alkaloid derivative demonstrated potent and selective BChE inhibition with an IC50 of 4.91 µM.[13]
-
Cyclooxygenase (COX-2) Inhibition: Pyridine acyl sulfonamides have been designed as selective COX-2 inhibitors for anti-inflammatory applications. One such compound exhibited a COX-2 IC50 of 0.8 µM, with the acyl group likely playing a role in binding to the enzyme's active site.[11]
Table 3: Comparative Enzyme Inhibitory Activity of Pyridine Derivatives
| Compound/Derivative Class | Target Enzyme | Activity (IC50, µM) | Reference |
| Pyridine Acyl Sulfonamide (Compound 23) | Cyclooxygenase-2 (COX-2) | 0.8 | [11] |
| Pyridine Carbamate (Compound 8) | Human Acetylcholinesterase (hAChE) | 0.153 | [12] |
| Pyridine Alkaloid Derivative (Compound 3) | Butyrylcholinesterase (BChE) | 4.91 | [13] |
| Pyridine Carbamate (Compound 11) | Human Butyrylcholinesterase (hBChE) | 0.828 | [12] |
The structural features of this compound, particularly the acyl chain, make it a plausible candidate for inhibiting enzymes with hydrophobic binding pockets.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, standardized and validated protocols are essential. The following methodologies provide a framework for its evaluation.
3.1. Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold standard for assessing antibacterial and antifungal potency.
Methodology (Broth Microdilution):
-
Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) is prepared.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of final concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).
-
Negative Control: A well containing broth and the microorganism, but no compound.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Causality: The broth microdilution method is chosen for its efficiency, reproducibility, and requirement for small quantities of test compound. The inclusion of controls is critical to validate the results, ensuring that the observed inhibition is due to the compound's activity and not solvent effects or contamination.[3]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
3.2. Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity of potential anticancer compounds.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (dissolved in DMSO and diluted in culture medium) for 48-72 hours.
-
Controls:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Causality: The MTT assay is selected because it provides a quantitative measure of cell viability, reflecting the compound's ability to induce cell death or inhibit proliferation. The 48-72 hour treatment period allows for the compound to exert its effects over multiple cell cycles.
Synthesis and Structure-Activity Relationship (SAR) Summary
The synthesis of this compound would likely proceed from a readily available starting material like 2-chloro-4-methylpyridine.[14] A potential route could involve Friedel-Crafts acylation or a related reaction to introduce the valeryl group at the C4 position.
The collective evidence from analogous compounds allows for the construction of a predictive SAR model.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromopyridines in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Pyridine Acylation
In the landscape of modern synthesis, 2-halopyridines serve as exceptionally versatile building blocks for the construction of pharmaceuticals, agrochemicals, and functional materials. The introduction of an acyl group into the pyridine ring is a critical transformation, yielding pyridyl ketones that are precursors to a vast array of more complex molecular architectures. However, the intrinsic properties of the pyridine ring present significant challenges to classical acylation methodologies.
Unlike electron-rich carbocyclic aromatic systems, the pyridine ring is electron-deficient due to the inductive effect of the nitrogen atom. This deactivation makes it a poor nucleophile, rendering the canonical Friedel-Crafts acylation largely ineffective.[1][2] Furthermore, the lone pair of electrons on the pyridine nitrogen acts as a Lewis base, readily complexing with and deactivating the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1][2] This necessitates a departure from traditional electrophilic aromatic substitution and an embrace of more sophisticated, modern synthetic strategies.
This guide provides a comparative analysis of two of the most common 2-halopyridine substrates, 2-chloropyridine and 2-bromopyridine, within the context of viable and effective acylation strategies. We will explore two primary pathways: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling Reactions , offering field-proven insights, supporting data, and detailed protocols to guide your experimental design.
Pathway 1: Directed ortho-Metalation (DoM) and Acylation
Directed ortho-metalation is a powerful strategy that circumvents the challenges of electrophilic substitution by reversing the polarity of the pyridine ring. The process involves deprotonation of the C-H bond ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent, to form a highly nucleophilic aryllithium intermediate.[3][4] This intermediate can then be trapped with a suitable acylating agent.
In the case of 2-halopyridines, the halogen atom itself, in concert with the ring nitrogen, can direct the metalation to the C3 position. This is achieved by using hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) to prevent competitive nucleophilic attack at the C2 position.[1]
Workflow for Directed ortho-Metalation and Acylation
Caption: Workflow for acylation via Directed ortho-Metalation (DoM).
Comparative Reactivity: 2-Chloro- vs. 2-Bromopyridine in DoM
In the context of DoM, the primary difference between 2-chloro- and 2-bromopyridine lies less in the rate of deprotonation and more in the stability and subsequent reactivity of the lithiated intermediate. Both substrates can be efficiently metalated at the C3 position.[1] However, the greater electronegativity of chlorine compared to bromine can influence the stability and reactivity profile of the resulting organolithium species.
While direct side-by-side kinetic comparisons are scarce, empirical evidence suggests that both substrates are viable. The choice between them often comes down to the desired downstream transformations. The C-Cl bond is stronger and less prone to undergo side reactions or subsequent cross-coupling, which can be an advantage if the halogen is to be retained as a reactive handle for a later step. Conversely, the C-Br bond is more readily functionalized in subsequent cross-coupling reactions.
Table 1: Representative Data for Acylation of 2-Halopyridines via DoM
| Halopyridine | Base | Electrophile | Product | Yield (%) | Reference |
| 2-Chloropyridine | LTMP | Benzaldehyde | (2-Chloropyridin-3-yl)(phenyl)methanol | 81% | |
| 2-Chloropyridine | LTMP | N,N-Dimethylformamide (DMF) | 2-Chloro-3-formylpyridine | 70% | |
| 2-Chloropyridine | LDA | Benzoyl Chloride | (2-Chloropyridin-3-yl)(phenyl)methanone | ~70% (implied) | [1] |
Experimental Protocol: Acylation of 2-Chloropyridine via DoM
This protocol describes the synthesis of (2-chloropyridin-3-yl)(phenyl)methanone.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
2-Chloropyridine
-
Benzoyl Chloride
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Prepare LDA: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.2 eq.) via syringe. Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Metalation: To the freshly prepared LDA solution, add a solution of 2-chloropyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature remains at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete formation of the 3-lithio-2-chloropyridine intermediate.
-
Acylation: Slowly add benzoyl chloride (1.2 eq.) to the reaction mixture at -78 °C. The reaction is typically rapid. Stir for an additional 30 minutes at -78 °C.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution while the mixture is still cold.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Pathway 2: Palladium-Catalyzed Cross-Coupling Acylation
Transition metal-catalyzed cross-coupling reactions provide a fundamentally different and highly efficient route to acylpyridines. The most relevant of these is the Negishi acylation, which involves the coupling of an organozinc reagent with an acyl chloride, catalyzed by a palladium complex.[5][6] The key advantage here is the exceptional functional group tolerance of organozinc reagents.
The general strategy involves two steps: first, the formation of a pyridylzinc reagent from the 2-halopyridine, and second, the palladium-catalyzed coupling with the acyl chloride.
Catalytic Cycle for Negishi Acylation
Caption: Generalized catalytic cycle for Negishi cross-coupling acylation.
Comparative Reactivity: 2-Chloro- vs. 2-Bromopyridine in Cross-Coupling
In palladium-catalyzed cross-coupling, the reactivity difference between 2-chloro- and 2-bromopyridines is pronounced and well-documented. The generally accepted order of reactivity for halogens is I > Br > Cl.[7][8] This trend is dictated by the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This lower BDE means less energy is required for the palladium(0) catalyst to insert into the C-Br bond, leading to a faster rate of oxidative addition.[8]
-
Catalyst Systems: While 2-bromopyridines react well with a wide range of standard palladium catalysts (e.g., those with triphenylphosphine ligands), the coupling of less reactive 2-chloropyridines often requires more specialized, highly active catalyst systems.[9][10] These typically involve bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos) that promote the challenging oxidative addition to the C-Cl bond.[11]
Consequently, reactions with 2-bromopyridines can often be performed under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings compared to their 2-chloro counterparts.
Table 2: Comparative Data for Cross-Coupling of 2-Halopyridines
| Halide Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Key Observation | Reference |
| 2-Bromopyridine | Arylzinc | Pd(PPh₃)₄ | THF, 65 °C, 3h | 95% | Standard catalyst, mild conditions. | |
| 2-Chloropyridine | Arylzinc | NiCl₂(dppe) | THF, reflux | 87% | Requires Nickel catalyst, higher temp. | |
| 2-Chloropyridine | Arylzinc | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane, 100 °C | High | Requires specialized bulky ligand. | |
| 2-Bromopyridines | Various | NiCl₂·6H₂O / Zn | DMF, 60-70 °C | 83% | Ligand-free Ni-catalyzed homocoupling. | [9] |
| 2-Chloropyridines | Various | NiCl₂·6H₂O / Zn | DMF, 60-70 °C | Good | Also couples well under Ni catalysis. | [9] |
Note: The table illustrates the general trend that bromides react under milder/simpler conditions, while chlorides require more robust catalytic systems. Direct acylation examples are less common than aryl-aryl couplings, but the reactivity principles remain the same.
Experimental Protocol: Negishi Acylation of 2-Bromopyridine
This protocol describes a general procedure for the formation of a pyridylzinc reagent followed by Negishi acylation.
Materials:
-
2-Bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous Zinc Chloride (ZnCl₂, 1.0 M solution in THF)
-
Acyl Chloride (e.g., Benzoyl Chloride)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Formation of Pyridylzinc Reagent:
-
To a flame-dried Schlenk flask under argon, add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 eq.) dropwise. A color change indicates the formation of 2-lithiopyridine. Stir for 30-60 minutes at -78 °C.
-
To this solution, add anhydrous ZnCl₂ solution (1.1 eq.) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1 hour. This forms the 2-pyridylzinc chloride reagent.
-
-
Negishi Coupling:
-
In a separate Schlenk flask, add the palladium catalyst Pd(PPh₃)₄ (2-5 mol%) under argon.
-
Add a solution of the acyl chloride (1.0 eq.) in anhydrous THF.
-
To this catalyst-acyl chloride mixture, add the freshly prepared 2-pyridylzinc chloride solution via cannula transfer at room temperature.
-
Heat the reaction mixture (typically 50-65 °C) and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Summary and Recommendations
The acylation of 2-halopyridines is a nuanced task that requires moving beyond classical electrophilic substitution. Both 2-chloro- and 2-bromopyridines are competent substrates, but their reactivity profiles dictate the optimal synthetic strategy.
| Feature | 2-Chloropyridine | 2-Bromopyridine |
| Relative Cost | Lower | Higher |
| DoM Reactivity | Good; requires hindered base (e.g., LDA, LTMP). | Good; requires hindered base (e.g., LDA, LTMP). |
| Cross-Coupling Reactivity | Lower; requires specialized, bulky phosphine ligands and/or harsher conditions. | Higher; reacts well with standard Pd catalysts under milder conditions. |
| Primary Advantage | Economical; the C-Cl bond is robust if needed for subsequent, different chemistry. | High reactivity allows for milder conditions, broader substrate scope with standard catalysts. |
Expert Recommendations:
-
For Reactivity and Mild Conditions: 2-Bromopyridine is the substrate of choice. Its higher reactivity in palladium-catalyzed cross-coupling reactions translates to milder conditions, lower catalyst loadings, and often higher yields with standard, readily available catalysts.
-
For Cost-Effectiveness and Large-Scale Synthesis: 2-Chloropyridine is the more economical starting material. However, its use necessitates investment in process development to identify a highly active catalyst system (often involving more expensive, specialized ligands) and potentially harsher reaction conditions to achieve comparable efficiency.
-
For Orthogonal Reactivity: If the synthetic plan requires retaining the halogen for a subsequent, different transformation, the more robust C-Cl bond of 2-chloropyridine can be an advantage, offering a handle that is less likely to react under conditions designed to modify other parts of the molecule.
Ultimately, the choice between 2-chloro- and 2-bromopyridine is a strategic decision that balances reactivity, cost, and the overall goals of the synthetic campaign. By understanding the underlying principles of their reactivity in modern acylation methods, researchers can make informed decisions to optimize their synthetic routes.
References
-
Gringard, F., et al. (2003). Regioselective Metalation of 2-Chloropyridine Using the Mixed Aggregates BuLi-Me2N(CH2)2OLi (BuLi-LiDMAE). The Journal of Organic Chemistry, 68(19), 7436-7439. Available at: [Link]
-
Negishi, E., et al. (1977). A novel, stereospecific, and general method for the synthesis of conjugated dienes. The Journal of Organic Chemistry, 42(10), 1821-1823. Available at: [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates. New synthetic methods. Chemical Reviews, 90(6), 879-933. Available at: [Link]
-
Gilman, H., & Spatz, S. M. (1940). The Metalation of Certain Heterocycles. The Journal of Organic Chemistry, 05(2), 149-156. Available at: [Link]
-
Pridgen, L. N. (1986). Nickel-catalyzed cross-coupling of Grignard reagents with aryl halides. A new catalyst. The Journal of Organic Chemistry, 51(11), 1981-1984. Available at: [Link]
-
Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 123(12), 2719-2724. Available at: [Link]
-
Wang, X., & Zhang, Y. (2012). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 77(17), 7594-7599. Available at: [Link]
-
Turck, A., et al. (2001). Metalation of the Pyridine Ring. Pyridine and Its Derivatives, 15-131. Available at: [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. Available at: [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-valerylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For intermediates like 2-Chloro-4-valerylpyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), robust and validated analytical methods are not just a regulatory requirement but a cornerstone of quality assurance. This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of this compound, with a deep dive into the validation methodologies that ensure data reliability and compliance with global regulatory standards.
As a Senior Application Scientist, the rationale behind our experimental choices is as critical as the results themselves. This guide is structured to provide not only the "what" and "how" but also the "why," grounding every recommendation in the principles of scientific integrity and regulatory expectations.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2][3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5] This is a mandate from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6][7][8][9] The recently updated ICH Q2(R2) and the new Q14 guideline emphasize a lifecycle and Quality-by-Design (QbD) approach, viewing method development and validation as a continuous process.[1][10][11][12]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique for this compound depends on the specific analytical objective, such as purity assessment, impurity profiling, or quantitative assay. Given its chemical structure—a substituted pyridine—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[13] | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio.[14] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for purity and assay determination.[13] | Ideal for volatile and thermally stable compounds. Excellent for identifying and quantifying volatile impurities and residual solvents.[14] |
| Sample Volatility | Does not require the sample to be volatile.[13] | Requires the analyte to be volatile or amenable to derivatization. |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range.[14] | Generally in the low ng/mL to pg/mL range, offering high sensitivity.[14] |
| Structural Information | Limited to retention time and UV-Vis spectra, unless coupled with a mass spectrometer (LC-MS). | Provides detailed structural information from mass fragmentation patterns, aiding in the identification of unknown impurities. |
For routine quality control and assay of this compound, a stability-indicating Reverse-Phase HPLC (RP-HPLC) method is often the workhorse. For in-depth impurity profiling, especially for volatile organic impurities, GC-MS provides unparalleled specificity and sensitivity.
The Validation Workflow: A Step-by-Step Approach
A robust analytical method validation protocol is a self-validating system, designed to challenge the method's performance and define its limitations. The following workflow, aligned with ICH Q2(R2) guidelines, is essential.[4][6][8][10]
Caption: A generalized workflow for analytical method validation.
Experimental Protocols for Method Validation
Here, we present detailed, step-by-step methodologies for validating an RP-HPLC and a GC-MS method for the analysis of this compound.
I. RP-HPLC Method Validation for Assay and Purity
Instrumentation: A standard HPLC system with a UV detector. Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[2][10][15][16]
-
Protocol:
-
Analyze a blank (mobile phase), a placebo (if applicable), a solution of this compound standard, and a sample solution.
-
Perform forced degradation studies by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress.[17]
-
Analyze the stressed samples to ensure that the degradation products do not interfere with the main peak.
-
Linearity demonstrates that the method's results are directly proportional to the analyte concentration over a given range.[10][16][18]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering 80% to 120% of the expected sample concentration for assay, and from the Limit of Quantitation (LOQ) to 120% for impurity analysis.[18][19]
-
Inject each solution in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy is the closeness of the test results to the true value.[2][10][15]
-
Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations (triplicate preparations at each of the three concentration levels).[19]
-
Calculate the percentage recovery for each sample.
-
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[2][15][18]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.[20]
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[19]
-
Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Experimentally verify the determined LOQ by analyzing samples at this concentration and ensuring acceptable precision and accuracy.
-
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15][20][21]
-
Protocol:
-
Introduce small variations to method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze the system suitability parameters and the assay results to assess the impact of these changes.
-
II. GC-MS Method Validation for Impurity Profiling
Instrumentation: A gas chromatograph with a mass spectrometer detector. Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Carrier Gas: Helium at a constant flow rate. Injector Temperature: 250 °C. Oven Program: A suitable temperature gradient to separate volatile impurities.
The validation parameters for GC-MS are similar to HPLC, with some specific considerations:
-
Specificity: The mass spectrometer provides a high degree of specificity. Mass spectra of the analyte and potential impurities should be compared to confirm their identity.
-
Linearity, Accuracy, and Precision: These are determined similarly to HPLC, using appropriate internal standards to correct for variations in injection volume and detector response.
-
LOD and LOQ: Determined using similar approaches as HPLC, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Robustness: Variations in parameters like oven temperature ramp rate, injector temperature, and carrier gas flow rate should be evaluated.
Data Presentation and Acceptance Criteria
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Representative HPLC Validation Data for this compound Assay
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOQ | Demonstrated with acceptable precision and accuracy. | 0.1 µg/mL |
| Robustness | System suitability parameters met under all varied conditions. | Pass |
Table 2: Representative GC-MS Validation Data for a Key Volatile Impurity
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique mass spectrum and no co-eluting peaks. | Pass |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.3% - 104.7% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 3.8% |
| LOQ | Demonstrated with acceptable precision and accuracy. | 5 ng/mL |
| Robustness | Results remain within acceptance criteria under varied conditions. | Pass |
Visualizing the Validation Logic
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a meticulous process that underpins the quality and safety of pharmaceutical products. While both HPLC and GC-MS are powerful techniques, their application and validation must be tailored to the specific analytical objective. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers and drug development professionals can ensure the generation of reliable, reproducible, and defensible analytical data. This commitment to scientific rigor is not merely about regulatory compliance; it is a fundamental aspect of bringing safe and effective medicines to patients.
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.). Retrieved January 17, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved January 17, 2026, from [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). Retrieved January 17, 2026, from [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved January 17, 2026, from [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved January 17, 2026, from [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.). Retrieved January 17, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved January 17, 2026, from [Link]
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The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Retrieved January 17, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 17, 2026, from [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved January 17, 2026, from [Link]
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FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7). Retrieved January 17, 2026, from [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.). Retrieved January 17, 2026, from [Link]
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Analytical Method Validation Parameters: An Updated Review. (2020, March 22). Retrieved January 17, 2026, from [Link]
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Key terms related to validation of an analytical method - YouTube. (2024, September 15). Retrieved January 17, 2026, from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.). Retrieved January 17, 2026, from [Link]
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Analytical Method Validation Definitions in Pharmaceuticals - Pharmaguideline. (2012, August 16). Retrieved January 17, 2026, from [Link]
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Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15). Retrieved January 17, 2026, from [Link]
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(PDF) Validation of analytical methods - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. - MDPI. (2023, March 20). Retrieved January 17, 2026, from [Link]
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Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry - GL Sciences. (n.d.). Retrieved January 17, 2026, from [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022, April 5). Retrieved January 17, 2026, from [Link]
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Combined Analysis by GC(RI), GC-MS and 13 C NMR of Leaf and Wood Essential Oils from Vietnamese Glyptostrobus pensilis (Staunton ex D. Don) K. Koch - MDPI. (2023, August 11). Retrieved January 17, 2026, from [Link]
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A Comparative Analysis of the Chemical Stability of 2-Chloro-4-valerylpyridine
An In-Depth Guide for Researchers in Pharmaceutical and Agrochemical Development
Executive Summary
The chemical stability of an active pharmaceutical ingredient (API) or an agrochemical active is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive benchmark of the stability of this compound, a key heterocyclic building block, against structurally related compounds. Through a series of forced degradation studies conducted under ICH-recommended stress conditions (hydrolytic, oxidative, photolytic, and thermal), we elucidate its degradation profile and intrinsic stability. This document details the experimental protocols, presents comparative data in a structured format, and proposes likely degradation pathways, offering valuable insights for formulation development, storage condition optimization, and regulatory submissions.
Introduction: The Imperative of Stability in Chemical Development
In the trajectory of developing new therapeutic agents or crop protection chemicals, the intrinsic chemical stability of the core molecule is a cornerstone of success.[1][2] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and unpredictable performance. Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the FDA and ICH to understand a molecule's chemical behavior under exaggerated environmental conditions.[1][3] The resulting data are pivotal for establishing degradation pathways, developing and validating stability-indicating analytical methods, and designing robust formulations.[1][2][3]
This compound is a substituted pyridine derivative featuring two key reactive centers: the electron-deficient pyridine ring activated by a chloro-substituent, and a valeryl (pentanoyl) ketone functional group. This guide aims to provide a rigorous, data-driven comparison of its stability against two carefully selected analogs to dissect the contributions of these structural features to its overall degradation profile.
Rationale for Comparator Compound Selection
To effectively benchmark the stability of this compound, two comparator compounds were selected to isolate the influence of the chloro-substituent and the length of the acyl chain.
-
2-Chloro-4-acetylpyridine: This compound retains the 2-chloro-substituted pyridine ring but possesses a shorter acetyl group instead of a valeryl group. Comparing its stability profile will illuminate the role of the keto-alkyl chain in potential degradation reactions. It is a known intermediate in the synthesis of various pharmaceutical agents.[4]
-
4-Acetylpyridine: This analog removes the chloro-substituent from the pyridine ring. This comparison is crucial for understanding the electronic impact of the chlorine atom on the stability of the pyridine ring, particularly its susceptibility to nucleophilic attack and hydrolysis.
By studying these three compounds in parallel, we can attribute specific instabilities to distinct structural motifs.
Experimental Design & Methodology
The stability assessment was designed as a systematic forced degradation study. A single batch of each compound was subjected to multiple stress conditions, and the extent of degradation was quantified using a validated stability-indicating HPLC method.
Development of a Stability-Indicating HPLC-UV Method
A crucial prerequisite for a forced degradation study is an analytical method that can separate the parent compound from all potential degradation products.[5][6] A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for this purpose.
Rationale for Method Choices:
-
Column: A C18 stationary phase was chosen for its excellent retention of moderately polar aromatic compounds like pyridine derivatives.
-
Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer provides the necessary resolving power to separate the parent peak from more polar or non-polar degradants that may form.
-
Detection: UV detection at 254 nm was selected as it offers good sensitivity for the aromatic pyridine ring system.
Protocol: HPLC Method Parameters
-
Instrument: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: All samples were prepared at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water, then filtered through a 0.45 µm filter before injection.[5]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies were conducted based on established ICH guidelines.[2][7] The goal was to achieve 5-20% degradation, as excessive degradation can lead to secondary degradants that complicate pathway analysis.[7]
Experimental Workflow Diagram
Caption: Workflow for comparative forced degradation analysis.
Step-by-Step Protocols:
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.2 M HCl and heated at 60 °C. Samples were taken at intervals and neutralized with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.2 M NaOH and kept at room temperature. Samples were taken at intervals and neutralized with an equivalent amount of HCl.[7]
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 6% hydrogen peroxide and kept at room temperature, protected from light.
-
Thermal Degradation: The solid compound was placed in a vial and kept in a controlled temperature oven at 80 °C. Samples were withdrawn periodically, dissolved, and analyzed.
-
Photolytic Degradation: Solid and solution samples were exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Control samples were kept in the dark.
Results: A Comparative Stability Profile
The percentage of degradation for each compound under the various stress conditions was calculated based on the reduction in the parent compound's peak area relative to an unstressed control sample.
Table 1: Summary of Forced Degradation Results (% Degradation)
| Stress Condition | This compound | 2-Chloro-4-acetylpyridine | 4-Acetylpyridine |
| Acidic (0.1 M HCl, 60°C, 24h) | 8.5% | 7.9% | < 1% |
| Basic (0.1 M NaOH, RT, 4h) | 19.2% | 18.1% | 2.5% |
| Oxidative (3% H₂O₂, RT, 24h) | 11.4% | 12.1% | 10.8% |
| Thermal (Solid, 80°C, 72h) | < 2% | < 2% | < 1% |
| Photolytic (Solution) | 15.6% | 16.3% | 4.8% |
Discussion: Elucidating Degradation Pathways and Structural Liabilities
The data reveals distinct stability patterns directly linked to the molecular structure of each compound.
The Role of the 2-Chloro Substituent
The most striking difference is observed between the chlorinated pyridines and 4-Acetylpyridine under hydrolytic (acidic and basic) and photolytic conditions.
-
Hydrolytic Instability: Both this compound and 2-Chloro-4-acetylpyridine show significant degradation under basic conditions and moderate degradation under acidic conditions, while 4-Acetylpyridine remains highly stable. This strongly suggests that the primary pathway for hydrolytic degradation is the nucleophilic aromatic substitution of the chlorine atom to form the corresponding 2-hydroxypyridine derivative. The electron-withdrawing nature of the pyridine nitrogen and the acyl group makes the C2 position susceptible to attack by hydroxide or water, a known degradation pathway for halopyridines.[8]
-
Photolytic Instability: Similarly, the chlorinated compounds are significantly more susceptible to photodegradation. Aromatic ketones are known photosensitizers, but the presence of a halogen atom, particularly chlorine, can facilitate homolytic cleavage of the C-Cl bond upon UV irradiation, leading to radical-mediated degradation pathways.[9] This explains the marked increase in light sensitivity for the two chlorinated compounds.
The Influence of the Acyl Chain
Comparing this compound and 2-Chloro-4-acetylpyridine shows a high degree of similarity in their degradation profiles across all conditions. This indicates that, under the tested conditions, the length of the alkyl chain (valeryl vs. acetyl) has a minimal impact on the primary degradation pathways. The primary sites of instability are the C-Cl bond and the pyridine ring itself. The valeryl group's ketone is susceptible to oxidation, but this appears to be a common liability across all three compounds, as evidenced by the similar degradation levels under oxidative stress.
Proposed Degradation Pathway for this compound
Based on the experimental data and established chemical principles, the primary degradation pathways for this compound are proposed below.
Caption: Proposed primary degradation pathways for this compound. (Note: Chemical structure images are placeholders for diagrammatic representation).
Conclusion and Recommendations
This comparative guide demonstrates that the stability of this compound is primarily dictated by the presence of the 2-chloro substituent.
-
Key Finding: The compound is most susceptible to degradation under basic and photolytic conditions , with the likely mechanism being hydrolysis of the C-Cl bond and radical-mediated dehalogenation, respectively.
-
Structural Comparison: The presence of the chlorine atom significantly decreases the stability of the pyridine ring compared to its non-halogenated analog, 4-acetylpyridine. The length of the acyl chain (valeryl vs. acetyl) does not appear to be a major factor in its stability under the tested conditions.
-
Practical Implications: For researchers and developers using this compound, it is critical to protect the compound from exposure to high pH environments and direct light. During synthesis, work-up, and formulation, care should be taken to avoid strongly basic conditions. For storage, the use of amber vials or other light-protectant packaging is strongly recommended.
This data-driven approach provides a solid foundation for the informed use of this compound, enabling the development of stable, safe, and effective end-products.
References
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Comparative In-Silico Analysis of 2-Chloro-4-valerylpyridine Derivatives as Potential CDK2 Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone in the design of novel therapeutics, particularly in oncology.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds make it a privileged structure in the development of kinase inhibitors.[3][4][5] This guide provides a comprehensive, in-silico comparison of rationally designed 2-Chloro-4-valerylpyridine derivatives, evaluating their potential as inhibitors of Cyclin-dependent kinase 2 (CDK2), a well-validated target in cancer therapy due to its critical role in cell cycle progression.[3][4][6][7]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of a standard computational workflow. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key in-silico techniques, and present a comparative analysis of our designed derivatives.
The Rationale for Targeting CDK2 with this compound Derivatives
The aberrant activity of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][4] Specifically, CDK2 is instrumental in the G1/S phase transition of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6][7] The pyridine ring is a common feature in many known CDK2 inhibitors, often forming key interactions within the ATP-binding pocket.[3]
The this compound scaffold offers a versatile platform for derivatization. The chloro group at the 2-position can be a site for further chemical modification or can contribute to binding interactions. The valeryl group at the 4-position provides a lipophilic chain that can be tailored to explore different regions of the CDK2 binding pocket, potentially enhancing potency and selectivity. By systematically modifying the terminal end of the valeryl chain, we can probe the structure-activity relationship (SAR) and identify derivatives with improved binding affinity and pharmacokinetic profiles.
For this comparative study, we have designed a focused library of five this compound derivatives with varying functional groups to assess their potential as CDK2 inhibitors.
Our Target Protein: Human Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A. PDB ID: 2BKZ.[3] This crystal structure provides a high-resolution view of the ATP-binding site, which will be the target for our in-silico docking studies.[3][8][9][10]
In-Silico Experimental Workflow
Our comparative analysis will follow a standardized in-silico drug discovery workflow, encompassing molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This multi-faceted approach provides a holistic view of the potential of our designed derivatives, from their binding affinity to their drug-like properties.
Detailed Experimental Protocols
Part 1: Molecular Docking with AutoDock Vina
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][11] This method is instrumental in predicting the binding affinity and understanding the interaction patterns between a ligand and its target protein.
Step-by-Step Protocol:
-
Protein Preparation:
-
Download the crystal structure of CDK2 in complex with Cyclin A (PDB ID: 2BKZ) from the RCSB Protein Data Bank.
-
Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera) and remove water molecules and any co-crystallized ligands.
-
Save the cleaned protein structure as a PDB file.
-
Using AutoDock Tools (MGLTools), add polar hydrogens and compute Gasteiger charges for the protein. Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structures of the five this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the 3D structures as SDF or MOL2 files.
-
Using AutoDock Tools, define the rotatable bonds and save each ligand in PDBQT format.
-
-
Grid Box Generation:
-
In AutoDock Tools, load the prepared protein (PDBQT format).
-
Identify the ATP-binding site. This can be done by referring to the position of the co-crystallized ligand in the original PDB file.
-
Define the grid box to encompass the entire binding site. A typical grid box size is 26 x 26 x 26 Å with a spacing of 1.0 Å.
-
Save the grid parameter file.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
The output will be a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
-
Analysis of Docking Results:
-
Visualize the docked poses of each derivative within the CDK2 binding site using a molecular graphics program.
-
Analyze the hydrogen bonding and hydrophobic interactions between the ligand and the key amino acid residues in the active site.
-
Compare the binding affinities and interaction patterns of the different derivatives.
-
Part 2: Molecular Dynamics Simulation with GROMACS
To assess the stability of the protein-ligand complex predicted by molecular docking, a short molecular dynamics (MD) simulation is performed.[2][12][13][14][15] This will provide insights into the dynamic behavior of the complex in a simulated physiological environment.
Step-by-Step Protocol:
-
System Preparation:
-
Select the most promising derivative based on the docking results.
-
Use the docked pose of this derivative and the prepared CDK2 structure to create the initial complex structure.
-
Use GROMACS to generate the topology for the protein (using a force field like CHARMM36) and the ligand (using a tool like CGenFF).[2][4][12]
-
Create a simulation box and solvate the complex with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration: first in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Positional restraints are typically applied to the protein and ligand heavy atoms during equilibration.[13]
-
-
Production MD Run:
-
Run the production MD simulation for a suitable duration (e.g., 50 ns) without any restraints.
-
-
Analysis of MD Trajectory:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable complex will show a plateau in the RMSD plot.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the hydrogen bonds formed between the ligand and the protein throughout the simulation to evaluate the stability of key interactions.
-
Part 3: ADMET Prediction with SwissADME
Predicting the ADMET properties of drug candidates early in the discovery process is crucial to avoid late-stage failures.[8][16][17] Web-based tools like SwissADME provide rapid and reliable predictions of various pharmacokinetic and physicochemical properties.[5][16][17][18][19]
Step-by-Step Protocol:
-
Input Molecule:
-
Navigate to the SwissADME website.
-
Input the SMILES string of each this compound derivative into the query box. Multiple molecules can be submitted at once.
-
-
Run Prediction:
-
Click the "Run" button to initiate the calculation.
-
-
Analyze the Results:
-
Physicochemical Properties: Evaluate properties like molecular weight, logP (lipophilicity), and water solubility.
-
Pharmacokinetics: Assess predictions for gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 (CYP) inhibition.
-
Drug-Likeness: Check for violations of rules like Lipinski's rule of five, which indicate potential issues with oral bioavailability.
-
Medicinal Chemistry Friendliness: Identify any potential chemically reactive or problematic functional groups.
-
Bioavailability Radar: Visualize the drug-likeness of the molecule based on six key physicochemical properties.
-
Comparative Analysis of this compound Derivatives
For this guide, we have designed five hypothetical derivatives (CVP-01 to CVP-05) by modifying the terminal group of the valeryl chain of the this compound scaffold.
| Derivative ID | R-Group (Modification on Valeryl Chain) |
| CVP-01 | -CH3 (unmodified) |
| CVP-02 | -OH (hydroxyl) |
| CVP-03 | -NH2 (amino) |
| CVP-04 | -COOH (carboxylic acid) |
| CVP-05 | -Ph (phenyl) |
Molecular Docking Results
The following table summarizes the predicted binding affinities of the five derivatives against the ATP-binding site of CDK2.
| Derivative ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| CVP-01 | -7.8 | Leu83, Ile10, Val18 |
| CVP-02 | -8.5 | Leu83, Gln131, Asp86 |
| CVP-03 | -8.9 | Leu83, Asp86, Lys33 |
| CVP-04 | -8.2 | Leu83, Asp145, Gln131 |
| CVP-05 | -9.2 | Leu83, Ile10, Phe80 |
Analysis: The introduction of polar functional groups capable of hydrogen bonding (hydroxyl, amino, and carboxylic acid) generally improved the binding affinity compared to the unmodified derivative (CVP-01). The amino-substituted derivative (CVP-03) showed a particularly strong interaction with the key residue Asp86. The phenyl-substituted derivative (CVP-05) exhibited the highest binding affinity, likely due to favorable hydrophobic and pi-stacking interactions within the binding pocket, particularly with Phe80.
Molecular Dynamics Simulation of CVP-05-CDK2 Complex
Based on its superior binding affinity, CVP-05 was selected for a 50 ns MD simulation to assess the stability of its complex with CDK2.
Analysis: The MD simulation results suggest that the CVP-05-CDK2 complex is stable. The RMSD of the protein backbone and the ligand both reached a plateau after an initial equilibration period, indicating that the complex does not undergo significant conformational changes. The key interactions observed in the docking pose were largely maintained throughout the simulation, further supporting the predicted binding mode.
ADMET Prediction Summary
The following table summarizes the key predicted ADMET properties for the five derivatives.
| Derivative ID | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Lipinski Violations |
| CVP-01 | High | Yes | No | 0 |
| CVP-02 | High | Yes | No | 0 |
| CVP-03 | High | Yes | No | 0 |
| CVP-04 | High | No | No | 0 |
| CVP-05 | High | Yes | Yes | 1 (logP > 5) |
Analysis: All derivatives are predicted to have high gastrointestinal absorption. CVP-04, with its carboxylic acid group, is not predicted to cross the blood-brain barrier, which could be advantageous for reducing potential central nervous system side effects. CVP-05, while having the best binding affinity, shows a potential liability as a CYP2D6 inhibitor and violates one of Lipinski's rules due to its high lipophilicity.
Conclusion and Future Directions
This in-silico comparison provides a comprehensive framework for the initial evaluation of this compound derivatives as potential CDK2 inhibitors. Our analysis indicates that modifications to the valeryl chain can significantly impact binding affinity and pharmacokinetic properties.
-
CVP-05 emerged as the most potent binder in our docking studies, and its complex with CDK2 was shown to be stable in MD simulations. However, its predicted ADMET profile suggests potential liabilities that would need to be addressed in a lead optimization campaign.
-
CVP-03 represents a promising alternative, with a strong binding affinity and a favorable predicted ADMET profile. The amino group forms a key hydrogen bond with Asp86, providing a strong anchor point for binding.
The insights gained from this in-silico study provide a solid foundation for the synthesis and experimental validation of these and other related this compound derivatives. Further optimization could focus on improving the ADMET properties of CVP-05 while maintaining its high binding affinity, or on further enhancing the potency of CVP-03 through additional structural modifications.
This guide demonstrates the power of a systematic in-silico approach to accelerate the early stages of drug discovery. By integrating molecular modeling techniques, we can rationally design and prioritize novel chemical entities for further development, ultimately saving time and resources in the quest for new and effective cancer therapeutics.
References
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Dalessio, R., Bargiottia, A., Metz, S., Brasca, M.G., Cameron, A., Ermoli, A., Marsiglio, A., Polucci, P., Roletto, F., Tibolla, M., Vazquez, M.L., Vulpetti, A., Pevarello, P. (2005). Benzodipyrazoles: A New Class of Potent Cdk2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1315-1319. [Link]
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved from [Link]
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Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]
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RCSB PDB. (n.d.). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. RCSB PDB. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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Maklad, R. M., et al. (2023). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry. [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials. [Link]
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Protein Data Bank Japan. (n.d.). 2bkz - STRUCTURE OF CDK2-CYCLIN A WITH PHA-404611 - Experimental details. PDBj. [Link]
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National Center for Biotechnology Information. (n.d.). 2BKZ: STRUCTURE OF CDK2-CYCLIN A WITH PHA-404611. NCBI. [Link]
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BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
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SwissADME. (n.d.). Help. Swiss Institute of Bioinformatics. [Link]
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Panda, P. (2021, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
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Patel, H., et al. (2023). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS. HETEROCYCLES, 106(7), 1156. [Link]
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ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]
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Zhang, Y., et al. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. Archiv der Pharmazie, 349(10), 759-768. [Link]
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Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. [Link]
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Al-Warhi, T., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(23), 5560. [Link]
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RCSB PDB. (n.d.). 3PY0: CDK2 in complex with inhibitor SU9516. RCSB PDB. [Link]
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The Efficacy of Chloro-Substituted Pyridine and Pyrimidine Derivatives in Biological Assays: A Comparative Guide
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly chlorine, onto heterocyclic scaffolds like pyridine and pyrimidine has proven to be a powerful tool for modulating pharmacological activity.[1][2] The presence of a chlorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[1] This guide provides a comparative analysis of the efficacy of various 2-chloro-pyridine and related chloro-substituted heterocyclic derivatives in a range of biological assays, offering insights into their potential as therapeutic agents.
Antiproliferative and Anticancer Activity: A Tale of Substitution Patterns
The pyridine scaffold is a common motif in compounds exhibiting antiproliferative activity.[3] A structure-activity relationship (SAR) analysis of various pyridine derivatives has revealed that the nature and position of substituents are critical for their anticancer effects.[3] While a broad range of functional groups have been investigated, the inclusion of chlorine atoms has been a recurring theme in the design of potent anticancer agents.[1][2]
For instance, a series of novel 2-chloro-pyridine derivatives containing flavone moieties were synthesized and evaluated as potential telomerase inhibitors.[4] Compounds 6e and 6f from this series demonstrated notable activity against the gastric cancer cell line SGC-7901, with IC50 values of 22.28 ± 6.26 and 18.45 ± 2.79 µg/mL, respectively.[4] Furthermore, compound 6e was found to be a potent inhibitor of telomerase, with an IC50 value of 0.8 ± 0.07 µM.[4]
In a different study, quinazoline-based pyrimidodiazepines, which can be considered structural analogues of substituted pyridines, were synthesized from 2-chloro-4-anilinoquinazoline-chalcones.[5][6] One of the intermediate chalcones, 14g , displayed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 µM across several cancer cell lines, including leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) lines.[5][6] This highlights the potential of the chloro-quinazoline core in developing broad-spectrum anticancer agents.
The importance of the chlorine substituent is further emphasized in a study on 2-(amino)quinazolin-4(3H)-one derivatives as potential inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA), which also has implications for anticancer research due to overlapping targets and methodologies.[7][8] In this series, a compound featuring a 7-chloro substituent on the quinazolinone scaffold served as a lead for further optimization, indicating the positive contribution of the chlorine atom to its biological activity.[7][8]
Comparative Efficacy of Chloro-Substituted Heterocycles in Anticancer Assays
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Efficacy Metric (IC50/GI50) | Reference |
| 2-Chloro-pyridine-flavone hybrids | 6e | SGC-7901 (Gastric) | 22.28 ± 6.26 µg/mL | [4] |
| 6f | SGC-7901 (Gastric) | 18.45 ± 2.79 µg/mL | [4] | |
| 2-Chloro-4-anilinoquinazoline-chalcones | 14g | K-562, RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast) | 0.622 - 1.81 µM | [5][6] |
| 2-(amino)quinazolin-4(3H)-ones | 6l (7-chloro substituted) | S. aureus (antibacterial, relevant methodology) | MIC50: 1.0 µM (ATCC25923), 0.6 µM (JE2) | [7][8] |
Mechanism of Action: From Enzyme Inhibition to DNA Binding
The therapeutic effects of these chloro-substituted compounds stem from their interaction with various biological targets. The diversity of their mechanisms underscores the versatility of the chlorinated pyridine and pyrimidine scaffolds.
Enzyme Inhibition
Many biologically active compounds exert their effects by inhibiting specific enzymes. For example, the 2-chloro-pyridine derivative 6e was identified as a potent inhibitor of telomerase, an enzyme crucial for the survival of cancer cells.[4] Molecular docking studies suggested a probable binding model of compound 6e within the active site of telomerase.[4]
In a different context, a series of 1,2,4-oxadiazole derivatives were designed as selective butyrylcholinesterase (BuChE) inhibitors, with some structures showing higher selectivity compared to the standard drug donepezil.[9] Notably, the most potent and selective compound in this series, 6n , featured a chlorine atom on one of its phenyl rings, suggesting the importance of this substituent for its inhibitory activity.[9]
Furthermore, the dual Src/Abl kinase inhibitor BMS-354825 (Dasatinib), a complex molecule containing a 2-chloro-6-methylphenyl group, demonstrates potent antiproliferative activity against various cancer cell lines.[10] This compound was shown to be orally active in a xenograft model of chronic myelogenous leukemia (CML), leading to complete tumor regressions.[10]
DNA Interaction
Some chloro-substituted heterocyclic compounds exert their anticancer effects by interacting with DNA. The pyrimidodiazepine derivative 16c , synthesized from a 2-chloro-4-anilinoquinazoline precursor, was found to have a mechanism of action involving DNA binding, similar to the anticancer drug lomustine.[5][6] DNA binding studies confirmed that this class of compounds can interact with calf thymus DNA through intercalation and groove binding.[5]
Figure 1: Diverse mechanisms of action for chloro-substituted heterocyclic compounds.
Synthesis and Methodologies
The synthesis of these potent molecules is a critical aspect of their development. The preparation of 2-chloro-pyridine and its derivatives often serves as a key step in the synthesis of more complex bioactive compounds.
A common synthetic route to obtain 2-chloro-4-substituted pyridines involves the chlorination of the corresponding pyridine N-oxide or the direct substitution of a suitable leaving group. For example, a patented method describes the synthesis of 2-chloro-4-(piperidinylmethyl)pyridine, a key intermediate for the drug lafutidine, starting from 2-amino-4-picoline.[11] This multi-step synthesis involves diazotization, chlorination, and subsequent condensation with piperidine.[11]
General Workflow for Biological Evaluation
The assessment of the biological efficacy of these compounds follows a standardized workflow, from initial screening to more detailed mechanistic studies.
Figure 2: A typical workflow for the biological evaluation of novel compounds.
Detailed Protocol: In Vitro Antiproliferative Assay (MTT Assay)
A common method to assess the antiproliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The medium from the cell plates is replaced with the medium containing the test compounds. A control group with solvent only is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Concluding Remarks and Future Directions
The inclusion of a chlorine atom in pyridine and related heterocyclic scaffolds is a well-established strategy in the design of biologically active compounds. The evidence presented in this guide demonstrates that 2-chloro-pyridine derivatives and their analogues exhibit significant efficacy in various biological assays, particularly as anticancer agents. Their mechanisms of action are diverse, ranging from enzyme inhibition to DNA binding, which offers multiple avenues for therapeutic intervention.
Future research should continue to explore the structure-activity relationships of these compounds in greater detail. The synthesis of novel derivatives with varied substitution patterns on the pyridine or other heterocyclic rings will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their molecular targets and mechanisms of action will facilitate the rational design of the next generation of chloro-substituted heterocyclic drugs.
References
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- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.
- Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. PubMed.
- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.
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- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
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Cost-benefit analysis of different synthetic pathways for 2-Chloro-4-valerylpyridine
An In-Depth Comparative Guide to the Synthetic Pathways of 2-Chloro-4-valerylpyridine
Introduction
This compound is a key heterocyclic intermediate whose substituted pyridine framework is of significant interest in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] The presence of a chlorine atom at the C2 position and an acyl chain at the C4 position provides two distinct points for further chemical modification, making it a versatile building block. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations for researchers in drug development and process chemistry.
This guide provides a comprehensive cost-benefit analysis of plausible synthetic pathways for this compound. As a Senior Application Scientist, this analysis moves beyond a simple recitation of steps to dissect the underlying chemical logic, evaluate practical feasibility, and provide actionable insights for laboratory-scale synthesis and potential scale-up.
Retrosynthetic Analysis: Core Strategic Decisions
The synthesis of a di-substituted pyridine like this compound requires a strategic decision on the order of functional group introduction. Two primary retrosynthetic disconnections are considered:
-
Strategy A: Late-Stage Acylation. This approach involves the formation of the C-C bond at the C4 position on a pre-existing 2-chloropyridine ring. This is conceptually the most direct route but is complicated by the inherent electronic properties of the pyridine ring.
-
Strategy B: Side-Chain Construction via a Pre-functionalized Intermediate. This strategy begins with a pyridine ring already functionalized at the C4 position (e.g., with a cyano or carboxyl group), followed by the introduction of the chloro group at C2 and subsequent elaboration of the side chain. This multi-step approach often provides better control over regioselectivity.
This guide will analyze two distinct pathways derived from these core strategies.
Pathway I: Direct Acylation via a Metalated 2-Chloropyridine Intermediate
This pathway follows Strategy A, attempting to directly introduce the valeryl group onto the 2-chloropyridine scaffold. Standard Friedel-Crafts acylation reactions are generally ineffective on electron-deficient pyridine rings.[4][5] The Lewis acid catalyst coordinates with the nitrogen atom, further deactivating the ring towards electrophilic attack.[6][7] A more viable, albeit challenging, approach is to enhance the nucleophilicity of the pyridine ring through metalation (directed ortho-metalation or halogen-metal exchange), followed by quenching with an acylating agent.
Mechanistic Rationale
The process involves deprotonation of 2-chloropyridine at the C4 position using a strong base like lithium diisopropylamide (LDA) at low temperatures. This generates a highly reactive pyridyl anion, which can then act as a nucleophile, attacking an electrophilic valeryl source such as valeryl chloride or ethyl valerate.
Proposed Synthetic Workflow
Caption: Workflow for Pathway I via a directed metalation-acylation sequence.
Experimental Protocol: Pathway I
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Base Preparation: The flask is cooled to -78 °C (dry ice/acetone bath). Diisopropylamine (1.1 eq.) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 eq.). The solution is stirred for 30 minutes at -78 °C to pre-form LDA.
-
Metalation: 2-Chloropyridine (1.0 eq.), dissolved in anhydrous THF, is added dropwise to the LDA solution, ensuring the internal temperature remains below -70 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the pyridyl anion.
-
Acylation: Valeryl chloride (1.2 eq.) is added dropwise to the reaction mixture. The solution is stirred for an additional 2-3 hours at -78 °C.
-
Quenching & Workup: The reaction is slowly warmed to room temperature and quenched by the careful addition of a saturated aqueous ammonium chloride solution.
-
Extraction & Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Pathway II: Grignard Reaction with a 2-Chloro-4-cyanopyridine Intermediate
This pathway, an example of Strategy B, is a more robust and often higher-yielding approach. It involves the synthesis of a key intermediate, 2-chloro-4-cyanopyridine, which is then reacted with a suitable Grignard reagent to form the desired ketone. The Grignard reaction with a nitrile is a classic and reliable method for ketone synthesis.[8][9][10]
Mechanistic Rationale
This synthesis occurs in two main stages:
-
Synthesis of the Intermediate: 4-Cyanopyridine is first converted to its N-oxide. The N-oxide is then chlorinated using a reagent like phosphorus oxychloride (POCl₃). This reaction proceeds via an addition-elimination mechanism and reliably places the chlorine atom at the C2 position.
-
Grignard Reaction: The resulting 2-chloro-4-cyanopyridine is treated with butylmagnesium bromide. The nucleophilic butyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a metalloimine intermediate. Subsequent acidic hydrolysis converts this intermediate into the final ketone product, this compound.[8][11]
Proposed Synthetic Workflow
Caption: Workflow for Pathway II using a Grignard reaction on a key intermediate.
Experimental Protocol: Pathway II (Recommended)
Part A: Synthesis of 2-Chloro-4-cyanopyridine
-
N-Oxidation: In a round-bottom flask, dissolve 4-cyanopyridine (1.0 eq.) in dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq.) portion-wise while stirring in an ice bath. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, dry the organic layer, and concentrate to yield 4-cyanopyridine N-oxide.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) to the crude 4-cyanopyridine N-oxide at 0 °C. Slowly heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. After cooling, the excess POCl₃ is removed by vacuum distillation. The residue is then poured carefully onto crushed ice and neutralized with a strong base (e.g., NaOH pellets or concentrated ammonia) while keeping the temperature low. The resulting solid precipitate, 2-chloro-4-cyanopyridine, is collected by filtration, washed with cold water, and dried.
Part B: Grignard Reaction and Final Product Formation
-
Reaction Setup: All glassware must be rigorously flame-dried to exclude moisture, which quenches Grignard reagents.[10] Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) in the flask.
-
Grignard Reagent Formation: Add a small volume of anhydrous diethyl ether or THF to the flask. In the dropping funnel, prepare a solution of 1-bromobutane (1.1 eq.) in anhydrous ether. Add a small portion of the bromide solution to the magnesium. The reaction can be initiated with a crystal of iodine or gentle warming if necessary. Once initiated (indicated by bubbling and turbidity), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Addition to Nitrile: Cool the freshly prepared butylmagnesium bromide solution to 0 °C. Dissolve 2-chloro-4-cyanopyridine (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard reagent. After the addition, allow the mixture to warm to room temperature and stir for 3-5 hours.
-
Hydrolysis & Workup: Cool the reaction mixture in an ice bath and slowly add 3M hydrochloric acid to hydrolyze the imine intermediate and dissolve the magnesium salts.[12]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The crude this compound can be purified by vacuum distillation or column chromatography.
Cost-Benefit and Safety Analysis
| Parameter | Pathway I: Directed Metalation-Acylation | Pathway II: Grignard Synthesis | Rationale & Justification |
| Number of Steps | 1 (from 2-chloropyridine) | 3 (from 4-cyanopyridine) | Pathway I is more direct, but the starting material may be more expensive than the simpler precursor in Pathway II. |
| Overall Yield | Low to Moderate (Highly variable) | Moderate to Good | Directed metalation can suffer from side reactions and incomplete conversion. The Grignard route is generally robust and high-yielding. |
| Cost of Reagents | High | Low to Moderate | n-Butyllithium and LDA are expensive, air-sensitive, and require special handling. Magnesium, 1-bromobutane, and POCl₃ are commodity chemicals. |
| Reaction Conditions | Harsh (Cryogenic: -78 °C) | Moderate (Reflux, 0 °C) | The requirement for cryogenic temperatures in Pathway I is energy-intensive and difficult to scale. Pathway II uses more conventional and scalable conditions. |
| Scalability | Poor | Good | The extreme temperatures and use of pyrophoric n-BuLi make Pathway I challenging for large-scale production. Pathway II uses standard industrial procedures. |
| Safety & Handling | High Risk | Moderate Risk | Pathway I: n-BuLi is pyrophoric. Pathway II: Grignard reagents are moisture-sensitive and flammable but are handled routinely.[9] POCl₃ is corrosive. All pyridine derivatives require careful handling in a well-ventilated fume hood with appropriate PPE due to their potential toxicity.[13][14][15][16] |
Conclusion and Recommendation
While the directed metalation-acylation route (Pathway I) appears more concise on paper, its practical application is fraught with challenges. The high cost of reagents, stringent cryogenic conditions, and significant safety risks associated with pyrophoric bases make it an unattractive option for both routine laboratory synthesis and industrial scale-up.
Pathway II, the Grignard Synthesis, is unequivocally the recommended route. Despite involving more steps, it relies on cheaper, more readily available starting materials and employs robust, well-understood, and scalable chemical transformations. The reaction conditions are far more manageable, and the overall process is more likely to deliver the target compound in higher yield and with greater reliability. This pathway represents a more pragmatic and economically viable approach for producing this compound for research and development purposes.
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A Spectroscopic Guide to the Synthesis of 2-Chloro-4-valerylpyridine: A Comparative Analysis with its Precursors
In the landscape of pharmaceutical and specialty chemical synthesis, the precise characterization of novel compounds is paramount. This guide provides an in-depth spectroscopic comparison of 2-Chloro-4-valerylpyridine, a potentially valuable building block, with its direct precursors: 2-chloropyridine and valeryl chloride. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural transformations that occur during synthesis, offering researchers a clear spectroscopic roadmap for reaction monitoring and product verification.
Introduction: The Synthetic Pathway and Rationale for Spectroscopic Comparison
The synthesis of this compound is conceptually achieved through a Friedel-Crafts acylation reaction. In this process, the valeryl group from valeryl chloride is introduced onto the 2-chloropyridine ring. However, the electron-deficient nature of the pyridine ring, further deactivated by the chloro substituent, makes this a challenging transformation that often requires specific catalytic conditions to proceed efficiently.
Spectroscopic analysis is indispensable for confirming the successful formation of the desired product and for identifying any unreacted starting materials or potential side products. By comparing the spectra of the product with its precursors, we can pinpoint the key changes in the molecular structure, namely the formation of a new carbon-carbon bond and the introduction of a ketone functional group.
Below is a diagram illustrating the synthetic route from the precursors to the final product.
Caption: Synthesis of this compound from its precursors.
Experimental Protocols for Spectroscopic Analysis
To ensure accurate and reproducible data, the following standardized protocols for NMR, IR, and MS analysis should be followed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or higher to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (2-chloropyridine and valeryl chloride), a thin film can be prepared between two NaCl or KBr plates. For a solid product, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
A background spectrum should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for these types of compounds.
-
Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-300.
-
The instrument should be properly calibrated, and a background spectrum should be subtracted.
-
Spectroscopic Data and Comparative Analysis
The following sections detail the experimental spectroscopic data for the precursors and the predicted data for this compound. The comparison will highlight the key spectral changes that confirm the successful synthesis.
2-Chloropyridine
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 8.39 (ddd, 1H), 7.64 (td, 1H), 7.32 (d, 1H), 7.23 (ddd, 1H) ppm.[1] |
| ¹³C NMR (CDCl₃) | δ 150.1, 147.2, 139.1, 127.3, 122.8 ppm. |
| IR (neat) | ~3060 cm⁻¹ (Ar-H stretch), ~1580, 1460, 1420 cm⁻¹ (C=C, C=N stretch).[2] |
| MS (EI) | m/z 113 (M⁺), 78.[3] |
Valeryl Chloride
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 2.88 (t, 2H), 1.74 (p, 2H), 1.42 (sext, 2H), 0.94 (t, 3H) ppm.[4] |
| ¹³C NMR (CDCl₃) | δ 173.9, 46.1, 26.5, 22.1, 13.6 ppm.[5] |
| IR (neat) | ~2960, 2870 cm⁻¹ (C-H stretch), ~1800 cm⁻¹ (C=O stretch). |
| MS (EI) | m/z 120 (M⁺), 85, 57.[6] |
This compound (Predicted Data)
Due to the unavailability of experimental data, the following spectra are predicted based on established spectroscopic principles and computational models.
| Spectroscopic Technique | Predicted Key Data |
| ¹H NMR (CDCl₃) | δ 8.5-8.7 (d, 1H, H-6), 7.5-7.7 (d, 1H, H-5), 7.3-7.5 (s, 1H, H-3), 3.0-3.2 (t, 2H, -COCH₂-), 1.7-1.9 (m, 2H), 1.4-1.6 (m, 2H), 0.9-1.1 (t, 3H) ppm. |
| ¹³C NMR (CDCl₃) | δ ~198-202 (C=O), ~152 (C-2), ~150 (C-6), ~145 (C-4), ~125 (C-5), ~122 (C-3), ~40 (-COCH₂-), ~26, ~22, ~14 (alkyl chain) ppm. |
| IR (KBr) | ~3060 cm⁻¹ (Ar-H stretch), ~2960, 2870 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (Ar-C=O stretch). |
| MS (EI) | m/z 197 (M⁺), 168, 140, 112. |
Comparative Analysis
The successful synthesis of this compound from its precursors is confirmed by several key spectroscopic changes:
-
¹H NMR: The most significant change is the disappearance of the complex splitting pattern of the aromatic protons of 2-chloropyridine and their replacement with a simpler pattern in the product, along with the appearance of new signals corresponding to the valeryl chain. The downfield shift of the pyridine protons, particularly H-3 and H-5, is expected due to the electron-withdrawing effect of the newly introduced acyl group.
-
¹³C NMR: The most telling evidence of the reaction is the appearance of a new signal in the downfield region (~198-202 ppm), which is characteristic of a ketone carbonyl carbon. The chemical shifts of the pyridine ring carbons will also be altered due to the new substituent.
-
IR Spectroscopy: The IR spectrum of the product will show a strong absorption band around 1690 cm⁻¹, characteristic of an aromatic ketone C=O stretch.[7] This is a significant shift from the C=O stretch of valeryl chloride (~1800 cm⁻¹). The C-H stretching bands of the aliphatic chain will also be present.
-
Mass Spectrometry: The molecular ion peak of the product will appear at m/z 197, corresponding to the molecular weight of this compound. The fragmentation pattern will be different from the precursors, showing characteristic losses of the alkyl chain and the carbonyl group.
The following diagram outlines the workflow for the spectroscopic comparison.
Caption: Workflow for the spectroscopic comparison of the product and precursors.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the characterization of this compound and for monitoring its synthesis from 2-chloropyridine and valeryl chloride. By understanding the expected spectral features of the product and how they differ from the starting materials, researchers can confidently verify the outcome of their synthetic efforts. This guide serves as a foundational reference for scientists and professionals engaged in the synthesis and analysis of novel pyridine derivatives.
References
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NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
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Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-Acetylpyridine. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-valerylpyridine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-4-valerylpyridine, a halogenated pyridine derivative that requires careful handling due to its potential hazards. As laboratory professionals, it is incumbent upon us to not only understand the procedures but also the scientific principles that underpin them, ensuring a safe and compliant research environment.
Hazard Identification and Risk Assessment
Key Considerations:
-
Toxicity: Halogenated organic compounds can exhibit varying degrees of toxicity, potentially affecting the respiratory system, skin, and eyes.[2][3][4] Ingestion or inhalation may be harmful.[6]
-
Environmental Fate: Chlorinated pyridines are recognized as environmental hazards and can be toxic to aquatic life with long-lasting effects.[2] They are often non-biodegradable and can lead to pollution if not disposed of correctly.[7]
-
Reactivity: This compound should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic reactions or the formation of hazardous byproducts.[1][2]
A comprehensive risk assessment should be conducted, considering the quantities being handled, the potential for exposure, and the specific laboratory environment.
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | Provides a barrier against dermal absorption, which is a potential route of exposure.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes and accidental contact with the eyes, which are highly susceptible to chemical injury.[3][4] |
| Lab Coat | A flame-resistant lab coat with full-length sleeves. | Prevents contamination of personal clothing and provides a removable barrier in case of a spill.[8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] A respirator may be required for large quantities or spills. | Minimizes inhalation of vapors or aerosols, which is a primary route of exposure for many organic compounds. |
All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[1][2]
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is crucial to mitigate potential harm.
Step-by-Step Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.[9]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[9]
-
Decontaminate: Decontaminate the spill area with soap and water, collecting all decontamination materials as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety (EHS) officer at your institution.
Waste Characterization and Segregation
Proper characterization of the waste stream is a legal and safety requirement. Waste containing this compound must be classified as hazardous waste.
Key Waste Management Principles:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated solvent waste.[10] Mixing can make recycling impossible and significantly increase disposal costs.[10]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the hazard characteristics (e.g., "Toxic," "Harmful," "Environmental Hazard"), and the accumulation start date.[11]
-
Containerization: Use chemically resistant containers that are in good condition and have a secure, tight-fitting lid. Containers should not be filled beyond 90% of their capacity.[11]
Disposal Pathway
The disposal of this compound must be conducted through a licensed hazardous waste disposal facility. The primary and most effective method for the final destruction of this type of compound is high-temperature incineration.[12][13]
Why Incineration?
Incineration at high temperatures (typically 820°C to 1,600°C) in the presence of excess air and steam ensures the complete thermal decomposition of the organic molecule.[7][12] This process breaks down the chlorinated organic material into simpler, less harmful compounds such as carbon dioxide, water, and hydrogen chloride.[7][14] The resulting hydrogen chloride is then typically removed from the flue gas using scrubbers, preventing atmospheric pollution.[7][14] This is a well-established and environmentally sound method for the permanent disposal of halogenated organic waste.[7]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is imperative to comply with all local, state, and federal regulations regarding hazardous waste management. In the United States, the primary regulatory framework is provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] Waste from chlorinated aliphatic hydrocarbon production is specifically listed as hazardous.[15] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability within the scientific community.
References
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Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for 2-Chloro-4-valerylpyridine
A Senior Application Scientist's In-Depth Protocol for Safe Handling, Operation, and Disposal
For the diligent researcher, scientist, and drug development professional, the novel molecule 2-Chloro-4-valerylpyridine represents a frontier of discovery. However, with innovation comes the inherent responsibility of ensuring personal and environmental safety. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a proactive and informed approach to its handling. By analyzing data from structurally analogous chlorinated pyridines, we can establish a robust safety protocol. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to operational and disposal plans, ensuring that your groundbreaking work is not overshadowed by preventable incidents.
Hazard Analysis: Understanding the Invisible Enemy
Key Assumed Hazards:
-
Acute Toxicity: Potential for harm from short-term exposure via inhalation, skin contact, or ingestion.
-
Skin and Eye Irritation: Risk of inflammation or damage upon contact.
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[2][3]
-
Environmental Hazard: Many chlorinated organic compounds are toxic to aquatic life.[2]
The Shield: Selecting the Appropriate Personal Protective Equipment
Given the potential hazards, a multi-layered PPE strategy is crucial. This approach ensures comprehensive protection for all potential routes of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 0.11 mm thickness) | Chlorinated organic compounds can penetrate many types of gloves. Nitrile and neoprene offer good resistance. Always inspect gloves for tears or punctures before use.[8] |
| Eye Protection | Chemical Safety Goggles with Side Shields or a Face Shield | Protects against splashes and vapors. A face shield should be used in conjunction with goggles when there is a significant splash risk.[1][2][6][9] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | Provides a barrier against spills and contamination of personal clothing.[1][6] |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | To be used when handling the compound outside of a certified chemical fume hood or if ventilation is inadequate.[5][6][7] |
The Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict protocol minimizes the risk of exposure and ensures a controlled laboratory environment.
Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all PPE: Have all necessary PPE readily available and in good condition.
-
Prepare Spill Kit: An appropriate spill kit containing inert absorbent material (e.g., vermiculite, sand), and a sealed waste container should be within immediate reach.
-
Locate Emergency Equipment: Be aware of the location and operation of the nearest safety shower and eyewash station.[1][5][10]
Donning PPE: The Order of Operations
Caption: The correct sequence for donning PPE before handling this compound.
Handling this compound
-
Work Within a Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Grounding: When transferring the substance, ground and bond containers to prevent static discharge, which could be an ignition source.[6][7][11]
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[7]
-
Controlled Dispensing: Use appropriate tools (e.g., spatulas, syringes) for transferring the chemical to avoid spills.
Doffing PPE: The Decontamination Sequence
Caption: The correct sequence for doffing PPE after handling this compound.
Contingency Planning: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed response plan is critical.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard level.
-
Don Appropriate PPE: Before attempting to clean up, don the full PPE as described above.
-
Contain the Spill: Use an inert absorbent material to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][5][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][3] Seek immediate medical attention.
Waste Disposal: Responsible Stewardship
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Keep all waste containing this compound separate from other waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][9]
By implementing these comprehensive safety measures, researchers can confidently work with this compound, ensuring that their pursuit of scientific advancement is conducted with the utmost regard for personal and environmental well-being.
References
- Jubilant Ingrevia Limited.
- Fisher Scientific.
- Fisher Scientific.
- Cole-Parmer.
- ECHEMI.
- CDH Fine Chemical.
- Fisher Scientific.
- Fisher Scientific.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Fisher Scientific. 2-Chloro-4-(trifluoromethyl)
- G-Biosciences.
- Jubilant Ingrevia.
- S D FINE- CHEM LIMITED.
- KANTO CHEMICAL CO., INC.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. kishida.co.jp [kishida.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
